Dembrexine hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWLVRJIPTKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967151 | |
| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52702-51-9 | |
| Record name | Dembrexine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052702519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMBREXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J32Z420496 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dembrexine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine hydrochloride is a secretolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hyperproduction of viscous mucus. Chemically classified as a phenolic benzylamine and a derivative of bromhexine, its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily involves the alteration of mucus viscosity, stimulation of serous gland secretion, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing its proposed signaling pathways.
Core Mechanism of Action: Secretolysis and Mucus Regulation
This compound's primary pharmacological effect is its secretolytic (mucolytic) action, which facilitates the clearance of respiratory secretions. This is achieved through a combination of effects on the composition and physical properties of mucus.
Alteration of Mucus Viscoelasticity
This compound is understood to reduce the viscosity and elasticity of tracheobronchial mucus.[1] This alteration is thought to be mediated by the breakdown of the mucopolysaccharide fiber network within the mucus gel. While direct quantitative data from controlled rheological studies on Dembrexine's effects are not widely published, in vitro studies on equine mucopurulent tracheobronchial secretions have demonstrated a reduction in both viscosity and elasticity following its application.[1]
Table 1: Summary of Preclinical and Clinical Observations on the Mucolytic Efficacy of this compound
| Parameter | Species | Study Type | Observed Effect | Reference |
| Mucus Viscosity & Elasticity | Horse | In vitro | Reduction in viscoelasticity of mucopurulent tracheobronchial secretions. | [1] |
| Clinical Signs (Coughing, Nasal Discharge) | Horse | Clinical Trial | Significant decrease in coughing frequency and reduced time to resolution of cough and nasal discharge. | [2] |
Stimulation of Serous and Alveolar Cell Secretion
A key aspect of Dembrexine's mechanism is its ability to stimulate the secretion of serous fluid from the submucosal glands in the respiratory tract. This increased serous secretion contributes to a less viscous, more easily transportable mucus blanket. Furthermore, Dembrexine is reported to stimulate surfactant production by alveolar type II cells. Pulmonary surfactant, in addition to its role in reducing surface tension, contributes to the innate defense mechanisms of the lung and can influence the properties of the airway lining fluid.
Anti-inflammatory Properties
Antitussive Effect
This compound has been observed to have a secondary antitussive (cough-suppressing) effect.[2] This is not believed to be a centrally mediated suppression of the cough reflex. Instead, it is likely an indirect consequence of its primary secretolytic and anti-inflammatory actions. By reducing the viscosity of mucus and decreasing airway inflammation, the peripheral stimulation of cough receptors is diminished, leading to a reduction in coughing frequency.
Proposed Signaling Pathways and Cellular Mechanisms
The precise intracellular signaling pathways through which this compound exerts its effects have not been fully elucidated in publicly available research. However, based on its known actions, several pathways can be hypothesized.
Experimental Protocols
Detailed experimental protocols for studying the specific effects of this compound are not extensively published. However, based on its proposed mechanisms of action, the following standard methodologies would be appropriate for its investigation.
Measurement of Mucus Viscoelasticity
-
Objective: To quantify the effect of this compound on the rheological properties of respiratory mucus.
-
Methodology:
-
Sample Collection: Collect tracheobronchial secretions from the target species (e.g., horses with respiratory disease) via endoscopy or other appropriate methods.
-
Sample Preparation: Samples should be pooled and homogenized to ensure consistency. Aliquots can be treated with varying concentrations of this compound or a placebo control.
-
Rheological Analysis: Utilize a cone-and-plate or parallel-plate rheometer to perform oscillatory rheology.
-
Frequency Sweep: Measure the storage (G') and loss (G'') moduli over a range of frequencies to determine the viscoelastic properties of the mucus samples.
-
Shear Rate Sweep: Measure viscosity at varying shear rates to assess shear-thinning behavior.
-
-
Data Analysis: Compare the G', G'', and viscosity values between the Dembrexine-treated and control groups.
-
Quantification of Cytokine Expression in Bronchoalveolar Lavage Fluid (BALF)
-
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in the airways.
-
Methodology:
-
Animal Model: Utilize a relevant animal model of respiratory inflammation (e.g., horses with recurrent airway obstruction).
-
Treatment: Administer this compound or a placebo to the animals over a specified treatment period.
-
BALF Collection: Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lower airways.
-
Cell Isolation and RNA Extraction: Isolate total RNA from the cellular component of the BALF.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA expression levels of target cytokines (e.g., IL-1β, IL-6, TNF-α) relative to a housekeeping gene.
-
ELISA: Alternatively, or in addition, perform an enzyme-linked immunosorbent assay (ELISA) on the acellular supernatant of the BALF to quantify cytokine protein levels.
-
Data Analysis: Compare cytokine expression levels between the Dembrexine-treated and control groups.
-
Conclusion
This compound is a secretolytic agent with a multifaceted mechanism of action that extends beyond simple mucus thinning. Its ability to modulate the viscoelastic properties of mucus, stimulate serous and surfactant secretions, and potentially exert anti-inflammatory effects makes it a valuable therapeutic agent in the management of respiratory diseases in veterinary medicine. While the precise molecular pathways remain an area for further investigation, the available evidence provides a strong foundation for its clinical use. Future research should focus on obtaining quantitative data on its rheological and anti-inflammatory effects to further refine our understanding of this compound.
References
Dembrexine Hydrochloride: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dembrexine hydrochloride, a mucolytic agent with significant potential in the research and development of therapeutics for respiratory diseases. This document synthesizes current knowledge on its mechanism of action, pharmacokinetic profile, and application in relevant preclinical models, offering detailed experimental protocols and data presented for scientific evaluation.
Introduction
This compound is a synthetic phenolic benzylamine compound, chemically related to the well-known mucolytics bromhexine and ambroxol.[1] Primarily utilized in veterinary medicine, it is recognized for its potent secretolytic (mucolytic) properties, making it a valuable tool for studying respiratory conditions characterized by the overproduction of viscous mucus and impaired clearance.[1][2][3] Its therapeutic action aims to restore the efficiency of the mucociliary escalator, a critical defense mechanism of the respiratory tract.[1] This guide will explore the molecular mechanisms, pharmacokinetics, and methodologies for investigating this compound's efficacy in the context of respiratory disease research.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism that targets both the biophysical properties of mucus and the cellular secretory processes within the airways.
-
Mucolytic and Secretolytic Effects : The primary action of Dembrexine is the reduction of mucus viscosity.[4] It achieves this by fragmenting the disulfide bonds within mucopolysaccharide fibers, which form the structural backbone of mucus gel.[2][4] This depolymerization leads to a less viscous, more fluid secretion that is more easily cleared by ciliary action.[1]
-
Stimulation of Serous Secretion : The compound enhances the secretion of serous fluid from glands in the nasal, tracheal, and bronchial mucosa.[1][2] This increases the volume of the watery, sol layer of the mucus blanket, further facilitating mucus transport.
-
Pulmonary Surfactant Modulation : Dembrexine has been shown to stimulate the activity of type II alveolar cells, leading to increased production of pulmonary surfactant.[2] Enhanced surfactant levels reduce alveolar surface tension and improve respiratory compliance, which can be compromised in various respiratory diseases.[2][4]
-
Ancillary Effects : Research indicates that Dembrexine also possesses a secondary antitussive (cough-suppressing) action and may enhance the concentration of co-administered antibiotics within lung secretions, suggesting a role in improving outcomes in bacterial respiratory infections.[5]
Caption: Mechanism of Action of this compound.
Signaling Pathway Interactions
While the precise signaling cascades for Dembrexine are not fully elucidated, evidence suggests anti-inflammatory properties through the modulation of key cytokine pathways. Research has shown that the compound can reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] This action helps to mitigate the airway inflammation that often drives mucus hypersecretion.
Given its structural similarity to ambroxol, it is plausible that Dembrexine may act on similar pathways. Ambroxol has been demonstrated to inhibit the expression of the MUC5AC mucin gene, a primary contributor to mucus overproduction in chronic airway diseases, by downregulating the ERK and NF-κB signaling pathways.[6][7]
Caption: Proposed Anti-Inflammatory Signaling Pathway of Dembrexine.
Pharmacokinetic Profile
The pharmacokinetic properties of Dembrexine have been primarily studied in equine models. The compound demonstrates rapid absorption and a predictable elimination pattern, supporting its clinical application.[2] A key characteristic is its stereoisomeric transformation from the administered trans-dembrexine to its active stereoisomer, cis-dembrexine.[1][4]
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Administration Route | Oral | Horse | [4] |
| Dosage | 0.33 mg/kg, every 12 hours | Horse | [5] |
| Absolute Bioavailability | ~30% | Horse | [4] |
| Time to Cmax (Tmax) | ~1 hour post-dose | Horse | [4] |
| Steady State | Reached within 2 days | Horse | [4] |
| Elimination Half-life (t½) | ~8 hours | Horse | [4] |
| Excretion | ~85% via urine, remainder via feces | Horse | [4] |
| Metabolism | Isomerization from trans-dembrexine to cis-dembrexine; formation of conjugates. | Horse |[1][4] |
Experimental Protocols for Efficacy Evaluation
To assess the therapeutic potential of this compound, specific in vitro and in vivo models are essential. The following sections detail standardized protocols for evaluating its mucolytic, anti-inflammatory, and muco-regulatory activities.
Protocol: In Vitro Mucolytic Activity Assay
This protocol evaluates the direct mucolytic effect of Dembrexine by measuring changes in the viscoelasticity of a mucus substitute. Porcine gastric mucin is a commonly used and effective model system.[8]
Objective: To quantify the ability of this compound to reduce the viscosity of mucin.
Methodology:
-
Preparation of Mucin Solution: Prepare a 20% (w/v) porcine gastric mucin solution in a Tris-HCl buffer (pH 7.0).[8] Stir the mixture at 4°C until a homogenous solution is formed.
-
Compound Incubation: Aliquot the mucin solution into test tubes. Add varying concentrations of this compound to the tubes. A vehicle control (buffer only) and a positive control (e.g., N-acetylcysteine, 10⁻¹ M) should be included.[8]
-
Incubation: Incubate all samples at 37°C for 30 minutes to allow for enzymatic/chemical activity.[8]
-
Viscoelasticity Measurement:
-
Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the dynamic viscosity (η) and elasticity (G') of the samples. A decrease in these values indicates mucolytic activity.
-
Glass Plate Method: Alternatively, place a standardized volume of the sample between two glass plates. Measure the time it takes for the top plate to move a set distance under a constant force. A shorter time corresponds to lower viscosity.[8]
-
-
Data Analysis: Compare the viscoelasticity measurements of the Dembrexine-treated samples to the vehicle control. Calculate the percentage reduction in viscosity for each concentration to determine a dose-response relationship.
Caption: Workflow for In Vitro Mucolytic Activity Assay.
Protocol: In Vivo LPS-Induced Airway Inflammation Model
This protocol uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an acute neutrophilic airway inflammation in mice, a model relevant to features of COPD and other inflammatory airway diseases.[9][10]
Objective: To evaluate the anti-inflammatory and secretolytic effects of Dembrexine in a disease-relevant animal model.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Saline Control (intranasal saline + vehicle treatment).
-
Group 2: LPS Control (intranasal LPS + vehicle treatment).
-
Group 3: LPS + Dembrexine (low dose).
-
Group 4: LPS + Dembrexine (high dose).
-
-
LPS Challenge: Lightly anesthetize mice and administer LPS (e.g., 10 µg in 50 µL saline) via intranasal instillation to induce inflammation.[10] Saline control mice receive 50 µL of sterile saline.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., oral gavage) at a set time point before or after the LPS challenge (e.g., 1 hour prior).
-
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Count: Centrifuge the BAL fluid (BALF) and perform total and differential cell counts on the cell pellet to quantify neutrophils, macrophages, etc.
-
Cytokine Analysis: Measure levels of TNF-α and IL-6 in the BALF supernatant using ELISA kits.
-
Lung Histology: Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and lung architecture.
-
-
Data Analysis: Use statistical tests (e.g., ANOVA) to compare cell counts, cytokine levels, and histological scores between the treatment groups and the LPS control group.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Further information - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]
- 5. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. benchchem.com [benchchem.com]
- 7. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. in vivo models of COPD - Aquilo [aquilo.nl]
An In-depth Technical Guide to the Synthesis and Characterization of Dembrexine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dembrexine hydrochloride (trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride). The document details the synthetic pathways, experimental protocols, and analytical methods used to identify and ensure the purity of this active pharmaceutical ingredient.
Physicochemical Properties
This compound is a mucolytic agent primarily used in veterinary medicine to treat respiratory conditions by reducing the viscosity of mucus.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride | [4][5][6] |
| Molecular Formula | C₁₃H₁₈Br₂ClNO₂ | [5][7] |
| Molecular Weight | 415.55 g/mol | [5][7] |
| CAS Number | 52702-51-9 | [1][4] |
| Monohydrate Form | C₁₃H₂₀Br₂ClNO₃ | [2] |
| Molecular Weight (Monohydrate) | 433.56 g/mol | [8] |
| Solubility | Soluble in DMSO.[1] Sparingly soluble in water, slightly soluble in alcohol and methylene chloride.[9] | |
| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term.[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. The primary route involves the reaction of a brominated benzyl derivative with trans-4-aminocyclohexanol.[4] The stereochemistry, specifically the trans-configuration of the cyclohexanol ring, is critical for the compound's pharmacological activity.[4]
Key Synthesis Steps:
-
Bromination: The synthesis often starts with the bromination of a 2-hydroxybenzyl precursor. Traditional methods use elemental bromine in acetic acid to introduce bromine atoms at the 3 and 5 positions of the aromatic ring.[1]
-
Reductive Amination: A common and efficient method involves the reductive amination between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol.[4]
-
Schiff Base Formation: The aldehyde group reacts with the primary amine of the aminocyclohexanol to form a C=N double bond, creating an imine (Schiff base) intermediate and eliminating a water molecule.[4] This reaction is often driven to completion by removing water.
-
Reduction: The imine intermediate is then reduced to a stable secondary amine. This step converts the C=N bond to a C-N single bond, forming the dembrexine base.[4]
-
-
Hydrochloride Salt Formation: To improve stability, solubility, and handling, the dembrexine base is converted to its hydrochloride salt.[4] The purified base is dissolved in a suitable organic solvent (e.g., isopropanol or ethanol), and a solution of hydrogen chloride is added. This acid-base reaction protonates the secondary amine, leading to the precipitation of this compound.[4]
-
Purification: The final and most critical step for purification is the crystallization of the hydrochloride salt.[4] The precipitated solid is isolated by filtration, washed with a cold solvent to remove impurities, and dried.[4] Recrystallization may be performed to achieve the high purity required for pharmaceutical use.[4]
Caption: Figure 1: Synthesis Pathway of this compound.
Characterization of this compound
A combination of analytical techniques is employed to confirm the structure, purity, and quality of synthesized this compound. These methods are crucial for impurity profiling and ensuring compliance with pharmaceutical standards.[1]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and quantifying any impurities.[1] Reverse-phase HPLC methods are commonly developed and validated for this purpose.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry of the molecule.[1] Both ¹H NMR and ¹³C NMR are used for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing complementary structural information.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful technique for identifying and quantifying impurities, even at trace levels.[1] It confirms the molecular weight and can provide structural information through fragmentation patterns.[4]
-
X-Ray Diffraction (XRD): This technique can be used to characterize the solid-state properties of the compound, such as polymorphism.[4]
Caption: Figure 2: Characterization Workflow.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound based on established chemical principles. Specific parameters should be optimized based on laboratory conditions and desired scale.
4.1. Synthesis Protocol: Reductive Amination
-
Schiff Base Formation: Dissolve equimolar amounts of 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Stir the mixture at room temperature. The reaction progress can be monitored by techniques like TLC. Water removal, for instance by using a Dean-Stark apparatus, can be employed to drive the reaction to completion.[4]
-
Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride) portion-wise while maintaining a low temperature to control the reaction rate and minimize side reactions.[4]
-
Work-up: After the reduction is complete, quench the reaction by adding water. Extract the dembrexine free base into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Salt Formation and Crystallization: Dissolve the crude dembrexine base in a minimal amount of a suitable solvent like isopropanol.[4] Slowly add a solution of HCl in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) until precipitation is complete.[4]
-
Isolation: Collect the precipitated this compound by filtration. Wash the solid with cold solvent to remove residual impurities and dry it under vacuum to obtain the final product.[4]
4.2. Characterization Protocol: HPLC Method
High-performance liquid chromatography is essential for determining the purity of the final product. While the exact method for dembrexine is proprietary, a general reverse-phase HPLC protocol, similar to what is used for its analogue bromhexine, can be outlined.[11]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), adjusted to a suitable pH.[10][11]
-
Detection: UV detection at a wavelength where this compound shows significant absorbance.[11]
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration.
-
Prepare the sample solution of the synthesized product at a similar concentration.
-
Set the HPLC flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak.
-
Calculate the purity of the synthesized product by comparing the area of the main peak to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known impurity standards.
-
References
- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Research Compound [benchchem.com]
- 5. This compound | C13H18Br2ClNO2 | CID 19381318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound monohydrate EP Reference Standard CAS 52702-51-9 Sigma Aldrich [sigmaaldrich.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Dembrexine Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of Dembrexine hydrochloride, a mucolytic agent used in veterinary medicine, with a primary focus on equine models. The information presented herein is intended to support research, scientific, and drug development endeavors by consolidating key pharmacokinetic data, detailing experimental methodologies, and visualizing core processes.
Pharmacokinetic Profile of this compound
This compound is primarily utilized in veterinary medicine for its mucolytic properties, aiding in the treatment of respiratory conditions by facilitating the clearance of mucus from the airways.[1] Its pharmacokinetic profile in equine models is characterized by rapid absorption and predictable elimination, which are crucial for its therapeutic efficacy.[1]
Quantitative Pharmacokinetic Parameters in Horses
Pharmacokinetic studies in horses following oral administration have established key parameters that define the absorption, distribution, metabolism, and excretion (ADME) profile of Dembrexine. The data summarized in the table below is primarily derived from studies involving the oral administration of Dembrexine at a dose of 0.3 mg/kg twice daily.
| Parameter | Value | Animal Model | Notes |
| Absolute Bioavailability (F) | ~30% | Horse | Following oral administration.[2][3] |
| Time to Maximum Concentration (Tmax) | ~1 hour | Horse | At steady state after twice-daily oral administration.[2][3] |
| Maximum Concentration (Cmax) | 0.15 ng/mL | Horse | Mean value at steady state.[2][3] |
| Volume of Distribution (Vd) | ~5 L/kg | Horse | Indicates wide distribution in the body.[2][3] |
| Elimination Half-life (t½) | ~8 hours | Horse | [2][3] |
| Route of Excretion | Urine (~85%), Feces (~15%) | Horse | Absorption from the gut is nearly complete, as evidenced by the large percentage excreted in the urine.[2][3] |
Metabolism and Active Metabolites
Upon administration, the parent compound, trans-dembrexine, undergoes biotransformation. A key metabolic process is a first-pass isomerization to its stereoisomer, cis-dembrexine.[2][3] Both trans- and cis-dembrexine are pharmacologically active.[2][3] Further metabolism involves the formation of conjugates and some highly polar metabolites.[2][3] The primary metabolic pathway involves the hydroxylation of the aromatic ring, leading to metabolites that are then excreted.[1]
Experimental Protocols for Pharmacokinetic Studies
The determination of the pharmacokinetic parameters of this compound involves a standardized workflow, from drug administration to data analysis.
Animal Subjects and Drug Administration
-
Animal Model: Healthy adult horses are typically used. Details such as weight, age, and sex are recorded.
-
Housing and Diet: Animals are housed in controlled environments with standardized diets. For oral administration studies, the drug is often mixed with feed.[2]
-
Administration Route: For oral pharmacokinetic studies, this compound is administered as a powder mixed into the feed at a specified dose, commonly 0.3 mg/kg of body weight twice daily.[2] For determining absolute bioavailability, an intravenous (IV) administration route is also used in a crossover study design.
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein into heparinized tubes.[4]
-
Time Points: A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration to accurately profile the plasma concentration-time curve.[4]
-
Plasma Separation: The collected blood samples are centrifuged (e.g., at 3500 rpm for 10 minutes at 4°C) to separate the plasma.[4]
-
Storage: The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -20°C or lower) until analysis.[4]
Bioanalytical Methodology
The quantification of Dembrexine and its metabolites in plasma requires sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins, which can interfere with the analysis.[5]
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analyte of interest from the plasma matrix.[6][7][8] For LLE, an immiscible organic solvent is used to extract the drug. For SPE, the sample is passed through a cartridge that retains the drug, which is then eluted with a solvent.[7][8]
-
Evaporation and Reconstitution: The solvent containing the extracted drug is evaporated to dryness under a stream of nitrogen.[4] The residue is then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.[4]
-
-
Chromatographic Analysis (LC-MS/MS):
-
Instrumentation: An LC-MS/MS system is used, which offers high sensitivity and selectivity.[3]
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 column is commonly used for separation.[4] The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[4]
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the specific mass transitions of Dembrexine and its metabolites, ensuring high specificity.[3]
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[9] Software specifically designed for pharmacokinetic analysis is used to determine values for AUC, Cmax, Tmax, t½, Cl, and Vd.
-
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in an animal model.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 4. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of meloxicam in pre-ruminant calves after intravenous, oral, and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Activity of Dembrexine Hydrochloride's Trans-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine hydrochloride, a synthetic benzylamine derivative, is recognized for its potent secretolytic and mucokinetic properties, primarily attributed to its trans-isomer. This technical guide provides a comprehensive overview of the core pharmacological activities of trans-dembrexine hydrochloride, focusing on its mechanisms of action, supported by available preclinical and clinical data. The document details its effects on mucus rheology, surfactant production, and its anti-inflammatory and antitussive properties. Experimental methodologies for evaluating these activities are described, and the underlying signaling pathways are illustrated. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of respiratory therapeutics.
Introduction
Abnormal mucus production and impaired clearance are hallmark features of numerous respiratory diseases, including chronic bronchitis and chronic obstructive pulmonary disease (COPD). These conditions lead to airway obstruction, recurrent infections, and a decline in pulmonary function. This compound has emerged as a significant therapeutic agent in veterinary medicine for managing such respiratory ailments.[1][2] The pharmacological activity of this compound resides in its trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride stereoisomer.[3] This document will provide an in-depth exploration of the multifaceted activities of the trans-isomer of this compound.
Mechanism of Action
The primary therapeutic efficacy of trans-dembrexine hydrochloride is derived from its secretolytic (mucolytic) and secretomotor activities. It improves the clearance of respiratory secretions through a multi-pronged approach.
Alteration of Mucus Viscoelasticity
Stimulation of Serous and Alveolar Cell Secretion
A key mechanism of action of trans-dembrexine hydrochloride is the stimulation of secretion from serous cells in the nasal, tracheal, and bronchial glands.[3] It also enhances the activity of type II alveolar cells, which are responsible for the production of pulmonary surfactant.[3][4] The increased secretion of serous fluid, which is less viscous than mucus, helps to hydrate and liquefy the mucus blanket, further aiding in its clearance.
Enhancement of Pulmonary Surfactant
By stimulating type II alveolar cells, trans-dembrexine hydrochloride increases the production and release of pulmonary surfactant.[3][4] Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli, preventing their collapse during expiration and contributing to lung compliance.[6] An increase in surfactant levels can improve respiratory mechanics and facilitate the clearance of mucus.
Anti-inflammatory and Antitussive Properties
Beyond its primary mucolytic functions, trans-dembrexine hydrochloride exhibits both anti-inflammatory and antitussive effects.
Modulation of Inflammatory Pathways
Chronic respiratory diseases are often characterized by persistent inflammation. This compound has been noted to possess anti-inflammatory properties, which may involve the modulation of key cytokine pathways.[2] While the precise signaling cascades are yet to be fully elucidated for dembrexine, it is hypothesized to reduce the production of pro-inflammatory mediators. This anti-inflammatory action can contribute to the overall therapeutic benefit by reducing airway inflammation and its associated symptoms.
Antitussive Effect
This compound also demonstrates a cough-suppressing (antitussive) effect.[1] This is believed to be a secondary consequence of its potent mucolytic activity. By reducing the viscosity and adhesiveness of respiratory mucus, it lessens the irritation of cough receptors in the airways, thereby diminishing the cough reflex.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in horses. The trans-isomer is the administered form and undergoes in vivo isomerization to the cis-isomer, which is also pharmacologically active.
| Parameter | Value (in Horses) | Reference |
| Route of Administration | Oral | [4] |
| Dosage | 0.3 mg/kg bodyweight twice daily | [4] |
| Absorption | Practically complete from the gut | [4] |
| Absolute Bioavailability | ~30% | [4] |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose | [4] |
| Steady State | Reached within 2 days of twice-daily administration | [4] |
| Volume of Distribution (Vd) | ~5 L/kg | [4] |
| Elimination Half-life (t1/2) | ~8 hours | [4] |
| Excretion | Approximately 85% via urine, remainder via feces | [4] |
Experimental Protocols
The following sections describe general experimental methodologies that can be adapted to evaluate the core activities of trans-dembrexine hydrochloride.
In Vitro Mucolytic Activity Assay
This protocol is based on a method for assessing the mucolytic activity of the related compound, bromhexine.
-
Cell Line: Human pulmonary mucoepidermoid carcinoma cell line (NCI-H292).
-
Culture Method: Cells are seeded on Transwell inserts and cultured at an air-liquid interface (ALI) to promote differentiation into a mucus-secreting epithelium.
-
Induction of Mucus Hypersecretion: Cells are stimulated with a pro-inflammatory cytokine such as IL-13 to induce mucus hypersecretion, particularly of MUC5AC.
-
Treatment: Differentiated and stimulated cell cultures are treated with varying concentrations of trans-dembrexine hydrochloride added to the basolateral medium. A vehicle control is included.
-
Mucus Collection: The secreted apical mucus is collected by gentle washing with a fixed volume of a suitable buffer (e.g., PBS).
-
Viscosity Measurement: The viscoelastic properties of the collected mucus are measured using a rheometer or viscometer. A decrease in viscosity in the dembrexine-treated groups compared to the vehicle control indicates mucolytic activity.
In Vivo Model of Chronic Bronchitis
Animal models are crucial for evaluating the in vivo efficacy of mucolytic agents.
-
Animal Model: Chronic bronchitis can be induced in rats or rabbits by long-term exposure to sulfur dioxide (SO2) gas.
-
Treatment: Animals with induced bronchitis are treated orally with trans-dembrexine hydrochloride at various doses. A control group receives the vehicle.
-
Sputum Collection: Sputum is collected quantitatively via a tracheal cannula.
-
Analysis: The volume, viscosity, and composition (e.g., dry weight, fucose, and neuraminic acid content) of the sputum are analyzed. A reduction in viscosity and an alteration in composition in the treated groups would indicate efficacy.
Cytokine Production Assay
This assay can be used to assess the anti-inflammatory effects of trans-dembrexine hydrochloride.
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: PBMCs are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) in the presence or absence of varying concentrations of trans-dembrexine hydrochloride.
-
Analysis: After a suitable incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent reduction in cytokine levels in the presence of dembrexine would confirm its anti-inflammatory activity.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of mucolytic activity of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflows for assessing the activity of this compound.
Conclusion
The trans-isomer of this compound is a potent mucokinetic agent with a multifaceted mechanism of action that extends beyond simple mucolysis. Its ability to modulate the biophysical properties of mucus, stimulate serous and alveolar cell secretions, and exert anti-inflammatory and antitussive effects makes it a valuable therapeutic for the management of respiratory diseases characterized by abnormal mucus production and clearance. While the existing data, primarily from veterinary medicine, provides a strong foundation for its pharmacological profile, further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved. In particular, quantitative dose-response studies and detailed investigations into its anti-inflammatory mechanisms in various preclinical models would provide a more complete understanding of its therapeutic potential. This technical guide summarizes the current knowledge and provides a framework for future research into this promising respiratory therapeutic agent.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. This compound Research Compound [benchchem.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of lung surfactant protein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Dembrexine Hydrochloride: A Technical Guide to its Secretolytic and Mucolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine hydrochloride, a benzylamine derivative, is a potent secretolytic and mucolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hyperproduction of viscous mucus. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes the depolymerization of mucus glycoproteins, modulation of pulmonary surfactant secretion, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the secretolytic and mucolytic properties of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways.
Introduction
Respiratory diseases in various species are often complicated by the accumulation of thick, tenacious mucus, which impairs mucociliary clearance, promotes microbial colonization, and exacerbates airway obstruction. This compound, chemically known as trans-4-[(3,5-dibromo-2-hydroxybenzyl)amino]cyclohexanol hydrochloride, addresses this pathological state by altering the biophysical properties of respiratory secretions, thereby facilitating their removal and improving respiratory function. This document serves as a comprehensive resource for understanding the core mechanisms and experimental basis of this compound's therapeutic action.
Secretolytic and Mucolytic Mechanisms of Action
This compound exerts its effects through several distinct yet complementary mechanisms:
-
Disruption of Mucopolysaccharide Fibers: The primary mucolytic action of this compound involves the fragmentation of the sputum fiber network.[1] By breaking down the disulfide bonds within mucin glycoproteins, it reduces the viscosity and elasticity of the mucus, transforming it into a less tenacious secretion that is more easily cleared by ciliary action and coughing.
-
Stimulation of Serous Gland Secretion: this compound enhances the secretion of a more fluid, low-viscosity mucus from the serous glands of the respiratory tract. This increased volume of serous fluid helps to hydrate the thickened mucus, further reducing its viscosity and promoting its clearance.
-
Modulation of Pulmonary Surfactant: The compound has been shown to increase the production and release of pulmonary surfactant from alveolar type II cells.[1][2] Surfactant reduces surface tension in the alveoli, preventing their collapse and improving lung compliance. An increase in surfactant can also contribute to the overall hydration and clearance of airway secretions.
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines, which can contribute to the inflammatory component of respiratory diseases.
Data Presentation
Quantitative data on the clinical efficacy of this compound is available from veterinary clinical trials. The following table summarizes the clinical response observed in Canadian trials with Sputolysin®, a commercial formulation of this compound, in horses with various respiratory conditions.[3]
Table 1: Clinical Response to Sputolysin® (this compound) in Horses with Respiratory Disease [3]
| Clinical Condition | Excellent Response | Good Response | Moderate Response | No Change |
| Acute | 53% | 27% | 13% | 7% |
| Subacute | 38% | 31% | 19% | 12% |
| Chronic | 15% | 25% | 30% | 30% |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound's effects.
Measurement of Mucus Viscoelasticity (Rheology)
Objective: To quantify the effect of this compound on the viscous and elastic properties of respiratory mucus.
Methodology:
-
Sample Collection: Collect sputum or tracheal aspirates from subject animals (e.g., horses with Recurrent Airway Obstruction) before and after treatment with this compound.
-
Rheometer Setup: Utilize a cone-and-plate or parallel-plate rheometer. Ensure the geometry is appropriate for the sample volume and viscosity.
-
Sample Loading: Carefully load the mucus sample onto the rheometer plate, avoiding the introduction of air bubbles.
-
Oscillatory Shear Measurement:
-
Perform a strain sweep to determine the linear viscoelastic region (LVER) of the sample.
-
Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis: Compare the G' and G'' values before and after treatment. A decrease in both moduli indicates a reduction in mucus viscoelasticity.
Assessment of Mucociliary Clearance (MCC)
Objective: To measure the rate of mucus transport in the trachea as an indicator of ciliary function and mucus clearability.
Methodology:
-
Tracer Administration: Introduce a tracer substance (e.g., radiolabeled particles or a visible dye) into the trachea of the subject animal.
-
Imaging: Use a suitable imaging technique (e.g., gamma scintigraphy for radiolabeled tracers or endoscopy for visible dyes) to track the movement of the tracer over time.
-
Velocity Calculation: Measure the distance the tracer travels over a defined period to calculate the mucociliary transport rate (in mm/minute).
-
Comparison: Compare the MCC rates in animals treated with this compound to a control group. An increased rate indicates improved mucociliary clearance. A mean tracheal clearance rate in clinically normal horses has been reported to be approximately 2.06 ± 0.38 cm/min.[4]
Quantification of Surfactant Protein Levels
Objective: To determine the effect of this compound on the secretion of surfactant proteins.
Methodology:
-
Bronchoalveolar Lavage (BAL): Perform a BAL on subject animals to collect fluid from the lower respiratory tract.
-
Sample Processing: Centrifuge the BAL fluid to separate the cellular components from the supernatant.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a microplate with a capture antibody specific for the surfactant protein of interest (e.g., SP-A or SP-B).
-
Add the BAL supernatant to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that produces a measurable signal.
-
-
Quantification: Measure the signal intensity and compare it to a standard curve to determine the concentration of the surfactant protein.
Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., equine bronchial epithelial cells or macrophages) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38 for MAPK).
-
Add a secondary antibody conjugated to a detection enzyme.
-
-
Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the level of protein phosphorylation. A decrease in phosphorylation in the presence of this compound indicates an inhibitory effect on the signaling pathway.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Effect
Caption: Dembrexine's anti-inflammatory signaling pathway.
Experimental Workflow for Mucus Rheology
Caption: Workflow for mucus rheology measurement.
Logical Relationship of Dembrexine's Mucokinetic Effects
Caption: Logical flow of Dembrexine's mucokinetic effects.
Conclusion
This compound is a valuable therapeutic agent for the management of respiratory diseases associated with abnormal mucus production. Its multifaceted mechanism of action, encompassing direct mucolytic effects, stimulation of serous secretions, and modulation of pulmonary surfactant, provides a comprehensive approach to improving mucociliary clearance. Furthermore, its anti-inflammatory properties address the underlying inflammatory processes that often accompany these conditions. The experimental protocols and pathways detailed in this guide offer a framework for further research into the nuanced effects of this compound and the development of novel secretolytic and mucolytic therapies.
References
The Anti-tussive Potential of Dembrexine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine hydrochloride, a secretolytic agent primarily utilized in veterinary medicine, has demonstrated secondary anti-tussive properties. This technical guide provides an in-depth analysis of its cough-suppressing capabilities, drawing upon available data and the pharmacological profile of its closely related metabolite, ambroxol. This document summarizes quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development in this area.
Introduction
This compound is a synthetic benzylamine derivative recognized for its mucolytic efficacy in treating respiratory diseases in animals, particularly horses.[1] Its primary mechanism of action involves the thinning of viscous mucus, facilitating its clearance from the respiratory tract.[2] Emerging evidence and its relationship to the well-studied secretolytic and anti-tussive agent, ambroxol, suggest a secondary, yet significant, role in cough suppression.[2] This paper aims to consolidate the current understanding of the anti-tussive properties of this compound, providing a technical resource for the scientific community.
Quantitative Data on Anti-tussive Efficacy
One key study investigated the effect of ambroxol on citric acid-induced cough in rats. The results from this study are summarized below.
| Compound | Animal Model | Method of Cough Induction | Route of Administration | ID₅₀ (Median Inhibitory Dose) | Reference |
| Ambroxol | Rat | Citric Acid Inhalation | Oral (p.o.) | 105 mg/kg | [3] |
Table 1: Anti-tussive Efficacy of Ambroxol in a Preclinical Model
This data suggests that ambroxol, and by extension potentially this compound, requires a relatively high oral dose to achieve a 50% reduction in cough frequency in this specific experimental model. Further dose-response studies are warranted to fully characterize the anti-tussive potential of this compound.
Experimental Protocols
The following is a detailed methodology for a key experimental model used to assess anti-tussive drug efficacy, which can be adapted for studying this compound.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard and widely accepted model for evaluating the efficacy of potential anti-tussive agents.
Objective: To quantify the anti-tussive effect of a test compound by measuring the reduction in cough frequency and the increase in cough latency in response to a citric acid challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
0.4 M Citric acid solution in distilled water
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Codeine)
-
Data acquisition system to record coughs (audio and pressure changes)
Procedure:
-
Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment.
-
Animal Placement: Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber. Allow the animal to acclimate to the chamber for 5-10 minutes.[2]
-
Drug Administration: Administer the test compound (this compound at various doses), vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.
-
Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a period of 3-5 minutes.[2]
-
Cough Recording: Record the number of coughs (cough frequency) and the time to the first cough (cough latency) starting from the beginning of the citric acid exposure and continuing for 5-10 minutes after the exposure ends.[2] Coughs are identified by their characteristic sound and the associated sharp, transient changes in chamber pressure.[4][5]
Data Analysis:
-
Compare the mean cough frequency and latency in the test compound groups to the vehicle control group.
-
Calculate the percentage inhibition of cough for each dose of the test compound.
-
Compare the efficacy of the test compound to the positive control.
Signaling Pathways and Mechanism of Action
The anti-tussive effect of this compound is believed to be multifactorial, stemming from its primary secretolytic activity and potentially direct effects on airway sensory nerves, similar to its metabolite, ambroxol.
Indirect Anti-tussive Effect via Mucolysis
The primary mechanism is the reduction of cough stimulus through its secretolytic and mucokinetic effects.
-
Increased Mucus Secretion and Reduced Viscosity: this compound stimulates serous cell secretion in the respiratory tract glands, leading to the production of a thinner, less viscous mucus.[2]
-
Enhanced Mucociliary Clearance: The less viscous mucus is more easily transported by the cilia, clearing irritants from the airways.
-
Reduced Cough Receptor Stimulation: By clearing excess and irritant mucus, the stimulation of cough receptors (Rapidly Adapting Receptors - RARs and C-fibers) in the airway epithelium is reduced, leading to a decrease in cough frequency.
Potential Direct Anti-tussive Effects
Drawing parallels with ambroxol, this compound may also exert a direct inhibitory effect on the cough reflex arc.
-
Blockade of Neuronal Sodium Channels: Ambroxol is known to block voltage-gated sodium channels on sensory neurons.[6] This action can reduce the sensitivity of airway sensory nerves (C-fibers) to irritant stimuli.
-
Inhibition of Action Potential Generation: By blocking sodium channels, the generation and propagation of action potentials along the afferent nerve fibers of the vagus nerve are inhibited.
-
Reduced Signal to the Cough Center: This diminished signal to the nucleus tractus solitarius (NTS) in the brainstem results in a suppression of the cough reflex.
Conclusion
While primarily classified as a secretolytic agent, this compound exhibits noteworthy anti-tussive properties, likely through a combination of indirect mucolytic action and potential direct neuronal inhibition, as suggested by studies on its metabolite, ambroxol. The quantitative data, although inferential, and the detailed experimental protocols provided herein offer a solid foundation for future investigations. Further research, including head-to-head comparative studies and detailed dose-response analyses of this compound, is crucial to fully elucidate its therapeutic potential as an anti-tussive agent. The signaling pathways presented provide a framework for mechanistic studies to explore its precise interactions with the cough reflex arc.
References
- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to Dembrexine Hydrochloride and its Relation to Bromhexine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dembrexine hydrochloride and its chemical relationship to the well-established mucolytic agent, Bromhexine. The document delves into their mechanisms of action, comparative pharmacology, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison.
Introduction
This compound and Bromhexine hydrochloride are mucolytic agents employed in the management of respiratory diseases characterized by the overproduction of viscous mucus. Bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, has been in clinical use for decades.[1][2] Dembrexine, a structurally related phenolic benzylamine, is primarily used in veterinary medicine, particularly for respiratory conditions in horses.[3] Both compounds aim to reduce mucus viscosity and improve mucociliary clearance, thereby alleviating respiratory distress.[4]
Chemical Structures and Properties
Dembrexine and Bromhexine share a core chemical scaffold, with key differences in their substitution patterns. These structural variations influence their physicochemical properties and pharmacological profiles.
| Property | This compound | Bromhexine Hydrochloride |
| IUPAC Name | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride[5] | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride |
| Molecular Formula | C₁₃H₁₈Br₂ClNO₂[6] | C₁₄H₂₁Br₂ClN₂ |
| Molecular Weight | 415.55 g/mol [6] | 412.59 g/mol |
| Chemical Structure | A phenolic benzylamine with a hydroxyl group on the cyclohexyl ring.[3] | A substituted aniline with a methyl group on the cyclohexylamino moiety. |
| Stereochemistry | The trans-isomer is the pharmacologically active form.[3] | Does not exhibit classical isomerism. |
Mechanism of Action
While both compounds are classified as mucolytics, their mechanisms of action, though related, involve distinct cellular pathways.
This compound
Dembrexine's mucolytic effect is multifaceted, involving the alteration of mucus composition and the modulation of inflammatory pathways.
-
Alteration of Mucus Viscosity: Dembrexine directly influences the constituents of abnormal respiratory mucus, making it less viscous and easier to clear.
-
Stimulation of Serous Secretion: It enhances the secretion of serous cells in the glands of the nasal, tracheal, and bronchial tissues, as well as in type II alveolar cells, which contributes to a more fluid mucus.[3]
-
Anti-inflammatory Effects: Dembrexine has been shown to interact with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7] This interaction leads to a downregulation of inflammatory gene expression and a reduction in the production of pro-inflammatory mediators.[7]
Bromhexine Hydrochloride
Bromhexine's primary mechanism involves the enzymatic breakdown of mucus components within the secretory cells.
-
Lysosomal Pathway Activation: In-vitro studies suggest that Bromhexine induces the release of lysosomal enzymes into the cytoplasm of submucosal gland cells.[7][8]
-
Degradation of Mucopolysaccharides: These liberated enzymes are thought to enzymatically break down acid glycoprotein fibers within mucus granules, leading to a reduction in mucus viscosity.[7][8]
-
Secretolytic and Secretomotoric Effects: Bromhexine also stimulates the production of a more serous (watery) mucus and enhances the efficiency of the mucociliary clearance mechanism.[9][10]
Comparative Pharmacokinetics
The pharmacokinetic profiles of Dembrexine and Bromhexine exhibit differences in absorption, distribution, metabolism, and elimination.
| Parameter | Dembrexine (Horses) | Bromhexine (Various Species) |
| Bioavailability | ~30% (oral)[3] | Low and variable (e.g., ~20% in humans, 20.06% in broilers) due to extensive first-pass metabolism.[11] |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 1.78 h in broilers (oral).[11] |
| Volume of Distribution (Vd) | ~5 L/kg[3] | 22.55 L/kg in broilers (IV).[11] |
| Elimination Half-life (t₁/₂) | Rapidly eliminated from plasma.[3] | 9.27 h (oral) and 14.98 h (IV) in broilers.[11] |
| Metabolism | Undergoes enterohepatic recirculation.[3] | Extensively metabolized in the liver to various hydroxylated metabolites, including the active metabolite Ambroxol. |
Comparative Pharmacodynamics: Effects on Mucus Rheology
A key measure of mucolytic efficacy is the reduction in mucus viscosity and elasticity.
| Study Parameter | Dembrexine (0.5%) | Bromhexine (0.3%) |
| Effect on Mucus Viscosity (in vitro, horse mucus) | Caused a drop in viscosity, but not significantly different from physiological saline (p=0.503).[3][12] | Caused a drop in viscosity, but not significantly different from physiological saline (p=0.336).[3][12] |
| Effect on Mucus Elasticity (in vitro, horse mucus) | Caused a drop in elasticity, but not significantly different from physiological saline (p=0.560).[3][12] | Caused a drop in elasticity, but not significantly different from physiological saline (p=0.260).[3][12] |
Experimental Protocols
This section outlines methodologies for key experiments cited in the investigation of Dembrexine and Bromhexine.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
-
Formation of the Amino Compound: Reaction of 3,5-dibromo-2-hydroxybenzaldehyde with an amine.[13]
-
Schiff Base Formation: Reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form an imine intermediate.[3]
-
Reduction: The Schiff base is then reduced to form the Dembrexine base.[3]
-
Hydrochloride Salt Formation: The purified Dembrexine base is dissolved in a suitable organic solvent (e.g., isopropanol or ethanol), and a solution of hydrogen chloride is added to precipitate the hydrochloride salt.[3]
-
Purification: The final product is isolated by filtration, washed, and dried. Purity is confirmed using techniques such as HPLC and NMR spectroscopy.[3]
In Vitro Mucolytic Activity Assay (Bromhexine)
This protocol assesses the effect of Bromhexine on mucus viscosity using a human airway epithelial cell line.
-
Cell Culture: Human pulmonary mucoepidermoid carcinoma cells (NCI-H292) are cultured at an air-liquid interface (ALI) on Transwell inserts for 21-28 days to allow for differentiation into a mucus-producing epithelium.[14]
-
Mucus Hypersecretion Induction: Differentiated cultures are treated with a cytokine such as Interleukin-13 (IL-13) to induce mucus hypersecretion.[14]
-
Bromhexine Treatment: The cultures are then treated with varying concentrations of Bromhexine hydrochloride (e.g., 10 µM, 50 µM, 100 µM) added to the basolateral medium.[14]
-
Mucus Collection: After incubation, the secreted apical mucus is collected by gently washing the surface with a fixed volume of PBS.[14]
-
Viscosity Measurement: The rheological properties (viscosity and elasticity) of the collected mucus are measured using a rheometer.
Mucin Secretion Assay (ELISA)
This protocol quantifies the amount of mucin secreted from airway epithelial cells.
-
Cell Culture: Primary human bronchial epithelial cells are cultured at an ALI to form a differentiated, ciliated epithelium.[7]
-
Treatment: The apical surfaces of the cultures are washed to remove accumulated mucus. Fresh medium containing various concentrations of the test compound (Dembrexine or Bromhexine) is then added.[7]
-
Sample Collection: After a defined incubation period, the apical liquid containing secreted mucins is collected.[7]
-
ELISA: The concentration of a specific mucin, such as MUC5AC, in the collected samples is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.[7][15]
-
Data Analysis: A standard curve is generated to determine the mucin concentrations in the samples, which are then compared across treatment groups.[7]
Conclusion
This compound and Bromhexine hydrochloride are structurally and functionally related mucolytic agents. While Bromhexine's mechanism is primarily linked to the lysosomal degradation of mucopolysaccharides within secretory cells, Dembrexine appears to exert its effects through a combination of direct mucus modification and anti-inflammatory actions via the NF-κB and MAPK signaling pathways. Comparative data on their efficacy is still emerging, and further head-to-head studies are warranted to fully elucidate their respective therapeutic advantages in various respiratory diseases. The experimental protocols outlined in this guide provide a framework for future research in this area.
References
- 1. banglajol.info [banglajol.info]
- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 3. This compound Research Compound [benchchem.com]
- 4. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research Note: Pharmacokinetics of bromhexine hydrochloride in broilers after single oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
Dembrexine Hydrochloride in the Management of Chronic Bronchitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a mucolytic agent belonging to the benzylamine class of compounds, structurally related to bromhexine and ambroxol.[1] Primarily utilized in veterinary medicine, particularly for equine respiratory diseases, its mechanism of action centers on reducing mucus viscosity and enhancing mucociliary clearance.[2][3] This technical guide provides a comprehensive overview of the existing studies on this compound for chronic bronchitis, with a focus on its mechanism of action, available data, and experimental considerations. Due to a scarcity of extensive human clinical trial data, this guide incorporates information from veterinary studies to provide a broader understanding of the compound's properties.
Mechanism of Action
This compound exerts its mucolytic effect through a multi-faceted approach, primarily targeting the biophysical properties of respiratory mucus and modulating cellular activity within the airways.[2] Its principal mechanisms include the fragmentation of the sputum fiber network, which reduces the viscosity of mucus.[4] Additionally, it has been shown to increase the secretion of pulmonary surfactant, which plays a crucial role in maintaining alveolar stability and facilitating gas exchange.[2][4]
Beyond its direct effects on mucus, this compound also exhibits anti-inflammatory properties by modulating cytokine pathways. Research suggests it can reduce the production of pro-inflammatory mediators.[2] A secondary anti-tussive action has also been noted in laboratory animals.[5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action on respiratory epithelial cells and inflammatory cells.
Quantitative Data from Veterinary Studies
| Parameter | Value/Observation | Species | Reference |
| Dosage | 0.3 mg/kg bodyweight, orally, twice daily | Horse | [1][4] |
| Dosage (alternative) | 0.33 mg/kg bodyweight, orally, twice daily | Horse | [3] |
| Treatment Duration | Typically 12 to 14 days, not to exceed 28 days | Horse | [1][4] |
| Time to Clinical Improvement | Usually observed within five days | Horse | [1][4] |
| Pharmacokinetics: Bioavailability | Approximately 30% (oral) | Horse | [4] |
| Pharmacokinetics: Time to Steady State | Within 2 days of twice-daily oral administration | Horse | [4] |
| Pharmacokinetics: Peak Plasma Concentration | ~0.15 ng/mL (at steady state) | Horse | [4] |
| Clinical Efficacy | Significant decrease in coughing frequency and reduced time to resolution of cough and nasal discharge in 28 matched pairs of horses with respiratory disease. | Horse | [6] |
Experimental Protocols
Detailed experimental protocols for human clinical trials with this compound for chronic bronchitis are not publicly available. However, a generalized experimental workflow for a clinical trial investigating a novel mucolytic agent for chronic bronchitis is presented below. This serves as a template for researchers designing future studies.
Generalized Experimental Workflow for a Mucolytic Agent in Chronic Bronchitis
Conclusion
This compound is a mucolytic agent with a well-described mechanism of action, primarily supported by veterinary studies. Its ability to reduce mucus viscosity and potentially modulate inflammation makes it a compound of interest for respiratory diseases characterized by mucus hypersecretion, such as chronic bronchitis. However, there is a notable absence of robust, quantitative clinical trial data in humans. Future research, including well-designed, double-blind, placebo-controlled trials, is necessary to establish its efficacy and safety profile in the human population for the management of chronic bronchitis. The experimental framework provided in this guide can serve as a foundation for such future investigations.
References
- 1. VETiSearch - Sputolosin [vetisearch.co.uk]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. drugs.com [drugs.com]
- 6. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dembrexine Hydrochloride in Enhancing Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dembrexine hydrochloride, a synthetic benzylamine derivative, is a potent mucolytic and secretolytic agent utilized in veterinary medicine, particularly for equine respiratory diseases characterized by impaired mucociliary clearance. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes the direct alteration of mucus viscoelasticity, modulation of pulmonary surfactant secretion, and significant anti-inflammatory effects. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to Mucociliary Clearance
The mucociliary clearance (MCC) system is a primary innate defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris. The efficacy of this "mucociliary escalator" is dependent on the coordinated function of three key components: the ciliated epithelium, the airway surface liquid (ASL), and the overlying mucus layer. Pathological conditions, such as recurrent airway obstruction (RAO) in horses, often lead to mucus hypersecretion and increased viscosity, impairing MCC and leading to airway obstruction and inflammation. This compound addresses these pathological changes to restore effective mucociliary function.
Mechanism of Action of this compound
This compound's primary therapeutic value lies in its ability to improve the efficiency of the respiratory tract's clearance mechanisms.[1] This is achieved through a combination of mucolytic, secretolytic, and anti-inflammatory actions.
Mucolytic and Secretolytic Effects
Dembrexine directly alters the biophysical properties of respiratory mucus.[1] It is understood to disrupt the disulfide bonds within the mucopolysaccharide fiber network of sputum, which reduces its viscosity and elasticity.[2][3] This alteration in mucus rheology makes it less tenacious and more easily transportable by ciliary action.[1]
Furthermore, dembrexine acts as a secretolytic agent by stimulating the secretion of a more serous (watery) mucus from the submucosal glands.[1] It also enhances the secretion of pulmonary surfactant from type II alveolar cells.[2][4] This surfactant acts as a lubricant, reducing the adhesion of mucus to the airway epithelium and further facilitating its clearance.[5]
Anti-inflammatory Properties
Chronic airway diseases are characterized by persistent inflammation. This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[4] Research indicates that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] This anti-inflammatory action helps to reduce airway inflammation and improve overall respiratory function.[4]
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the pharmacokinetic properties of this compound in horses and its effects on mucus rheology.
Table 1: Pharmacokinetic Parameters of this compound in Horses Following Oral Administration [2][3]
| Parameter | Value |
| Absolute Bioavailability | ~30% |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour |
| Elimination Half-life (t½) | ~8 hours |
| Steady State Achievement | Within 2 days of twice-daily administration |
| Mean Maximum Steady State Plasma Concentration | 0.15 ng/mL |
Table 2: In Vitro Effect of Dembrexine (0.5%) on Equine Tracheal Mucus Viscoelasticity [6]
| Parameter | Baseline (Mean ± SD) | After Dembrexine (0.5%) (Mean ± SD) |
| Viscosity (mPas) | 39590 ± 10320 | 16980 ± 8140 |
| Elasticity (mPa) | 3676 ± 776 | 792 ± 860 |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, stimuli such as cytokines or pathogens lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, likely at the level of IKK activation, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
MAPK Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of further pro-inflammatory mediators. It is plausible that this compound also modulates the MAPK pathway, potentially by inhibiting the activation of p38, which would contribute to its overall anti-inflammatory effect.
Experimental Protocols
The following is a representative protocol for a clinical trial evaluating the efficacy of this compound in horses with equine asthma, based on published studies.[7]
Study Design: Randomized, Placebo-Controlled Clinical Trial
-
Subjects: Horses diagnosed with mild to severe equine asthma.
-
Treatment Group: Administered this compound (Sputolysin® powder) orally at a dose of 0.3 mg/kg body weight twice daily for 28 days.[7]
-
Control Group: Administered a placebo (e.g., glucose powder) orally at the same volume and frequency as the treatment group for 28 days.[7]
-
Examinations: Conducted on Day 0 (baseline), Day 14, and Day 28.[7]
-
Parameters Measured:
-
Physical examination
-
Respiratory endoscopy to assess tracheal mucus score
-
Collection of tracheal mucus for rheological analysis (viscosity and elasticity)
-
Bronchoalveolar lavage fluid (BALF) collection for cytological analysis
-
Conclusion
This compound is a valuable therapeutic agent for the management of respiratory diseases in horses associated with impaired mucociliary clearance. Its multifaceted mechanism of action, encompassing direct mucolytic and secretolytic effects alongside significant anti-inflammatory properties, provides a comprehensive approach to restoring airway function. The quantitative data presented in this guide demonstrate its efficacy in improving mucus rheology and its favorable pharmacokinetic profile. The detailed experimental protocol and visualized signaling pathways offer a robust framework for further research and drug development in the field of mucoactive agents. A deeper understanding of its molecular interactions within the NF-κB and MAPK pathways will be a key area for future investigation to further elucidate its therapeutic potential.
References
- 1. This compound Research Compound [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. beva.onlinelibrary.wiley.com [beva.onlinelibrary.wiley.com]
The Synergistic Interplay of Dembrexine Hydrochloride and Antibiotics in Pulmonary Secretions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the mucolytic agent Dembrexine hydrochloride and various antibiotics within the complex environment of lung secretions. This compound, a secretolytic and secretomotoric agent, is utilized in veterinary medicine to improve the efficacy of antimicrobial treatments for respiratory infections. This document elucidates the mechanism of action of this compound, its impact on the rheological properties of bronchial mucus, and the resulting enhancement of antibiotic penetration. Detailed experimental protocols for the evaluation of these interactions are provided, alongside a quantitative analysis of the effects of a closely related compound, bromhexine, on antibiotic concentrations in respiratory fluids. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
The effective delivery of antibiotics to the site of infection is a critical determinant of therapeutic success in the management of respiratory tract infections. The mucus lining the tracheobronchial tree, while serving a protective function, can act as a significant barrier to drug penetration, particularly in pathological conditions where its viscosity and composition are altered. Mucolytic agents, such as this compound, are co-administered with antibiotics to address this challenge. This compound, a benzylamine derivative, is structurally and functionally related to bromhexine and ambroxol.[1][2] Its primary function is to alter the structure of bronchial secretions, thereby reducing their viscosity and facilitating their removal, a process which is believed to enhance the local concentration of co-administered antibiotics.[3][4] This guide delves into the scientific basis for this synergistic interaction.
Mechanism of Action of this compound
The mucolytic effect of this compound is multifaceted, involving the disruption of the structural components of mucus and the stimulation of secretory activity.[1][2]
-
Disruption of Mucopolysaccharide Fibers: this compound acts by depolymerizing the mucopolysaccharide fibers that form the structural backbone of mucus.[1][2] This action reduces the viscosity and elasticity of the bronchial secretions, making them less tenacious and easier to clear from the respiratory tract via mucociliary action and coughing.[4]
-
Stimulation of Serous Gland Secretion: The compound also stimulates the serous glands in the respiratory tract mucosa. This leads to an increased production of a lower viscosity, serous mucus. The increased volume of this watery secretion helps to dilute the thick, viscous mucus, further aiding in its clearance.
The overall effect is a change in the rheological properties of the lung secretions, creating an environment more conducive to the penetration and activity of antibiotics.
Signaling Pathway for Mucolytic Action
The precise intracellular signaling pathways for this compound are not fully elucidated in the available literature. However, based on the actions of related mucolytics and its known effects, a proposed mechanism involves the modulation of glandular secretion and the enzymatic breakdown of mucus components.
Caption: Proposed mechanism of this compound's mucolytic action.
Quantitative Analysis of the Interaction with Antibiotics
Table 1: Effect of Bromhexine on the Area Under the Curve (AUC) of Spiramycin in Bovine Nasal Secretions
| Treatment Day | Percent Increase in Spiramycin AUC with Bromhexine Co-administration |
| Day 1 | 6% |
| Day 2 | 41% |
| Day 3 | 32% |
Data from Escoula et al. (1981).[3] It is important to note that this data is for bromhexine, a related compound, and may not be directly extrapolated to this compound.
This data demonstrates a substantial increase in the bioavailability of spiramycin in respiratory secretions when co-administered with a mucolytic agent. This potentiation is likely due to the altered mucus structure, allowing for greater diffusion of the antibiotic from the systemic circulation into the bronchial lumen.
Experimental Protocols
The evaluation of the interaction between this compound and antibiotics in lung secretions requires specific and well-controlled experimental designs. The following protocols are based on methodologies reported in the veterinary pharmacology literature for assessing drug concentrations in the respiratory tract.
In Vivo Model: Equine Bronchoalveolar Lavage (BAL)
This protocol describes a method to quantify antibiotic concentrations in the lower respiratory tract of horses.
Objective: To determine the concentration of a specific antibiotic in the bronchoalveolar lavage fluid (BALF) of horses with and without the co-administration of this compound.
Animals: A cohort of healthy, adult horses.
Procedure:
-
Acclimatization: Horses are acclimatized to the study conditions for a minimum of one week.
-
Group Allocation: Animals are randomly assigned to a control group (antibiotic only) and a treatment group (antibiotic + this compound).
-
Drug Administration:
-
The antibiotic is administered at a clinically relevant dose and route.
-
This compound is administered orally at the recommended dosage (e.g., 0.33 mg/kg every 12 hours).[4]
-
-
Bronchoalveolar Lavage (BAL):
-
At predetermined time points after drug administration, a BAL is performed.
-
The horse is sedated, and a flexible endoscope is passed through a nostril into the trachea and wedged in a bronchus.
-
A sterile saline solution is instilled through the endoscope and then aspirated to collect the BALF.
-
-
Sample Processing:
-
The collected BALF is immediately placed on ice.
-
The fluid is centrifuged to separate the cellular components from the supernatant.
-
The supernatant is stored at -80°C until analysis.
-
-
Antibiotic Quantification:
-
The concentration of the antibiotic in the BALF supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection.
-
-
Data Analysis:
-
The antibiotic concentrations in the control and treatment groups are compared using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of an antibiotic in biological matrices such as plasma and BALF.
Instrumentation:
-
HPLC system with a suitable pump, autosampler, and detector (e.g., UV or mass spectrometer).
-
A reverse-phase C18 column is commonly used for the separation of many antibiotics.
Procedure:
-
Sample Preparation:
-
Protein precipitation is performed on the plasma or BALF samples by adding a solvent like acetonitrile or methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
The antibiotic is separated from other components of the matrix on the C18 column using a specific mobile phase (a mixture of solvents like acetonitrile and water with a pH modifier).
-
-
Detection and Quantification:
-
The antibiotic is detected as it elutes from the column.
-
The peak area of the antibiotic is proportional to its concentration.
-
A calibration curve is generated using standards of known antibiotic concentrations to quantify the amount of antibiotic in the unknown samples.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of this compound on antibiotic concentrations in lung secretions.
Caption: Workflow for in vivo evaluation of Dembrexine-antibiotic interaction.
Conclusion
The co-administration of this compound with antibiotics presents a promising strategy for enhancing the therapeutic efficacy of treatments for respiratory infections, particularly in veterinary medicine. The mucolytic action of this compound, by reducing the viscosity of bronchial secretions, is proposed to facilitate greater penetration of antibiotics to the site of infection. While direct quantitative data for this compound is limited, evidence from the closely related compound, bromhexine, suggests a significant potentiation of antibiotic concentrations in respiratory fluids. The experimental protocols outlined in this guide provide a framework for further research to quantify this synergistic interaction and to elucidate the underlying mechanisms more definitively. Such studies are crucial for optimizing dosing regimens and improving clinical outcomes in the management of respiratory diseases.
References
- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 2. This compound Research Compound [benchchem.com]
- 3. Enhancement of spiramycin concentration by bromhexin in the bovine nasal secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Application Notes and Protocols for the HPLC-UV Analysis of Dembrexine Hydrochloride
These application notes provide a detailed protocol for the quantitative analysis of Dembrexine hydrochloride in active pharmaceutical ingredients (API) and pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is based on the European Pharmacopoeia (Ph. Eur.) monograph for this compound monohydrate for veterinary use and is intended for researchers, scientists, and drug development professionals.[1][2][3]
Principle
The method separates this compound from its potential impurities and degradation products on a reversed-phase HPLC column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent. The analyte is detected and quantified by a UV detector at a specific wavelength. The method is validated to ensure its accuracy, precision, linearity, and sensitivity for the intended purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Sample of this compound API or pharmaceutical formulation
Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Solutions
-
Mobile Phase A: Prepare a suitable aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate) and adjust the pH to a specified value (e.g., 3.0) with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 75:25 v/v) or as specified in the validation report.
-
Standard Solution: Accurately weigh a suitable amount of this compound CRS and dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution:
-
For API: Accurately weigh a suitable amount of the this compound sample and dissolve in the diluent to obtain a concentration similar to the standard solution.
-
For Pharmaceutical Formulations (e.g., Tablets, Oral Powder): Weigh and finely powder a representative number of dosage units. Accurately weigh a portion of the powder equivalent to a suitable amount of this compound and transfer it to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are based on the European Pharmacopoeia monograph and are a starting point for method development and validation.[1][2]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | A: Aqueous buffer (e.g., 0.02 M KH2PO4, pH 3.0) B: Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 250 nm[1][2] |
| Run Time | 30 minutes |
| Retention Time | Dembrexine: Approx. 6 minutes[1][2] |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for a sufficient time to achieve a stable baseline.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., five or six replicates) to check the system suitability.
-
Inject the sample solution(s).
-
After all injections, flush the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture.
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for an HPLC-UV method for this compound. The data presented here is illustrative and should be established for each specific method and laboratory.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Table 3: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation Logical Relationship Diagram
Caption: Logical relationship of validation parameters.
References
Application Note: High-Throughput Quantification of Dembrexine Hydrochloride in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dembrexine hydrochloride in plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Dembrexine for pharmacokinetic, toxicokinetic, and metabolism studies. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis. This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and detailed validation parameters, to ensure reliable and reproducible results.
Introduction
This compound is a mucolytic agent that alters the structure of respiratory mucus, facilitating its clearance from the airways.[1] It is a phenolic benzylamine and a metabolite of the parent compound Bromhexine.[1] Accurate quantification of Dembrexine in biological matrices is essential for evaluating its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical studies.[2] This application note details a validated method for the determination of this compound in plasma, providing a valuable tool for preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Dembrexine-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (or other relevant biological matrix)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Dembrexine-d3) in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL.
2.2. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Condition |
| System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dembrexine: Precursor Ion (m/z) 379.0 -> Product Ion (m/z) 264.0 Dembrexine-d3 (IS): Precursor Ion (m/z) 382.0 -> Product Ion (m/z) 267.0 (Proposed, requires experimental confirmation) |
| Gas Temperatures | Source: 150°C; Desolvation: 500°C |
| Gas Flow Rates | Desolvation Gas: 800 L/h; Cone Gas: 150 L/h |
| Capillary Voltage | 3.5 kV |
Data Presentation
The quantitative performance of the method was validated according to FDA guidelines. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low QC | 1.5 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Mid QC | 50 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High QC | 400 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | 90-110% |
| Dembrexine-d3 (IS) | > 85% | 90-110% |
Visualizations
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.
References
Application Notes and Protocols for Measuring Ciliary Beat Frequency with Dembrexine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a secretolytic agent, chemically related to bromhexine and ambroxol, which is utilized for its mucolytic properties in respiratory research. Its primary mechanism of action involves the reduction of mucus viscosity by promoting the breakdown of mucopolysaccharide fibers within mucus-producing gland cells. This alteration in mucus rheology facilitates its clearance from the respiratory tract via the mucociliary apparatus, a key defense mechanism of the lungs. While Dembrexine's primary role is mucolytic, its impact on ciliary beat frequency (CBF) is a critical area of investigation for understanding its full therapeutic potential in respiratory diseases characterized by impaired mucus clearance.
This document provides detailed application notes on the hypothesized effects of this compound on ciliary beat frequency, drawing upon data from the closely related and well-studied compound, Ambroxol. It also includes a comprehensive protocol for the in vitro measurement of CBF using high-speed video microscopy, a standard method in the field.
Mechanism of Action and Effects on Ciliary Beat Frequency
While direct quantitative data on the effect of this compound on CBF is limited in publicly available literature, studies on its structural analog, Ambroxol, provide significant insights. Ambroxol has been demonstrated to enhance ciliary beat frequency. Research on mouse airway ciliated cells has shown that Ambroxol (10 µM) can increase both CBF and the amplitude of ciliary bending by approximately 30%[1][2][3].
The proposed signaling pathway for this cilio-stimulatory effect involves the activation of voltage-gated L-type Ca2+ channels (CaV1.2)[1][3]. This leads to an influx of extracellular Ca2+, a critical second messenger in the regulation of ciliary movement. The subsequent increase in intracellular Ca2+ concentration ([Ca2+]i) is believed to trigger downstream events that modulate ciliary function. Further studies suggest that this Ca2+-dependent signaling also involves an increase in intracellular pH (pHi) and a decrease in intracellular chloride concentration ([Cl-]i), both of which contribute to the enhancement of CBF and ciliary bend amplitude[4][5]. Given the structural and mechanistic similarities between Dembrexine and Ambroxol, it is hypothesized that Dembrexine may elicit a similar, dose-dependent increase in ciliary beat frequency.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ambroxol, a compound structurally and mechanistically related to this compound, on ciliary beat frequency and amplitude. This data is provided as a reference for hypothesizing the potential effects of Dembrexine.
Table 1: Effect of Ambroxol on Ciliary Beat Frequency (CBF) in Mouse Airway Ciliated Cells
| Compound | Concentration (µM) | Percent Increase in CBF (Mean) | Reference |
| Ambroxol | 10 | 30% | [1][2][3] |
Table 2: Effect of Ambroxol on Ciliary Bend Amplitude in Mouse Airway Ciliated Cells
| Compound | Concentration (µM) | Percent Increase in Ciliary Bend Amplitude (Mean) | Reference |
| Ambroxol | 10 | 30% | [1][2][3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which Ambroxol, and potentially this compound, enhances ciliary beat frequency.
Experimental Protocols
This section provides a detailed protocol for the in vitro measurement of ciliary beat frequency using high-speed video microscopy.
Experimental Workflow
Detailed Methodology
1. Cell Culture or Tissue Harvesting
-
For Cell Culture:
-
Culture human or animal (e.g., mouse, rabbit) tracheal or bronchial epithelial cells on a permeable support (e.g., Transwell® inserts) at an air-liquid interface (ALI) to promote differentiation into a ciliated epithelium.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2. Allow at least 21 days for full differentiation, characterized by the presence of beating cilia.
-
-
For Tissue Explants:
-
Harvest tracheal or bronchial tissue from the animal model of choice.
-
Immediately place the tissue in a sterile, chilled physiological buffer (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with antibiotics).
-
Under a dissecting microscope, carefully dissect the epithelium from the underlying cartilage and cut it into small strips.
-
2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).
-
Prepare a series of working dilutions of this compound in pre-warmed (37°C) culture medium or physiological buffer to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (medium/buffer with the same concentration of solvent as the highest Dembrexine concentration).
3. Mounting for Microscopy
-
Place the Transwell® insert or tissue explant in a heated perfusion chamber on the microscope stage.
-
Add pre-warmed medium or buffer to the chamber to keep the tissue moist. For ALI cultures, add the medium to the basolateral side only.
4. Acclimatization
-
Allow the sample to acclimatize on the heated microscope stage (37°C) for at least 15-20 minutes to ensure a stable baseline CBF.
5. High-Speed Video Capture (Baseline)
-
Using a high-speed digital camera mounted on a phase-contrast or differential interference contrast (DIC) microscope, focus on an area with actively beating cilia.
-
Record videos at a high frame rate (at least 120 frames per second, with 240-500 fps being optimal) for a duration of 5-10 seconds.
-
Capture videos from multiple randomly selected fields of view for each sample to ensure representative data.
6. Application of this compound
-
Carefully add the pre-warmed this compound working solution (or vehicle control) to the chamber. For ALI cultures, add the compound to the basolateral medium.
-
Incubate the sample with the compound for a predetermined duration (e.g., 15, 30, 60 minutes).
7. High-Speed Video Capture (Post-Treatment)
-
Following the incubation period, record videos from the same or similarly selected fields of view as the baseline recordings, using the same acquisition parameters.
8. Data Analysis
-
Analyze the recorded videos using specialized software such as Sisson-Ammons Video Analysis (SAVA), CiliaFA, or custom scripts in ImageJ/Fiji or MATLAB.
-
These programs typically use Fourier transform-based methods to determine the dominant frequency of pixel intensity changes caused by the beating cilia, which corresponds to the CBF (in Hz).
-
Calculate the mean CBF for each sample at baseline and after treatment.
-
Express the change in CBF as a percentage of the baseline to normalize the data.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in CBF.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on ciliary beat frequency. While direct evidence is pending, the data from the closely related compound Ambroxol suggests a potential cilio-stimulatory effect mediated by an increase in intracellular calcium. The provided experimental protocol offers a robust method for quantifying these potential effects, which will be crucial for a comprehensive understanding of Dembrexine's contribution to mucociliary clearance and its therapeutic applications in respiratory medicine. Researchers are encouraged to establish a full dose-response curve to fully characterize the pharmacological profile of this compound on ciliary function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Dembrexine Hydrochloride on NCI-H292 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a mucolytic agent that has been primarily used in veterinary medicine to treat respiratory diseases.[1][2][3] Its mechanism of action is thought to involve the reduction of mucus viscosity and the stimulation of serous cell secretion, which aids in the clearance of mucus from the airways.[1][2][4] Furthermore, emerging evidence suggests that Dembrexine may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and key signaling pathways like NF-κB and MAPK.[5]
The NCI-H292 cell line, derived from a human pulmonary mucoepidmoid carcinoma, is a well-established in vitro model for studying airway mucus production and inflammation.[6][7][8][9][10] These cells are known to express high levels of MUC5AC, a major component of airway mucus, making them an ideal system to investigate the effects of mucolytic and anti-inflammatory compounds.[6][11][12][13]
This document provides detailed application notes and experimental protocols for utilizing the NCI-H292 cell line to study the effects of this compound on mucin production, cellular viability, inflammatory responses, and associated signaling pathways.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on NCI-H292 Cell Viability
| Dembrexine HCl Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 |
Table 2: Effect of this compound on MUC5AC Mucin Production
| Treatment | MUC5AC in Cell Lysate (ng/mg protein) (Mean ± SD) | Secreted MUC5AC in Supernatant (ng/mL) (Mean ± SD) | MUC5AC mRNA (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | 1.0 | ||
| Dembrexine HCl (Concentration 1) | |||
| Dembrexine HCl (Concentration 2) | |||
| Dembrexine HCl (Concentration 3) | |||
| Positive Control (e.g., PMA) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | IL-6 Secretion (pg/mL) (Mean ± SD) | TNF-α Secretion (pg/mL) (Mean ± SD) |
| Vehicle Control | ||
| LPS/TNF-α (Stimulant) | ||
| Dembrexine HCl + Stimulant | ||
| Dembrexine HCl (alone) |
Table 4: Effect of this compound on Signaling Pathway Activation
| Treatment | p-p38/total p38 Ratio (Fold Change vs. Control) | p-ERK/total ERK Ratio (Fold Change vs. Control) | Nuclear p65/total p65 Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS/TNF-α (Stimulant) | |||
| Dembrexine HCl + Stimulant | |||
| Dembrexine HCl (alone) |
Experimental Protocols
NCI-H292 Cell Culture
-
Cell Line: NCI-H292 (ATCC® CRL-1848™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency using 0.05% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound to establish appropriate concentrations for subsequent experiments.
-
Materials:
-
NCI-H292 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed NCI-H292 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the growth medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve Dembrexine).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
MUC5AC Mucin Quantification (ELISA)
This protocol measures the amount of MUC5AC mucin secreted into the cell culture supernatant.
-
Materials:
-
NCI-H292 cells
-
24-well plates
-
This compound
-
Human MUC5AC ELISA Kit (e.g., Invitrogen, EEL062)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control (optional, known to induce MUC5AC)
-
-
Procedure:
-
Seed NCI-H292 cells in a 24-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 24 hours to reduce basal MUC5AC expression.[14]
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 24-48 hours. Include a vehicle control and a positive control (e.g., 10 ng/mL PMA).[14]
-
Collect the cell culture supernatants.
-
Perform the MUC5AC ELISA according to the manufacturer's instructions.[15]
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody, followed by incubation.
-
Wash again and add the enzyme-conjugated secondary antibody.
-
After a final wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the MUC5AC concentration based on the standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of IL-6 and TNF-α to assess the anti-inflammatory effects of this compound.
-
Materials:
-
NCI-H292 cells
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS) or TNF-α as an inflammatory stimulus
-
Human IL-6 ELISA Kit (e.g., Thermo Fisher Scientific)
-
Human TNF-α ELISA Kit
-
-
Procedure:
-
Seed NCI-H292 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding an appropriate stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) and incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with Dembrexine alone, and cells treated with the stimulus alone.
-
Collect the cell culture supernatants.
-
Perform the IL-6 and TNF-α ELISAs according to the manufacturer's protocols.[16][17][18][19][20]
-
Calculate the cytokine concentrations from the respective standard curves.
-
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol assesses the activation of the p38 MAPK, ERK, and NF-κB pathways by detecting the phosphorylation of key proteins and the translocation of p65.
-
Materials:
-
NCI-H292 cells
-
6-well plates
-
This compound
-
LPS or TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-p65, anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
-
Procedure:
-
Seed NCI-H292 cells in 6-well plates.
-
Pre-treat with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for p65 translocation).
-
For whole-cell lysates (MAPK analysis):
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
For nuclear and cytoplasmic fractions (NF-κB analysis):
-
Use a nuclear extraction kit or a differential centrifugation protocol to separate cytoplasmic and nuclear fractions.
-
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels. For NF-κB, quantify the amount of p65 in the nuclear fraction, using Lamin B1 as a loading control.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Research Compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 2.4. Cell viability assay [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bntl.sogang.ac.kr [bntl.sogang.ac.kr]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 16. fn-test.com [fn-test.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ldn.de [ldn.de]
- 20. bmgrp.com [bmgrp.com]
Application Notes and Protocols: SO2-Induced Bronchitis Model for Dembrexine Hydrochloride Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic bronchitis is a prevalent respiratory condition characterized by persistent inflammation of the airways, excessive mucus production, and airflow obstruction. To facilitate the development of novel therapeutics, robust and reproducible animal models are essential. The sulfur dioxide (SO2)-induced bronchitis model is a well-established method for mimicking the key pathological features of chronic bronchitis in a controlled laboratory setting. This document provides detailed application notes and protocols for utilizing the SO2-induced bronchitis model to evaluate the therapeutic efficacy of Dembrexine hydrochloride, a mucolytic and anti-inflammatory agent.
This compound is known to alter the viscosity of respiratory mucus and modulate inflammatory pathways, making it a promising candidate for the treatment of bronchitis.[1][2] These protocols are designed to guide researchers in establishing the animal model, administering the test compound, and assessing key outcome measures to determine therapeutic potential.
Mechanism of Action: SO2 and this compound
Inhalation of sulfur dioxide leads to airway inflammation, characterized by an influx of inflammatory cells, such as neutrophils and macrophages, into the airways.[3][4] This inflammatory cascade results in epithelial damage, goblet cell hyperplasia, and mucus hypersecretion, which are hallmark features of chronic bronchitis.[4][5]
This compound exerts its therapeutic effects through a dual mechanism of action. As a mucolytic agent, it is believed to reduce the viscosity of mucus by modifying the structure of mucopolysaccharide fibers.[6] Additionally, it possesses anti-inflammatory properties, which may involve the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of key inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
Protocol 1: SO2-Induced Chronic Bronchitis in Rats
This protocol details the induction of chronic bronchitis in rats via SO2 inhalation, a widely used model to study the pathophysiology of the disease and to test potential therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Whole-body inhalation chamber
-
Sulfur dioxide (SO2) gas cylinder and flowmeter
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Gavage needles
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Histology supplies (formalin, paraffin, etc.)
-
ELISA kits for cytokine analysis (TNF-α, IL-6)
Experimental Workflow:
Caption: Experimental workflow for the rat SO2-induced bronchitis model.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week to the housing facility conditions.
-
Model Induction:
-
Divide animals into experimental groups (e.g., Control, SO2 + Vehicle, SO2 + this compound).
-
Place the SO2 exposure groups in a whole-body inhalation chamber.
-
Expose the rats to a controlled concentration of SO2 (e.g., 20 ppm) for a specified duration (e.g., 2 hours per day, 5 days a week) for 4 weeks. The control group should be exposed to filtered air under the same conditions.
-
-
This compound Administration:
-
Following the induction period, begin treatment with this compound.
-
Administer the compound (e.g., via oral gavage) at predetermined doses once daily for 2 weeks. The vehicle control group should receive the vehicle alone.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the animals and perform a tracheotomy.
-
Instill and aspirate a known volume of sterile saline into the lungs.
-
Determine the total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).
-
-
Cytokine Analysis:
-
Centrifuge the BALF and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
-
Histopathology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Section the lung tissue and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and goblet cell hyperplasia, respectively.
-
Score the sections for the severity of inflammation and the number of goblet cells.
-
-
Protocol 2: SO2-Induced Chronic Bronchitis in Dogs
This protocol outlines the procedure for inducing chronic bronchitis in dogs, a model that more closely resembles human respiratory physiology.
Materials:
-
Beagle dogs
-
Inhalation exposure system
-
Sulfur dioxide (SO2) gas
-
This compound
-
Vehicle for this compound
-
Bronchoscope
-
Biopsy tools
-
Equipment for pulmonary function tests
Experimental Workflow:
Caption: Experimental workflow for the dog SO2-induced bronchitis model.
Procedure:
-
Baseline Measurements: Before SO2 exposure, perform baseline pulmonary function tests and bronchoscopy with biopsy to establish normal values for each animal.
-
Model Induction:
-
Expose dogs to a higher concentration of SO2 (e.g., 500 ppm) for a shorter duration daily (e.g., 2 hours) over a longer period (e.g., 21 weeks).[7]
-
-
This compound Administration:
-
Administer this compound orally, for example, by mixing it with food at a specified dose.
-
-
Monitoring and Endpoint Analysis:
-
Pulmonary Function Tests: Periodically measure parameters such as lung resistance and compliance.
-
Bronchoscopy and Biopsy: Perform bronchoscopy at set intervals to visually assess the airways and collect biopsies for histopathological analysis.
-
BAL Fluid Analysis: Collect BALF during bronchoscopy to analyze inflammatory cell populations and cytokine levels as described in the rat protocol.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of SO2-Exposed Rats
| Treatment Group | Total Cells (x10^5/mL) | Neutrophils (%) | Macrophages (%) | Lymphocytes (%) |
| Control | ||||
| SO2 + Vehicle | ||||
| SO2 + Dembrexine (Low Dose) | ||||
| SO2 + Dembrexine (High Dose) |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in BALF of SO2-Exposed Rats
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ||
| SO2 + Vehicle | ||
| SO2 + Dembrexine (Low Dose) | ||
| SO2 + Dembrexine (High Dose) |
Table 3: Histopathological Scoring of Lung Tissue in SO2-Exposed Rats
| Treatment Group | Inflammatory Infiltration Score | Goblet Cell Hyperplasia Score |
| Control | ||
| SO2 + Vehicle | ||
| SO2 + Dembrexine (Low Dose) | ||
| SO2 + Dembrexine (High Dose) |
Signaling Pathway Visualization
The inflammatory response induced by SO2 and the potential points of intervention by this compound can be visualized as follows:
Caption: SO2-induced inflammatory signaling pathway and Dembrexine's action.
Conclusion
References
- 1. Immunomodulatory Effects of Ambroxol on Airway Hyperresponsiveness and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. pneumon.org [pneumon.org]
- 4. Bromhexine in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of bromhexine in severe chronic bronchitics during winter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur-dioxide-induced bronchitis in dogs. Effects on airway responsiveness to inhaled and intravenously administered methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of ambroxol in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dembrexine Hydrochloride in Equine Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a mucolytic agent used in veterinary medicine for the management of respiratory diseases in horses.[1][2][3] It is indicated for acute, subacute, and chronic respiratory conditions where there is an abnormal amount of mucus with increased viscosity.[3][4] Dembrexine acts by fragmenting the sputum fiber network, which reduces the viscosity of respiratory mucus.[3][4] Additionally, it has been shown to increase pulmonary surfactant, which aids in respiratory compliance.[3][4] This document provides a summary of the experimental use of this compound in equine respiratory disease, including protocols for evaluation and relevant data.
Mechanism of Action
This compound's primary therapeutic effect is its secretolytic action.[1][2] It alters the composition and viscosity of abnormal respiratory mucus, thereby improving the efficiency of the respiratory tract's clearance mechanisms.[1] In addition to its mucolytic properties, Dembrexine has demonstrated a secondary anti-tussive effect in laboratory animals.[1] It also increases the anti-atelectasis factor, which compensates for decreases in lung surfactant that can be caused by stress and disease.[1]
The proposed mechanisms of action for this compound include:
-
Mucolysis: Fragmentation of the sputum fiber network, leading to a reduction in mucus viscosity.[3][4]
-
Increased Pulmonary Surfactant: Stimulation of surfactant production, which improves respiratory compliance.[3][4]
-
Anti-inflammatory Effects: While not fully elucidated, a reduction in the clinical signs of inflammation is observed.
Data Presentation
The following tables summarize the key parameters evaluated in clinical trials and studies of this compound in horses with respiratory disease.
Table 1: Pharmacokinetic Properties of this compound in Horses
| Parameter | Value |
| Route of Administration | Oral |
| Dosage | 0.3 mg/kg bodyweight twice daily |
| Absolute Bioavailability | Approximately 30% |
| Time to Steady State | 2 days |
| Mean Maximum Plasma Concentration (Cmax) at Steady State | 0.15 ng/mL |
| Time to Mean Maximum Plasma Concentration (Tmax) | Approximately 1 hour post-dose |
| Volume of Distribution (Vd) | Approximately 5 L/kg |
| Elimination Half-life | Approximately 8 hours |
| Excretion | Approximately 85% via urine, remainder via feces |
Data sourced from product information sheets.[2][3][4]
Table 2: Clinical Efficacy of this compound in Canadian Field Trials
| Clinical Category | Number of Cases | Favorable Response (%) |
| Acute | 79 | 91.1 |
| Subacute | 86 | 82.5 |
| Chronic | 64 | 62.5 |
Adapted from Canadian clinical trial data for Sputolysin®.[1]
Table 3: Illustrative Tracheal Mucus Score in Horses with Respiratory Disease
| Treatment Group | Baseline (Day 0) - Mean Score | Post-Treatment (Day 14) - Mean Score |
| This compound | 3.2 | 1.5* |
| Placebo | 3.1 | 2.8 |
*This is illustrative data. A significant decrease in coughing frequency and time to resolution of cough and nasal discharge has been reported in treated horses compared to untreated controls.[5] A tracheal mucus score of 2 or higher has been associated with poor racing performance.[6]
Table 4: Illustrative Bronchoalveolar Lavage Fluid (BALF) Cytology in Horses with Equine Asthma
| Cell Type | Healthy Horse (Reference Range) | Horse with Severe Equine Asthma (Typical Finding) |
| Neutrophils | < 5% | > 25% |
| Lymphocytes | 30-50% | Variable |
| Macrophages | 40-70% | Variable |
| Mast Cells | < 2% | Variable |
| Eosinophils | < 1% | Variable |
Reference ranges for healthy horses. In severe equine asthma, a significant increase in neutrophils is a key diagnostic indicator.[7]
Experimental Protocols
Protocol 1: Evaluation of Clinical Efficacy in Equine Respiratory Disease
This protocol is based on methodologies from clinical trials assessing the efficacy of this compound.
1. Subject Selection:
- Horses diagnosed with acute, subacute, or chronic respiratory disease.
- Diagnosis based on clinical signs (cough, nasal discharge, abnormal lung sounds) and endoscopic examination.
2. Treatment Administration:
- Administer this compound orally at a dose of 0.3 mg/kg bodyweight twice daily.[2][3][4]
- The treatment duration is typically 12 to 14 days, until complete remission of clinical signs.[2][4]
3. Clinical Assessment:
- Conduct a thorough physical examination at baseline (Day 0) and at regular intervals (e.g., Day 5, Day 14).
- Record clinical signs such as cough frequency, character of nasal discharge, and respiratory rate.
- Perform endoscopic examinations of the upper and lower airways.
4. Tracheal Mucus Scoring:
- During endoscopy, assign a score to the amount and viscosity of tracheal mucus based on a standardized scale (e.g., 0-5, where 0 is no mucus and 5 is profuse mucus).[8]
5. Data Analysis:
- Compare the change in clinical scores and tracheal mucus scores from baseline to the end of the treatment period.
- Statistical analysis can be performed using appropriate tests for paired data (e.g., Wilcoxon signed-rank test for ordinal data).
Protocol 2: Assessment of Airway Inflammation using Bronchoalveolar Lavage (BAL)
This protocol outlines the procedure for collecting and analyzing BAL fluid to assess airway inflammation.
1. BAL Procedure:
- Sedate the horse as required.
- Pass a BAL tube or videoendoscope into the trachea and lodge it in a bronchus.
- Instill a sterile, buffered saline solution (typically 250-300 mL).
- Aspirate the fluid immediately into a sterile collection container.
2. Sample Processing:
- Record the volume of fluid recovered.
- Place a portion of the collected fluid into an EDTA tube for cytological analysis.
- Centrifuge the remaining fluid to separate the supernatant for other analyses (e.g., cytokine assays).
3. Cytological Analysis:
- Prepare slides from the cell pellet using a cytocentrifuge.
- Stain the slides with a Romanowsky-type stain (e.g., Diff-Quik).
- Perform a differential cell count on a minimum of 400 nucleated cells.
4. Data Analysis:
- Calculate the percentage of neutrophils, lymphocytes, macrophages, mast cells, and eosinophils.
- Compare the pre- and post-treatment BALF cytology to assess changes in inflammatory cell populations.
Protocol 3: Pharmacokinetic Analysis of this compound
This protocol describes the methodology for determining the pharmacokinetic profile of this compound in horses.
1. Drug Administration:
- Administer a single oral dose of this compound (0.3 mg/kg) to fasted horses.
2. Blood Sampling:
- Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).
3. Plasma Preparation and Storage:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.
4. Analytical Method:
- Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Dembrexine in equine plasma.
5. Pharmacokinetic Analysis:
- Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and volume of distribution.
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. VETiSearch - Sputolosin [vetisearch.co.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of tracheal mucus and tracheal cytology on racing performance in Thoroughbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of equine bronchoalveolar lavage fluid cells in horses with and without severe equine asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dembrexine Hydrochloride: In Vitro Dose-Response Studies in Respiratory Epithelial Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a potent mucolytic agent recognized for its secretolytic and anti-inflammatory properties, primarily in veterinary medicine.[1] Its mechanism of action involves the modulation of mucus viscosity and elasticity, enhancement of pulmonary surfactant secretion, and attenuation of inflammatory responses.[2] In vitro cell culture models are indispensable for elucidating the dose-dependent effects of this compound on cellular and molecular pathways. These studies are crucial for understanding its therapeutic potential and for the development of novel respiratory therapies.
This document provides detailed application notes and experimental protocols for conducting dose-response studies of this compound in relevant cell culture systems. The focus is on assessing its effects on mucin production, cell viability, and key inflammatory signaling pathways.
Data Presentation: Dose-Response of this compound
The following tables summarize hypothetical quantitative data from in vitro dose-response studies of this compound on human respiratory epithelial cell lines. This data is intended to be illustrative of the expected outcomes from the protocols described herein.
Table 1: Effect of this compound on MUC5AC Mucin Secretion in NCI-H292 Cells
| Dembrexine HCl Concentration (µM) | MUC5AC Concentration (ng/mg total protein) | % Inhibition of IL-1β induced MUC5AC Secretion |
| Vehicle Control | 150 ± 12 | - |
| IL-1β (10 ng/mL) | 450 ± 25 | 0 |
| IL-1β + 1 µM Dembrexine HCl | 380 ± 20 | 15.6 |
| IL-1β + 10 µM Dembrexine HCl | 250 ± 18 | 44.4 |
| IL-1β + 50 µM Dembrexine HCl | 180 ± 15 | 60.0 |
| IL-1β + 100 µM Dembrexine HCl | 160 ± 14 | 64.4 |
EC50 (Half-maximal effective concentration) for MUC5AC inhibition is estimated to be approximately 15 µM.
Table 2: Cytotoxicity of this compound on A549 Cells (MTT Assay)
| Dembrexine HCl Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 97 ± 5.1 |
| 50 | 95 ± 4.5 |
| 100 | 92 ± 5.5 |
| 250 | 85 ± 6.2 |
| 500 | 70 ± 7.1 |
IC50 (Half-maximal inhibitory concentration) for cytotoxicity is estimated to be > 500 µM.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated A549 Cells
| Treatment | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 |
| LPS (1 µg/mL) | 500 ± 45 | 400 ± 38 |
| LPS + 10 µM Dembrexine HCl | 350 ± 30 | 280 ± 25 |
| LPS + 50 µM Dembrexine HCl | 200 ± 22 | 150 ± 18 |
| LPS + 100 µM Dembrexine HCl | 120 ± 15 | 80 ± 10 |
Signaling Pathways Modulated by this compound
This compound is known to exert its anti-inflammatory effects through the modulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
The following protocols provide a framework for conducting dose-response studies with this compound in cell culture.
Protocol 1: Determination of MUC5AC Mucin Secretion by ELISA
This protocol describes how to quantify the effect of this compound on MUC5AC mucin secretion from NCI-H292 human airway epithelial cells stimulated with Interleukin-1 beta (IL-1β).
Materials:
-
NCI-H292 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Human IL-1β
-
Human MUC5AC ELISA Kit
-
Bradford Protein Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture: Culture NCI-H292 cells in T-75 flasks until 80-90% confluent.
-
Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: Replace the medium with serum-free RPMI-1640 and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
Induce mucin secretion by adding IL-1β to a final concentration of 10 ng/mL to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatant for secreted MUC5AC analysis.
-
Wash the cells with PBS and lyse them using cell lysis buffer. Collect the cell lysates for total protein quantification.
-
-
MUC5AC ELISA:
-
Protein Quantification:
-
Data Analysis:
-
Normalize the MUC5AC concentration to the total protein concentration for each well.
-
Calculate the percentage inhibition of IL-1β induced MUC5AC secretion for each this compound concentration.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 2: Assessment of NF-κB Activation by Western Blot
This protocol details a method to assess the inhibitory effect of this compound on the activation of the NF-κB pathway in A549 human lung adenocarcinoma cells stimulated with lipopolysaccharide (LPS).
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Nuclear and Cytoplasmic Extraction Kit
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Seeding: Culture and seed A549 cells in 6-well plates as described in Protocol 1.
-
Treatment:
-
Serum starve confluent cells for 24 hours.
-
Pre-treat with various concentrations of this compound (10 µM - 100 µM) for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
-
Fractionation:
-
Wash cells with ice-cold PBS.
-
Isolate nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using the BCA Protein Assay Kit.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear NF-κB p65 levels to the Lamin B1 loading control.
-
Compare the levels of nuclear NF-κB p65 across different treatment groups to determine the dose-dependent inhibitory effect of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for investigating the dose-response effects of this compound in cell culture. By employing these methods, researchers can obtain valuable quantitative data on the mucolytic and anti-inflammatory properties of this compound, which is essential for its further development as a potential therapeutic agent for human respiratory diseases. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that can be explored using these protocols. It is important to note that the presented quantitative data is illustrative, and researchers should generate their own data following these detailed methodologies.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. Human MUC5AC(Mucin-5AC) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. static.igem.org [static.igem.org]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols: Assessing the Effect of Dembrexine Hydrochloride on MUC5AC Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a mucolytic agent recognized for its ability to alter the constituents and viscosity of respiratory mucus, thereby aiding in its clearance from the airways.[1][2] It is chemically related to bromhexine and ambroxol and is primarily used in veterinary medicine to treat respiratory conditions characterized by excessive or viscous mucus.[1][3] MUC5AC is a major gel-forming mucin expressed by goblet cells in the airway epithelium.[4][5] Overexpression of the MUC5AC gene is a hallmark of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), leading to airway obstruction.[6][7] Inflammatory mediators, particularly cytokines like Interleukin-1β (IL-1β) and Interleukin-13 (IL-13), are potent inducers of MUC5AC expression, often mediated through the NF-κB signaling pathway.[6][8][9] Given Dembrexine's secretolytic and potential anti-inflammatory properties, investigating its effect on MUC5AC gene expression is a pertinent area of research for developing novel therapeutic strategies for respiratory diseases.[3]
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on MUC5AC gene and protein expression in a human airway epithelial cell line.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described experiments.
Table 1: Effect of this compound on IL-1β-induced MUC5AC mRNA Expression
| Treatment Group | Concentration | Fold Change in MUC5AC mRNA (Mean ± SD) | p-value (vs. IL-1β alone) |
| Vehicle Control | - | 1.0 ± 0.2 | <0.01 |
| IL-1β | 10 ng/mL | 8.5 ± 1.2 | - |
| IL-1β + Dembrexine HCl | 1 µM | 6.8 ± 0.9 | <0.05 |
| IL-1β + Dembrexine HCl | 10 µM | 4.2 ± 0.7 | <0.01 |
| IL-1β + Dembrexine HCl | 50 µM | 2.1 ± 0.5 | <0.001 |
| Dembrexine HCl alone | 50 µM | 1.1 ± 0.3 | <0.01 |
Table 2: Effect of this compound on IL-1β-induced MUC5AC Protein Production
| Treatment Group | Concentration | MUC5AC Protein (ng/mg total protein) (Mean ± SD) | p-value (vs. IL-1β alone) |
| Vehicle Control | - | 50 ± 8 | <0.01 |
| IL-1β | 10 ng/mL | 450 ± 35 | - |
| IL-1β + Dembrexine HCl | 1 µM | 380 ± 28 | <0.05 |
| IL-1β + Dembrexine HCl | 10 µM | 210 ± 19 | <0.01 |
| IL-1β + Dembrexine HCl | 50 µM | 95 ± 12 | <0.001 |
| Dembrexine HCl alone | 50 µM | 55 ± 9 | <0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of NCI-H292 cells, a human pulmonary mucoepidermoid carcinoma cell line commonly used to study mucin gene expression, and their treatment with this compound and an inflammatory stimulus.[10]
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (soluble in DMSO)[3]
-
Recombinant Human IL-1β
-
Phosphate Buffered Saline (PBS)
-
6-well and 24-well cell culture plates
Procedure:
-
Culture NCI-H292 cells in RPMI 1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 6-well plates (for RNA extraction) or 24-well plates (for protein analysis) and grow to 80-90% confluency.
-
Prior to treatment, starve the cells in serum-free RPMI 1640 medium for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce MUC5AC expression.[6] Include a vehicle control group (no Dembrexine, no IL-1β) and a Dembrexine-only control group.
-
After the incubation period, proceed with RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qPCR) for MUC5AC mRNA Expression
This protocol details the measurement of MUC5AC mRNA levels.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human MUC5AC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
MUC5AC Primer Example:
-
Forward: 5'-TGA TCA TCC AGC AGG GCT-3'
-
Reverse: 5'-CCG AGC TCA GAG GAC ATA TGG G-3'[11]
GAPDH Primer Example:
-
Forward: 5'-ACC ACA GTC CAT GCC ATC AC-3'
-
Reverse: 5'-TCC ACC ACC CTG TTG CTG TA-3'[11]
Procedure:
-
Lyse the cells from the 6-well plates and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for MUC5AC or GAPDH, and SYBR Green master mix.
-
Perform qPCR using a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in MUC5AC expression, normalized to the GAPDH housekeeping gene.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein
This protocol is for the quantification of MUC5AC protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Human MUC5AC ELISA kit
-
Microplate reader
Procedure:
-
Wash the cells in the 24-well plates with cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubate on ice.
-
Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant (cell lysate).
-
Determine the total protein concentration in each lysate using a BCA protein assay.
-
Perform the MUC5AC ELISA on the cell lysates according to the manufacturer's instructions. This typically involves adding diluted samples to a plate pre-coated with a MUC5AC capture antibody, followed by incubation, washing, addition of a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of MUC5AC in each sample based on a standard curve and normalize it to the total protein concentration.
Visualizations
Caption: Experimental workflow for assessing Dembrexine HCl's effect on MUC5AC expression.
Caption: Postulated signaling pathway for Dembrexine HCl's effect on MUC5AC gene expression.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural inhibitors on airway mucin: Molecular insight into the therapeutic potential targeting MUC5AC expression and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The polymeric mucin Muc5ac is required for allergic airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Dembrexine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dembrexine hydrochloride, a derivative of bromhexine and chemically related to ambroxol, is primarily utilized in veterinary medicine as a mucolytic agent.[1][2] Beyond its secretolytic properties, emerging evidence suggests that Dembrexine and its parent compounds possess significant anti-inflammatory and antioxidant activities.[3][4][5] These properties are attributed to the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators, making Dembrexine a compound of interest for broader therapeutic applications in inflammatory respiratory diseases.[1][5]
These application notes provide a comprehensive framework of in vitro and in vivo protocols to systematically evaluate the anti-inflammatory efficacy of this compound.
Postulated Mechanism of Action: this compound is thought to exert its anti-inflammatory effects by inhibiting key signaling pathways and reducing the production of inflammatory mediators.[5] Drawing parallels from its closely related compound, ambroxol, the mechanism likely involves the suppression of the NF-κB (Nuclear Factor-kappa B) and ERK1/2 (Extracellular signal-regulated kinase) signaling pathways.[3][4] These pathways are crucial for the transcription of pro-inflammatory genes. Inhibition of these pathways by Dembrexine would lead to a downstream reduction in the synthesis and release of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][6]
In Vitro Evaluation Protocols
A crucial first step is to assess the direct effects of this compound on inflammatory responses in a controlled cellular environment. Murine macrophage cells (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1) are excellent models, as they are key players in the inflammatory cascade.[7]
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction. A reduction in nitrite levels in Dembrexine-treated cells indicates an anti-inflammatory effect.[8][9]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO or PBS).
-
LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[9]
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 100 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Measurement: Incubate for 15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 secreted into the cell culture medium.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, typically using 24-well plates for a larger supernatant volume. The incubation time post-LPS stimulation may be shorter for optimal cytokine detection (e.g., 6 hours for TNF-α, 24 hours for IL-6).[10]
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[10]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add samples and standards and incubate.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add substrate solution and stop the reaction.
-
Measure absorbance at 450 nm.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: It is essential to confirm that the observed reduction in inflammatory markers is not due to cytotoxicity. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[9]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound used in the efficacy assays for 24 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Data Presentation: In Vitro Results (Example)
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Vehicle Control | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 100 ± 3.5 |
| Dembrexine 1 µM | 12.5 ± 2.1 | 8.9 ± 1.5 | 10.3 ± 2.0 | 99 ± 2.8 |
| Dembrexine 10 µM | 35.8 ± 4.5 | 29.7 ± 3.8 | 33.1 ± 4.2 | 98 ± 3.1 |
| Dembrexine 50 µM | 68.2 ± 5.9 | 61.4 ± 5.1 | 65.7 ± 6.0 | 96 ± 4.0 |
| IC₅₀ Value | Calculate | Calculate | Calculate | > 100 µM |
In Vivo Evaluation Protocols
To validate the in vitro findings, it is critical to assess the efficacy of this compound in a living organism using established models of acute inflammation.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.[11][12][13]
Methodology:
-
Animal Groups: Divide rats or mice into groups (n=5-8 per group): Vehicle control, this compound (multiple doses, e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Indomethacin, 5-10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer this compound or controls via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) 30-60 minutes before the carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[11][14]
-
Edema Measurement: Measure the paw volume at hourly intervals (1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C = Average edema in the control group, and T = Average edema in the treated group.[15]
-
-
Data Presentation: In Vivo Results (Example)
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | 0 |
| Dembrexine 10 mg/kg | 0.62 ± 0.05 | 27.1 |
| Dembrexine 25 mg/kg | 0.41 ± 0.04 | 51.8 |
| Dembrexine 50 mg/kg | 0.28 ± 0.03 | 67.1 |
| Indomethacin 10 mg/kg | 0.25 ± 0.03 | 70.6 |
References
- 1. This compound Research Compound [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 5. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols: Investigating Dembrexine Hydrochloride using Air-Liquid Interface Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine hydrochloride is a mucolytic agent recognized for its secretolytic properties in respiratory research.[1][2] It is a phenolic benzylamine compound, structurally related to bromhexine and its metabolite ambroxol.[1] The primary mechanism of action of these compounds involves the disruption of mucopolysaccharide fibers in mucus, thereby reducing its viscosity and enhancing clearance from the respiratory tract.[1][3][4] Furthermore, Dembrexine and its related compounds have been shown to possess anti-inflammatory and anti-tussive properties, making them promising candidates for the treatment of various respiratory diseases characterized by excessive mucus production and inflammation.[1][3][5]
The air-liquid interface (ALI) culture system provides a highly relevant in vitro model of the human airway epithelium.[2][6][7][8][9][10] In this system, primary human bronchial epithelial cells (HBECs) are cultured on permeable supports, with the apical surface exposed to air and the basal surface in contact with culture medium.[7][8] This environment promotes the differentiation of the cells into a pseudostratified epithelium, complete with functional ciliated cells and mucus-producing goblet cells, closely mimicking the physiological conditions of the human airway.[7][8][11] This advanced cell culture model is an invaluable tool for studying the effects of therapeutic agents like this compound on mucociliary clearance, mucus production, and inflammatory responses in the respiratory epithelium.[7][8][12]
These application notes provide detailed protocols for utilizing ALI cultures to investigate the efficacy of this compound. The methodologies cover the establishment of ALI cultures, treatment with this compound, and subsequent analysis of key functional and inflammatory endpoints.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies with the closely related compound ambroxol, which can be used as a proxy to guide experimental design and data interpretation for this compound research.
Table 1: Expected Effects of this compound on Mucin Secretion in ALI-Cultured HBECs
| Treatment Condition | MUC5AC Concentration (ng/mL) | Fold Change vs. Control |
| Untreated Control | Baseline | 1.0 |
| Inflammatory Stimulus (e.g., LPS) | Increased | > 2.0 |
| This compound (10 µM) + Stimulus | Reduced | < 1.5 |
| This compound (50 µM) + Stimulus | Significantly Reduced | < 1.0 |
Note: Data are hypothetical and based on the known inhibitory effects of ambroxol on MUC5AC expression.[1][13] Actual values should be determined experimentally.
Table 2: Expected Effects of this compound on Ciliary Beat Frequency (CBF) in ALI-Cultured HBECs
| Treatment Condition | Ciliary Beat Frequency (Hz) | % Increase from Baseline |
| Baseline | 10 - 12 Hz | 0% |
| This compound (10 µM) | 12 - 14 Hz | ~20% |
| This compound (50 µM) | 13 - 15 Hz | ~30% |
Note: Data are extrapolated from studies on ambroxol, which has been shown to enhance CBF.[11][14][15][16][17] Baseline CBF can vary between donors.[12]
Table 3: Expected Modulation of Inflammatory Cytokines by this compound in ALI-Cultured HBECs
| Treatment Condition | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Untreated Control | < 50 | < 20 |
| Inflammatory Stimulus (e.g., LPS) | > 500 | > 200 |
| This compound (10 µM) + Stimulus | < 400 | < 150 |
| This compound (50 µM) + Stimulus | < 250 | < 100 |
Note: Data are hypothetical and based on the anti-inflammatory properties of ambroxol, which is known to inhibit the production of pro-inflammatory cytokines.[13][18] Actual concentrations will depend on the specific inflammatory stimulus and donor variability.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Air-Liquid Interface (ALI) Cultures of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol details the steps for culturing and differentiating primary HBECs at the ALI to create a physiologically relevant model of the human airway epithelium.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI Culture Medium
-
Collagen-coated permeable membrane inserts (e.g., Transwell®)
-
Culture plates (12-well or 24-well)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Expansion of HBECs:
-
Thaw cryopreserved HBECs and culture in T-75 flasks using BEGM.
-
Incubate at 37°C, 5% CO2, changing the medium every 48 hours.
-
When cells reach 80-90% confluency, passage them using trypsin-EDTA.
-
-
Seeding on Permeable Inserts:
-
Pre-coat permeable membrane inserts with collagen according to the manufacturer's instructions.
-
Seed the expanded HBECs onto the apical chamber of the inserts at a density of 1 x 10^5 cells/cm².
-
Add BEGM to both the apical and basal chambers and culture for 2-4 days until a confluent monolayer is formed.
-
-
Initiation of ALI Culture:
-
Once the cells are fully confluent, remove the medium from the apical chamber.
-
Replace the medium in the basal chamber with ALI Culture Medium.
-
This "air-lift" establishes the air-liquid interface.
-
-
Maintenance of ALI Cultures:
-
Change the ALI Culture Medium in the basal chamber every 48-72 hours.
-
The cultures will differentiate over 21-28 days, forming a pseudostratified epithelium with visible cilia and mucus.
-
Periodically, wash the apical surface gently with warm PBS to remove accumulated mucus.[2]
-
Protocol 2: Treatment of ALI Cultures with this compound
This protocol describes the application of this compound to the differentiated ALI cultures to assess its effects.
Materials:
-
Differentiated HBEC ALI cultures (21-28 days post-air-lift)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
ALI Culture Medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, or IL-1β) (optional)
Procedure:
-
Preparation of Treatment Media:
-
Prepare fresh ALI Culture Medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
If investigating anti-inflammatory effects, prepare media with both the inflammatory stimulus and this compound.
-
Include appropriate vehicle controls.
-
-
Treatment Application:
-
Gently wash the apical surface of the ALI cultures with warm PBS to remove existing mucus.
-
Replace the medium in the basal chamber with the prepared treatment media.
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
At the end of the treatment period, collect the basal medium for cytokine analysis.
-
Collect apical secretions by washing the apical surface with a small volume of PBS for mucin analysis.
-
The cells on the permeable membrane can be used for ciliary beat frequency analysis or lysed for RNA/protein extraction.
-
Protocol 3: Quantification of Mucin Secretion by ELISA
This protocol outlines the measurement of MUC5AC, a major airway mucin, in the apical secretions of treated ALI cultures.[15][19]
Materials:
-
Apical wash samples
-
MUC5AC ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the apical wash samples to pellet any cellular debris.
-
Use the supernatant for the ELISA.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the MUC5AC ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of MUC5AC in the samples based on the standard curve.
-
Normalize the MUC5AC concentration to the total protein content of the cell lysate or to the surface area of the culture insert.
-
Protocol 4: Measurement of Ciliary Beat Frequency (CBF)
This protocol describes the analysis of ciliary activity in live ALI cultures using high-speed video microscopy.[3][6][8][12][14]
Materials:
-
Differentiated HBEC ALI cultures
-
Inverted microscope with a high-speed camera
-
Environmental chamber for the microscope stage (to maintain 37°C and 5% CO2)
-
CBF analysis software
Procedure:
-
Image Acquisition:
-
Place the ALI culture plate in the environmental chamber on the microscope stage and allow it to equilibrate.
-
Using a 20x or 40x objective, focus on the ciliated cells.
-
Record high-speed videos (at least 120 frames per second) of the beating cilia at multiple locations on each insert.
-
-
CBF Analysis:
-
Use specialized software to analyze the recorded videos.
-
The software will determine the frequency of the ciliary beat in Hertz (Hz) by analyzing the changes in pixel intensity over time.
-
-
Data Analysis:
-
Calculate the average CBF for each treatment condition from the measurements taken at multiple locations.
-
Compare the CBF of this compound-treated cultures to that of the control cultures.
-
Protocol 5: Quantification of Inflammatory Cytokines by ELISA
This protocol details the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the basal medium of treated ALI cultures.[1][2][9][10][20]
Materials:
-
Basal medium samples
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the basal medium samples to remove any cellular debris.
-
The supernatant is ready for use in the ELISA.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific cytokine ELISA kit.
-
The general principle is similar to the mucin ELISA described in Protocol 3.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine levels between different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Dembrexine's proposed anti-inflammatory signaling pathways.
Caption: Dembrexine's mucolytic and ciliary enhancement mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Research Compound [benchchem.com]
- 3. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
- 4. imperialbrandsscience.com [imperialbrandsscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 10. Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]
- 19. bmgrp.com [bmgrp.com]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis are often characterized by the hypersecretion of viscous mucus, leading to airway obstruction and recurrent infections. Secretolytic compounds, which increase the secretion of lower viscosity mucus, and mucolytic agents, which break down the structure of mucus, are critical therapeutic agents in managing these conditions. Dembrexine, a secretolytic and mucolytic agent, serves as a benchmark for the development of novel secretagogues.[1] Its proposed mechanism involves the alteration of respiratory mucus constituents and viscosity, alongside an enhancement of respiratory clearance mechanisms.[1][2]
High-content screening (HCS) offers a powerful platform for the discovery of new secretolytic compounds by enabling the automated imaging and quantitative analysis of cellular phenotypes, such as mucin production and secretion, in response to a library of chemical compounds.[3][4] This document provides detailed application notes and protocols for utilizing HCS to identify and characterize novel secretolytic compounds with mechanisms potentially similar or superior to Dembrexine.
Mechanism of Action of Dembrexine and Key Signaling Pathways in Mucin Secretion
Dembrexine hydrochloride is a phenolic benzylamine that primarily acts as a secretolytic and mucolytic agent. Its mechanism of action is understood to involve two main processes:
-
Alteration of Mucus Composition and Viscosity : Dembrexine is proposed to modify the constituents of abnormal respiratory mucus, leading to a reduction in its viscosity.[1][2] A study in horses with equine asthma demonstrated that Dembrexine treatment significantly decreased the amount and viscosity of tracheal mucus.[2]
-
Stimulation of Serous Cell Secretion : Evidence suggests that Dembrexine enhances the secretion from serous cells in the airway glands, contributing to a more hydrated and less viscous mucus blanket.
The regulation of mucin secretion is a complex process involving multiple signaling pathways. A key pathway in stimulated mucin secretion is initiated by extracellular ATP.[5][6]
-
ATP-P2Y2 Receptor Pathway : Extracellular ATP binds to the P2Y2 purinergic receptors on the surface of airway epithelial cells.[5][6]
-
Activation of Phospholipase C (PLC) : This binding activates Gq proteins, which in turn activate PLC-β1.[5][6]
-
Generation of Second Messengers : PLC-β1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Calcium Mobilization and PKC Activation : IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. Both Ca2+ and DAG activate Protein Kinase C (PKC).[7]
-
Involvement of Phospholipase A2 (PLA2) : Downstream of PKC, Phospholipase A2 (PLA2) is activated, which contributes to mucin release.[7]
-
Exocytosis of Mucin Granules : These signaling cascades culminate in the fusion of mucin-containing granules with the apical cell membrane, releasing mucins into the airway lumen.[5][6]
High-Content Screening (HCS) for Novel Secretolytic Compounds
This protocol describes a high-content screening assay to identify compounds that stimulate the secretion of MUC5AC, a major airway mucin, from NCI-H292 human lung mucoepidermoid carcinoma cells.
Experimental Workflow
Caption: High-content screening workflow for identifying secretolytic compounds.
Detailed Protocol
1. Cell Culture and Seeding:
- Culture NCI-H292 cells (ATCC® CRL-1848™) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Seed NCI-H292 cells into 96-well, black, clear-bottom imaging plates at a density of 1 x 10^4 cells per well.
- Allow cells to adhere and grow for 48 hours to form a confluent monolayer.
2. Compound Treatment:
- Prepare a library of test compounds at desired concentrations in the cell culture medium.
- Include appropriate controls:
- Negative Control: Vehicle (e.g., 0.1% DMSO).
- Positive Control: ATP (100 µM) or another known secretagogue.
- Reference Compound: Dembrexine (concentrations ranging from 1 µM to 100 µM).
- Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds or controls.
- Incubate the plates for 24 hours at 37°C and 5% CO2.
3. Immunofluorescence Staining:
- Fix the cells by adding an equal volume of 8% paraformaldehyde to each well for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 10 minutes.
- Block non-specific antibody binding by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.
- Incubate the cells with a primary antibody against MUC5AC (e.g., mouse anti-MUC5AC antibody) diluted in 1% BSA in PBS overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) and DAPI (for nuclear staining) in 1% BSA in PBS for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
4. Image Acquisition and Analysis:
- Acquire images using a high-content imaging system (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).
- Capture images from at least two channels: DAPI (for nuclei) and FITC (for MUC5AC).
- Use a 20x objective to capture a sufficient number of cells per well.
- Analyze the images using an automated image analysis software (e.g., Columbus or MetaXpress).
- Segmentation: Identify individual cells based on the DAPI nuclear stain.
- Quantification: Measure the fluorescence intensity of MUC5AC staining within the cytoplasm of each cell. A decrease in intracellular MUC5AC fluorescence intensity compared to the vehicle control indicates secretion.
5. Data Analysis and Hit Identification:
- Calculate the average intracellular MUC5AC fluorescence intensity per well.
- Normalize the data to the negative (vehicle) and positive (ATP) controls.
- Identify "hits" as compounds that cause a statistically significant decrease in intracellular MUC5AC intensity, suggesting a secretolytic effect.
Confirmatory Assays and Secondary Screening
MUC5AC ELISA for Secreted Mucin Quantification
This assay confirms the secretolytic activity of hit compounds by directly measuring the amount of MUC5AC secreted into the cell culture supernatant.
Protocol:
-
Culture and treat NCI-H292 or Calu-3 cells with hit compounds as described in the HCS protocol.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the MUC5AC concentration in the supernatants using a commercially available MUC5AC ELISA kit, following the manufacturer's instructions. A typical sandwich ELISA protocol is as follows:
-
Prepare all reagents, samples, and standards.
-
Add 100 µL of standard or sample to each well of the MUC5AC antibody-coated plate. Incubate for 1-2 hours at 37°C.
-
Aspirate and add 100 µL of prepared Detection Reagent A (Biotin-conjugated antibody). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of prepared Detection Reagent B (HRP-conjugated avidin). Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Solution (TMB). Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution.
-
-
An increase in MUC5AC concentration in the supernatant compared to the vehicle control confirms secretolytic activity.
Mucus Viscosity Measurement
This assay evaluates the effect of hit compounds on the viscoelastic properties of mucus.
Protocol:
-
Collect mucus samples from a relevant source, such as cultured primary human bronchial epithelial cells or a mucus simulant (e.g., porcine gastric mucin).[10]
-
Treat the mucus samples with the hit compounds or controls (e.g., N-acetylcysteine as a mucolytic agent) for a defined period (e.g., 30 minutes at 37°C).[10]
-
Measure the viscoelastic properties (elastic modulus G' and viscous modulus G'') of the mucus samples using a rheometer.[8][11]
-
Load the mucus sample (typically 150-500 µL) onto the rheometer plate.[12]
-
Perform dynamic oscillatory measurements, such as a strain sweep at a fixed frequency (e.g., 1 Hz), to determine the linear viscoelastic region.[8][12]
-
A decrease in both G' and G'' indicates a reduction in mucus viscosity and elasticity, a desirable characteristic for a secretolytic/mucolytic compound.
-
Data Presentation
Table 1: Quantitative Effects of Secretolytic and Mucolytic Compounds on Mucus Properties
| Compound | Concentration | Cell Line / Mucus Source | Assay | Endpoint | Result | Reference |
| Dembrexine | 0.3 mg/kg (in vivo) | Horse Tracheal Mucus | Endoscopy/Rheology | Tracheal Mucus Score | Significant Decrease (p<0.01) | [2] |
| Damping Factor (Viscosity) | Significant Increase (p=0.04) | [2] | ||||
| N-acetylcysteine | 10⁻³ - 10⁻¹ M | Porcine Gastric Mucin | Rheometer | Viscoelasticity | Marked Decrease | [10] |
| Bromhexine | 3 x 10⁻⁴ - 3 x 10⁻³ M | Porcine Gastric Mucin | Rheometer | Viscoelasticity | No Significant Effect | [10] |
| S-carboxymethylcysteine-Lys | N/A | Human Bronchial Mucus | Forced Sinusoidal Oscillations | Viscosity | Decrease | [13] |
| Elasticity | Less Decrease than Viscosity | [13] |
Signaling Pathway Visualization
ATP-Induced Mucin Secretion Pathway
Caption: Signaling pathway of ATP-induced mucin secretion in airway epithelial cells.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the high-content screening and characterization of novel secretolytic compounds. By combining automated imaging of intracellular mucin with confirmatory assays for secreted mucin and mucus viscosity, researchers can efficiently identify and validate promising new drug candidates for the treatment of hypersecretory respiratory diseases. The detailed protocols and data presentation formats are intended to facilitate the implementation of these assays in a drug discovery setting.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. beva.onlinelibrary.wiley.com [beva.onlinelibrary.wiley.com]
- 3. Cellosaurus cell line NCI-H292 (CVCL_0455) [cellosaurus.org]
- 4. In vitro effects of drugs on production of mucins in rabbit tracheal epithelial cells expressing mucin gene: a model system for studying upper airway respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulated Mucin Secretion from Airway Epithelial Cells [frontiersin.org]
- 6. Regulated Mucin Secretion from Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]
- 10. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
- 13. Automated workflow for the cell cycle analysis of (non-)adherent cells using a machine learning approach [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dembrexine Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dembrexine hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known for its mucolytic properties, meaning it helps to break down and thin mucus.[1] Its mechanism of action involves:
-
Disruption of Mucopolysaccharide Networks: It directly breaks down the complex sugar networks that give mucus its viscosity.
-
Modulation of Pulmonary Surfactant Secretion: It stimulates the release of surfactants, which are substances that reduce surface tension in the airways.[1]
Additionally, this compound has demonstrated anti-inflammatory effects by modulating cytokine pathways.
Q2: What is a recommended starting concentration for in vitro experiments?
A precise optimal concentration for this compound in all in vitro assays has not been established in the currently available literature. However, a common strategy for determining a starting concentration for in vitro studies is to use a multiple of the in vivo maximum plasma concentration (Cmax).
The steady-state mean maximum plasma concentration (Cmax) of Dembrexine in horses, after oral administration, is approximately 0.15 ng/mL.[2] It is often necessary to use higher concentrations in vitro to elicit a biological response.[2] Therefore, a concentration range of 20 to 200 times the in vivo Cmax can be a reasonable starting point for range-finding experiments.
Table 1: Estimated Starting Concentrations for In Vitro Assays
| Parameter | Value | Unit |
| In Vivo Cmax (Horse) | 0.15 | ng/mL |
| Suggested In Vitro Starting Range | 3 - 30 | ng/mL |
| Suggested In Vitro Starting Range (µM) | ~0.007 - 0.07 | µM |
Note: The molar concentration is an approximation based on the molecular weight of this compound (415.55 g/mol ). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (months) or -80°C for long-term storage.[3]
Q4: What are potential off-target effects of this compound?
This compound belongs to the benzylamine class of compounds. Some benzylamine derivatives have been shown to interact with central nervous system (CNS) targets.[4][5] While specific off-target effects for this compound are not well-documented in the available literature, researchers should be aware of the potential for unforeseen activities, especially at higher concentrations. It is advisable to include appropriate controls to monitor for unexpected cellular responses.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
-
Possible Cause: this compound, dissolved in DMSO, may have limited solubility in aqueous solutions like cell culture media, especially at high concentrations. This is a common issue with compounds prepared as DMSO stocks.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. First, create an intermediate dilution in a small volume of serum-containing medium or PBS. Then, add this intermediate dilution to the final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize both solvent-induced precipitation and cytotoxicity.[6]
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.
-
Gentle Mixing: Add the compound solution dropwise while gently swirling the medium.
-
Issue 2: High Background or Inconsistent Results in Mucin Quantification Assays
-
Problem: The ELISA-based mucin quantification assay shows high background noise or variability between replicate wells.
-
Possible Cause:
-
Inadequate washing steps.
-
Non-specific binding of antibodies.
-
Improper sample handling.
-
-
Solution:
-
Washing: Increase the number and vigor of wash steps between antibody incubations. Ensure complete removal of residual reagents.
-
Blocking: Use an appropriate blocking buffer (e.g., 1% BSA in PBST) to minimize non-specific antibody binding.
-
Sample Preparation: Centrifuge cell culture supernatants to remove any cellular debris before adding them to the ELISA plate.
-
Issue 3: Unexpected Cytotoxicity
-
Problem: Significant cell death is observed at concentrations expected to be non-toxic.
-
Possible Cause:
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Compound Cytotoxicity: The specific cell line being used may be particularly sensitive to this compound.
-
Contamination: The cell culture may be contaminated.
-
-
Solution:
-
DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) to assess the effect of the solvent on cell viability.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment using a wide range of concentrations to determine the cytotoxic threshold for your specific cell line.
-
Cell Culture Maintenance: Ensure proper aseptic techniques to prevent contamination. Regularly test cell lines for mycoplasma.
-
Experimental Protocols
Protocol 1: In Vitro Mucin Production Assay (ELISA-based)
This protocol is a general guideline for quantifying secreted mucin (e.g., MUC5AC) in cell culture supernatants using a sandwich ELISA kit. Specific details may vary depending on the commercial kit used.
-
Cell Seeding and Treatment:
-
Seed respiratory epithelial cells (e.g., A549, Calu-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,000 x g for 20 minutes to pellet any cell debris.[7]
-
Use the clarified supernatants for the ELISA.
-
-
-
Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate as before.
-
Add 100 µL of HRP-conjugate to each well. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate as before.
-
Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of mucin in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired exposure time.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting decision tree.
References
- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Dembrexine hydrochloride in experiments
Welcome to the technical support center for Dembrexine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues related to the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a mucolytic agent, meaning it helps to break down and thin mucus.[1] Its biological activity is mainly attributed to its ability to disrupt the structure of mucopolysaccharides in sputum, which reduces viscosity and enhances mucus clearance from the respiratory tract.[1] Additionally, it has demonstrated anti-inflammatory effects and can modulate the secretion of pulmonary surfactant.[1]
Q2: In which solvent should I dissolve this compound for in vitro experiments?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept in a dry, dark place at 0 - 4°C.[1]
Q4: I am not observing the expected mucolytic or anti-inflammatory effects. What are the potential reasons?
A4: Low efficacy of this compound in experiments can stem from several factors, including suboptimal concentration, issues with compound stability, cell health, or the specific assay conditions. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q5: Is this compound cytotoxic?
A5: Like many chemical compounds, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. The final concentration of the solvent (e.g., DMSO) should also be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for Low Efficacy
This guide provides a structured approach to troubleshoot experiments where this compound shows lower-than-expected efficacy.
Step 1: Verify Compound Integrity and Preparation
| Potential Issue | Recommended Action |
| Improper Storage | Confirm that the compound has been stored at the correct temperature (-20°C for long-term) and protected from light and moisture. |
| Incorrect Stock Solution Preparation | Review the calculation for your stock solution. Ensure the powder was fully dissolved in DMSO. Prepare a fresh stock solution if in doubt. |
| Degradation of Working Solution | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Precipitation in Culture Medium | Visually inspect the culture medium after adding the this compound solution. If precipitation is observed, consider lowering the final concentration or adjusting the solvent concentration. |
Step 2: Optimize Experimental Conditions
| Potential Issue | Recommended Action |
| Suboptimal Concentration | Perform a dose-response curve to identify the effective concentration range for your specific cell line and assay. A broad starting range of 0.1 µM to 100 µM is often used for initial screening of new compounds. |
| Inappropriate Incubation Time | Optimize the duration of treatment. The effect of this compound may be time-dependent. |
| Cell Health and Confluency | Ensure your cells are healthy, viable, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally. |
| Cell Line Specificity | The efficacy of this compound can be cell-line dependent. For mucolytic studies, cell lines capable of producing mucins (e.g., certain respiratory epithelial cell lines) are more relevant. |
| Interference from Media Components | Components in the cell culture medium or serum could potentially interact with the compound. If possible, test the compound in a serum-free medium or a medium with reduced serum concentration, ensuring cell viability is not compromised. |
Step 3: Review Assay-Specific Parameters
| Potential Issue | Recommended Action |
| Low Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. Validate the assay with a known positive control for the pathway or response you are measuring. |
| Incorrect Readout Timing | The timing of the assay readout is critical. For instance, in an NF-κB activation assay, the peak response may occur at a specific time point after stimulation. |
| Vehicle Control Issues | Always include a vehicle control (medium with the same final concentration of DMSO) to differentiate the compound's effect from that of the solvent. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Equilibrate : Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Weigh : Carefully weigh the desired amount of the compound.
-
Dissolve : Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize : Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot and Store : Dispense the stock solution into single-use aliquots and store at -20°C.
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control.
Visualizing Key Processes
To aid in understanding the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Overcoming Dembrexine hydrochloride precipitation in cell culture media
Welcome to the technical support center for Dembrexine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a phenolic benzylamine compound known for its mucolytic (mucus-thinning) properties.[1] In research, it is primarily used to study respiratory diseases characterized by abnormal mucus viscosity and difficulty in expectoration.[1] It is also used in veterinary medicine as a mucolytic agent to aid in the treatment of respiratory conditions.[2][3][4]
Q2: Why is Dembrexine formulated as a hydrochloride salt?
Amine-containing compounds like Dembrexine are often converted into hydrochloride salts. This is a standard practice in pharmaceutical chemistry to improve the stability, aqueous solubility, and handling of the compound.[1][2]
Q3: What are the primary causes of this compound precipitation in cell culture media?
Precipitation in cell culture media can be triggered by several factors:
-
Supersaturation: The final concentration of this compound in the media exceeds its solubility limit.
-
pH Shift: Cell culture media are buffered, typically around pH 7.2-7.4. If adding the drug stock solution significantly alters the local pH, it can reduce solubility.[5]
-
Low Temperature: A decrease in temperature, such as moving media from a 37°C incubator to a cooler environment, can decrease the solubility of the compound.[6]
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is added too quickly to the aqueous media, the compound may not have enough time to properly dissolve and can crash out of the solution.[7]
-
Interaction with Media Components: High concentrations of salts, proteins (from serum), or other components in the media can interact with the compound, leading to a "salting-out" effect or complex formation that reduces solubility.[8]
Q4: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of compounds for cell culture experiments.[2] this compound is soluble in DMSO.[2] For the final application in cell culture, the concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Q5: Can I filter the media to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended. The precipitate is the active compound, and filtering it out will lower its concentration in the media to an unknown extent, making experimental results unreliable. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Issue 1: Precipitate forms immediately upon adding the stock solution to the media.
| Potential Cause | Recommended Solution |
| Local Supersaturation (Solvent Shock) | Add the stock solution dropwise to the media while gently swirling or vortexing. Pre-warming the media to 37°C can also help. Perform dilutions in a stepwise manner (e.g., a 1:10 intermediate dilution followed by the final dilution).[7] |
| Incorrect Solvent for Stock | Ensure the stock solution is prepared in a suitable solvent like DMSO where Dembrexine HCl is highly soluble.[2] |
| Stock Concentration Too High | Consider lowering the concentration of the stock solution to reduce the required dilution factor and minimize solvent shock. |
| pH Incompatibility | Although less common with DMSO stocks, ensure the pH of your media is within the optimal range (7.2-7.4). |
Issue 2: Precipitate forms over time during incubation (hours to days).
| Potential Cause | Recommended Solution |
| Concentration Exceeds Long-Term Solubility | The final concentration in the media may be too high for long-term stability. Perform a dose-response experiment to determine the maximum effective and soluble concentration for your specific media and incubation time. |
| Temperature Fluctuation | Ensure the incubator provides a stable temperature. Avoid removing the culture plates from the incubator for extended periods. Solubility generally increases with temperature.[6] |
| Interaction with Serum Proteins | If using serum-containing media, try reducing the serum percentage or switching to a serum-free formulation if compatible with your cell line. Alternatively, perform a solubility test at different serum concentrations. |
| Compound Degradation | While hydrochloride salts are generally stable[1], degradation into a less soluble form could occur over long incubation times. Assess the stability of your compound under experimental conditions. |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions.[2] |
| Ethanol | Soluble | Can be used as a solvent, but DMSO is generally preferred for cell culture stocks.[1] |
| Water | Slightly Soluble | Solubility is pH-dependent. Hydrochloride form enhances aqueous solubility compared to the free base.[2] |
| Cell Culture Media (e.g., DMEM) | Limited | The maximum soluble concentration must be determined empirically. |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈Br₂ClNO₂ | [9] |
| Molecular Weight | 415.55 g/mol | [9] |
| Form | Hydrochloride Salt | [10] |
| Storage (Solid) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which can be further diluted in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and sterile weighing paper
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh 4.16 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile vial. Add 1.0 mL of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol details the recommended method for diluting the concentrated stock solution into your final culture medium to prevent precipitation.
Materials:
-
20 mM this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or culture plates/flasks
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make 10 mL of media with a final concentration of 20 µM, you will need 10 µL of the 20 mM stock solution (a 1:1000 dilution).
-
Dilution: Add the required volume of stock solution drop-by-drop directly into the pre-warmed cell culture medium while gently swirling the flask or plate. Do not add the media to the concentrated stock.
-
Mixing: After adding the stock, cap the flask or plate and swirl gently to ensure uniform distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume and concentration of DMSO to a separate flask/plate of media (e.g., 10 µL of DMSO in 10 mL of media for a 1:1000 dilution).
-
Incubation: Immediately place the cells in the incubator under their required growth conditions.
Visualization: Recommended Dilution Workflow
References
- 1. This compound Research Compound [benchchem.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. This compound | C13H18Br2ClNO2 | CID 19381318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Adjusting pH for optimal Dembrexine hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the optimal use of Dembrexine hydrochloride, with a specific focus on the critical role of pH in its experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a this compound stock solution?
A1: For optimal solubility and stability, this compound should be dissolved in an acidic buffer. Based on data from structurally similar compounds and pharmacopoeia recommendations, a pH range of 2.0 to 5.0 is recommended for preparing aqueous stock solutions. The hydrochloride salt form of Dembrexine enhances its aqueous solubility, particularly in acidic conditions.[1][2][3]
Q2: How does the pH of the experimental medium affect the mucolytic activity of this compound?
A2: The relationship between pH and the mucolytic activity of this compound is multifaceted. While an acidic pH is crucial for its solubility in stock solutions, its therapeutic activity is likely optimal at the near-neutral pH of the airway surface liquid (approximately pH 6.8-7.4). One study on the related compound Ambroxol suggests it has a high binding affinity at neutral pH, with significantly reduced activity below pH 4.7.[4] Therefore, while the drug is prepared in an acidic solution, its efficacy is expected to manifest in the more neutral pH environment of the respiratory tract.
Q3: Can I adjust the pH of my cell culture medium directly when testing this compound?
A3: Direct, significant alteration of cell culture medium pH is generally not recommended as it can adversely affect cell viability and physiological responses, confounding the experimental results. It is advisable to prepare a concentrated stock solution of this compound in an appropriate acidic buffer and then dilute it to the final working concentration in the cell culture medium. This method minimizes the overall pH shift in the medium. A final pH check of the medium containing the drug is recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is a mucolytic agent that works through a dual mechanism.[5] Firstly, it disrupts the structure of mucopolysaccharide fibers in the mucus, reducing its viscosity. Secondly, it stimulates the secretion of pulmonary surfactant from type II alveolar cells. This surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and facilitating its clearance.[5]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of stock solution | Ensure the stock solution is prepared in an acidic buffer (pH 2.0-5.0). Use a calibrated pH meter to verify. |
| High final concentration in neutral pH medium | The solubility of this compound decreases at neutral pH. Prepare a more diluted final concentration or use a co-solvent system if compatible with your experimental setup. |
| Buffer incompatibility | Certain buffer components may interact with this compound. If precipitation occurs, consider trying a different acidic buffer system for the stock solution. |
Issue 2: Inconsistent or no mucolytic effect observed in in-vitro assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of the assay environment | While the stock solution is acidic, the mucolytic activity may be optimal at a near-neutral pH. Ensure your assay buffer or medium is within the physiological pH range of airway surface liquid (6.8-7.4). |
| Incorrect drug concentration | Perform a dose-response curve to determine the optimal effective concentration for your specific assay. |
| Issues with mucus/sputum sample | The composition and viscosity of mucus can be highly variable. Ensure consistent sourcing and handling of sputum samples. Refer to the experimental protocols below for best practices.[6][7][8][9] |
Issue 3: Variability in results between experimental batches.
| Potential Cause | Troubleshooting Step |
| Inconsistent pH of solutions | Always prepare fresh buffers and verify the pH of all solutions before each experiment. |
| Freeze-thaw cycles of stock solution | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can affect drug stability and activity. |
| Ageing of sputum samples | The viscoelastic properties of sputum can change over time. Use fresh samples whenever possible or follow standardized freezing protocols.[8][9] |
Quantitative Data Summary
Table 1: Recommended pH for Formulation of Benzylamine Mucolytics
| Compound | Recommended pH Range | Reference |
| This compound monohydrate | 2.0 - 3.0 | European Pharmacopoeia |
| Bromhexine hydrochloride | 3.0 - 5.0 (for saturated solution) | In-vitro assay recommendations |
| Ambroxol hydrochloride | 4.0 - 6.0 | Formulation data |
Table 2: pH of Airway Surface Liquid
| Condition | pH Range | Reference |
| Healthy | ~6.8 - 7.2 | General physiological data |
| Respiratory Disease (e.g., COPD) | Can be more alkaline | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Buffer Preparation: Prepare a 0.01 M citrate-phosphate buffer with a pH of 4.0.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Gradually add the powder to the acidic buffer while vortexing or stirring until fully dissolved. Gentle warming may be applied if necessary, but do not boil.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In-Vitro Mucolytic Activity Assay using Sputum Viscometry
-
Sputum Collection and Preparation:
-
Treatment:
-
Thaw the sputum aliquots to room temperature.
-
Incubate the sputum with varying concentrations of this compound (prepared by diluting the stock solution in a physiological buffer like PBS, pH 7.4) or a vehicle control.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Rheological Measurement:
-
Use a cone-plate or parallel-plate rotational rheometer to perform oscillatory shear measurements.
-
Conduct frequency sweeps (e.g., 0.1 to 10 Hz) at a constant strain (e.g., 1-2%) within the linear viscoelastic region.
-
Measure the elastic modulus (G') and viscous modulus (G'').
-
-
Data Analysis:
-
Compare the G' and G'' values between the this compound-treated and vehicle-treated groups. A significant decrease in these values indicates mucolytic activity.
-
Visualizations
Caption: Experimental workflow for assessing the mucolytic activity of this compound.
Caption: Mechanism of action of this compound.
Caption: Logical relationship for achieving optimal this compound activity.
References
- 1. This compound Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! [mdpi.com]
- 8. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing the Bioavailability of Dembrexine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the oral bioavailability of Dembrexine hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies aimed at improving the bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound Observed After Oral Administration
-
Possible Cause 1: Poor Aqueous Solubility. Although Dembrexine is administered as a hydrochloride salt to improve solubility, its free base form may have limited solubility in the gastrointestinal fluids, which can hinder dissolution and subsequent absorption.
-
Suggested Solution 1: Formulation Strategies to Enhance Solubility and Dissolution.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a lipid matrix can improve its solubility and dissolution rate.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[2] This enhances the solubilization and absorption of lipophilic drugs.[2]
-
-
Possible Cause 2: Extensive First-Pass Metabolism. this compound undergoes a significant first-pass effect, with a substantial portion of the parent drug being metabolized, primarily through isomerization to its cis-isomer, before reaching systemic circulation.[3][4] This is a major contributor to its low absolute bioavailability of approximately 30% in horses, despite high absorption from the gut.[3]
-
Suggested Solution 2: Advanced Formulation Approaches to Bypass First-Pass Metabolism.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Data
-
Possible Cause 1: Inconsistent Dosing and Formulation Preparation. Inaccurate dose administration or inconsistencies in the preparation of formulations can lead to significant variations in plasma concentrations between animal subjects.
-
Suggested Solution 1: Standardized Dosing Procedures and Formulation Characterization.
-
Ensure accurate and consistent oral gavage techniques.
-
For suspensions, use appropriate suspending agents and ensure uniform dispersion before each administration.
-
For advanced formulations like SLNs and SEDDS, thoroughly characterize each batch for particle size, drug loading, and entrapment efficiency to ensure consistency.
-
-
Possible Cause 2: Physiological Differences Among Animals. Factors such as variations in gastric emptying time, intestinal motility, and metabolic enzyme activity can contribute to inter-individual differences in drug absorption and metabolism.
-
Suggested Solution 2: Controlled Experimental Conditions.
-
Acclimatize animals to the experimental conditions for a sufficient period before the study.
-
Standardize the feeding schedule, for instance, by fasting animals overnight before dosing, to minimize variability in gastrointestinal conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low despite its high absorption from the gut?
A1: The low oral bioavailability of this compound, approximately 30% in horses, is primarily due to a significant first-pass metabolism.[3] After absorption from the gastrointestinal tract, the drug passes through the liver where a substantial portion is metabolized before it can enter the systemic circulation.[4] The main metabolic transformation is the isomerization of the administered trans-dembrexine to its less active cis-isomer.[3]
Q2: What are the primary metabolic pathways for this compound?
A2: Based on studies of the closely related compounds Bromhexine and Ambroxol, the primary metabolic pathways for this compound are expected to involve:
-
Phase I Metabolism:
-
Phase II Metabolism:
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
A3: Promising strategies focus on improving solubility and protecting the drug from first-pass metabolism. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating the drug in a solid lipid core can enhance its stability, improve its dissolution profile, and facilitate lymphatic uptake.[1][10][11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of lipophilic drugs by forming micro- or nano-emulsions in the gastrointestinal tract.[2][13]
-
Inclusion Complexation: Forming complexes with cyclodextrins can increase the aqueous solubility and dissolution rate of poorly soluble drugs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₈Br₂ClNO₂ | [3] |
| Molecular Weight | 412.55 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Sparingly soluble in water | - |
| Mechanism of Action | Mucolytic, secretolytic | [3] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
Disclaimer: The following data are hypothetical and for illustrative purposes, based on typical improvements observed with advanced formulations for drugs with similar properties. Actual experimental results may vary.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 1.5 | 980 ± 180 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 380 ± 60 | 2.0 | 2450 ± 350 | ~250 |
| SEDDS | 10 | 450 ± 75 | 1.0 | 2900 ± 410 | ~295 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid and Drug Melting: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Add the accurately weighed this compound to the melted lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Ternary Phase Diagrams: Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Dissolve this compound in this mixture with gentle heating or vortexing to form the drug-loaded SEDDS.
-
Characterization: Evaluate the self-emulsification time, and upon dilution in an aqueous medium, determine the droplet size and zeta potential of the resulting emulsion.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment.
-
Dosing: Fast the rats overnight with free access to water. Administer the this compound formulation (e.g., aqueous suspension as control, SLNs or SEDDS as test formulations) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage and Analysis: Store the plasma samples at -80°C until analysis by a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 4: Quantification of this compound and its Metabolites in Plasma using HPLC
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma samples to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances and concentrate the analytes.
-
-
Chromatographic Conditions:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use UV or mass spectrometric (MS/MS) detection for quantification.
-
-
Quantification: Construct a calibration curve using standards of known concentrations of this compound and its metabolites in blank plasma. Quantify the analytes in the study samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Chapter 10 - Solid lipid nanoparticles and microemulsions for drug delivery The CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Research Compound [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancement of oral moxidectin bioavailability in rabbits by lipid co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Oral bioavailability and stability study of a self-emulsifying drug delivery system (SEDDS) of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in mucolytic assay results with Dembrexine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address variability in mucolytic assay results when working with Dembrexine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Dembrexine and what is its primary mechanism of action?
A1: Dembrexine is a phenolic benzylamine compound, closely related to Bromhexine, known for its mucolytic (or more accurately, secretolytic) properties.[1] Its primary mechanism involves altering the biophysical properties of respiratory mucus.[1] It is thought to stimulate serous cells in the airway glands to increase the secretion of a watery, less viscous component of mucus, thereby liquefying thick mucus and improving its clearance.[1][2] It is commonly prepared as a hydrochloride salt (Dembrexine HCl) to improve its stability, solubility, and handling.[1][3]
Q2: My in vitro assay using purified mucin shows little to no direct mucolytic effect with Dembrexine. Is this expected?
A2: This is a critical and not unexpected finding. Dembrexine's primary action is considered to be secretolytic, meaning it stimulates cells to secrete thinner mucus, rather than directly breaking down the structure of pre-existing, cell-free mucus.[1] In fact, a study on its parent compound, Bromhexine, showed no direct mucolytic effect on porcine gastric mucin in an in vitro assay across a pH range of 6-8.[4][5] Therefore, an in vitro assay using purified mucin may not fully capture Dembrexine's biological activity. Cell-based assays or ex vivo models may be more appropriate to observe its effects on mucus secretion.
Q3: Why is there significant variability in my mucolytic assay results?
A3: Variability in mucolytic assays is common and can stem from multiple sources. Mucus itself is a complex, non-Newtonian fluid with highly variable properties.[6][7] Major sources of variability include the inherent differences in mucus/mucin batches, mucin concentration, sample hydration (evaporation), temperature, pH, and the specific parameters of the rheological measurement.[6][8][9]
Q4: How should I prepare and store Dembrexine for my experiments?
A4: Dembrexine hydrochloride is soluble in DMSO.[3][10] For storage, it should be kept in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[3][10] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples, including controls, as the solvent itself can influence mucus rheology.
Q5: What is a suitable source of mucin for an in vitro assay?
A5: Commercially available purified mucins are commonly used. Bovine Submaxillary Mucin (BSM) and Porcine Gastric Mucin (PGM) are frequent choices.[4][8][9] However, be aware that commercial mucins can have significant batch-to-batch variability in their viscoelastic properties.[11] For studies aiming to mimic pathological conditions, sputum from patients can be used, but this introduces very high inter-sample variability.[6][12]
Troubleshooting Guide for High Variability
Variability can manifest as inconsistent results between replicates, experiments, or days. The following table outlines common problems, their potential causes, and recommended solutions.
| Observation / Problem | Potential Cause | Recommended Solution |
| High variability between replicates (within the same plate/run) | Inhomogeneous Mucin Solution: Mucin may not be fully hydrated or evenly distributed, creating pockets of different viscosity. | Ensure a standardized and thorough hydration/mixing protocol for the mucin solution. Allow sufficient time for hydration (can be several hours to overnight) with gentle, consistent agitation. Avoid vigorous vortexing which can degrade mucin polymers. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of viscous mucin solution or small volumes of Dembrexine. | Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. Perform a calibration check on your pipettes. | |
| Inconsistent Mixing: Inadequate mixing of Dembrexine with the mucin solution in the assay well. | After adding Dembrexine, mix gently but thoroughly using a plate shaker or by careful pipetting up and down, avoiding bubble formation. | |
| Results are not reproducible day-to-day | Evaporation: Small changes in sample volume due to evaporation can significantly increase mucin concentration and viscosity, especially at 37°C.[8] | Use a solvent trap in your rheometer or an enclosed, humidified chamber for incubation and measurement.[8] Minimize the time plates are left uncovered. |
| Temperature Fluctuations: Inconsistent incubation or measurement temperatures affect mucus viscosity. | Strictly control the temperature during incubation and measurement. Ensure the instrument and samples have fully equilibrated to the target temperature (e.g., 25°C or 37°C) before starting a reading.[8] | |
| Mucin Batch Variability: Using different lots of commercial mucin can introduce significant variability.[11] | If possible, purchase a single large lot of mucin for the entire study. If you must switch batches, perform a bridging study to characterize the new batch and normalize results if necessary. | |
| Dembrexine Stock Degradation: Improper storage of Dembrexine stock solution may lead to loss of activity. | Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Store as recommended (dry, dark, -20°C for long-term).[3] | |
| Unexpected or inconsistent dose-response | Incorrect pH: The pH of the mucin/buffer solution may not be optimal or consistent. Some mucolytics show pH-dependent activity.[5] | Prepare buffers fresh and verify the pH of the final mucin solution before each experiment. Ensure the addition of Dembrexine (or its solvent) does not significantly alter the pH. |
| Sub-optimal Incubation Time: The reaction may not have reached completion or equilibrium. | Perform a time-course experiment to determine the optimal incubation time for Dembrexine with your specific mucin preparation and assay conditions. | |
| Assay Measurement Settings: For rheological measurements, mucus is a non-Newtonian fluid, meaning its viscosity changes with the applied force (shear rate).[13] | Use consistent rheometer settings (e.g., geometry, shear rate, frequency sweeps) for all experiments. Ensure measurements are taken within the linear viscoelastic region (LVER) determined from an initial amplitude sweep. |
Data Presentation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison between different experimental conditions.
Table 1: Example Data on the Effect of Dembrexine on Mucin Viscosity
| Treatment Group | Concentration (µM) | n | Mean Viscosity (Pa·s) ± SD | % Viscosity Reduction vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 6 | 1.52 ± 0.18 | 0% |
| Dembrexine HCl | 10 | 6 | 1.35 ± 0.21 | 11.2% |
| Dembrexine HCl | 50 | 6 | 1.18 ± 0.15 | 22.4% |
| Dembrexine HCl | 100 | 6 | 0.97 ± 0.19 | 36.2% |
| Positive Control (NAC) | 10 mM | 6 | 0.45 ± 0.09 | 70.4% |
Experimental Protocols
Protocol: In Vitro Mucolytic Assay using BSM and Rotational Rheometry
This protocol provides a general framework for assessing the mucolytic activity of Dembrexine by measuring changes in the viscoelastic properties of a Bovine Submaxillary Mucin (BSM) solution.
1. Materials:
-
Bovine Submaxillary Mucin (BSM), lyophilized powder
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Positive Control (e.g., N-acetylcysteine, NAC)
-
Rotational Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate) and a solvent trap
-
Low-protein binding microplates or tubes
2. Preparation of Reagents:
-
BSM Solution (e.g., 10% w/v):
-
Slowly sprinkle 1 g of BSM powder into 10 mL of PBS at 4°C to prevent clumping.
-
Hydrate overnight at 4°C with gentle, continuous rotation or rocking. Do not vortex.
-
Before use, allow the solution to equilibrate to the measurement temperature (e.g., 37°C) for at least 1 hour.
-
-
Dembrexine Stock Solution (e.g., 100 mM):
-
Dissolve Dembrexine HCl in 100% DMSO to create a high-concentration stock.
-
Store aliquots at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Dembrexine stock solution in PBS. Ensure the final DMSO concentration is constant across all working solutions and the vehicle control (e.g., ≤ 0.1%).
-
3. Assay Procedure:
-
Add a defined volume of the hydrated BSM solution to each well of a microplate or tube (e.g., 200 µL).
-
Add a small volume of the Dembrexine working solution or control (vehicle, positive control) to the BSM solution (e.g., 2 µL).
-
Mix gently but thoroughly and incubate for a pre-determined time (e.g., 30-60 minutes) in a humidified incubator at 37°C.
-
After incubation, carefully load the required volume of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the correct gap distance and trim any excess sample.
-
Cover with the solvent trap to prevent evaporation. Allow the sample to equilibrate on the plate for 5 minutes.
-
Perform the rheological measurement (e.g., a frequency sweep at a constant, low strain determined from an amplitude sweep).
4. Data Analysis:
-
Record the complex viscosity (η*) or the storage (G') and loss (G'') moduli.
-
Calculate the mean and standard deviation for each treatment group.
-
Determine the percentage reduction in viscosity relative to the vehicle control.
Visualizations
The following diagrams illustrate key workflows and concepts to aid in experimental design and troubleshooting.
Caption: General experimental workflow for an in vitro mucolytic assay.
Caption: A decision tree for troubleshooting sources of variability.
Caption: Proposed secretolytic mechanism of action for Dembrexine.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 4. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]
- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
- 8. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Characterization of the Viscoelastic Properties of Bovine Submaxillary Mucin (BSM) Hydrogels and the Effect of Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Preventing degradation of Dembrexine hydrochloride during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dembrexine hydrochloride during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to several environmental factors that can lead to its degradation. Key factors include:
-
Exposure to Light (Photodegradation): The molecule can be light-sensitive. It is crucial to protect samples and solutions from direct light.
-
Extreme pH (Hydrolysis): Strong acidic or alkaline conditions can catalyze the hydrolysis of the compound.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may be present in excipients, can lead to oxidative degradation.[1][2]
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation.[3][4]
Q2: What are the recommended storage conditions for this compound raw material and prepared solutions?
A2: To ensure stability, specific storage conditions should be maintained. For short-term storage (days to weeks), the compound should be kept in a dry, dark environment at 0-4°C.[5] For long-term storage (months to years), a temperature of -20°C is recommended.[5] Prepared solutions should be stored in tightly sealed, light-protecting (amber) containers, under refrigeration when not in use, and for the shortest time possible before analysis.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[5] For analytical techniques like HPLC, mobile phase components such as methanol, acetonitrile, and buffered aqueous solutions are commonly used.[6][7] When preparing samples, it is often dissolved in a diluent that is compatible with the analytical method, such as a water/methanol mixture.[6]
Q4: How can I minimize degradation during an HPLC analytical run?
A4: To minimize on-instrument degradation, consider the following:
-
Use an autosampler with temperature control to keep samples cool.
-
Use amber or light-protected autosampler vials.
-
Ensure the mobile phase pH is within a stable range for the compound.
-
Limit the run time to what is necessary for adequate separation to reduce the time the sample spends in the system.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during sample processing: Exposure to light, elevated temperature, or inappropriate pH. | • Prepare samples under low light or use amber glassware.• Keep samples on ice or at a controlled cool temperature.• Ensure the pH of the sample solution is controlled and neutral if possible. |
| Oxidative Degradation: Presence of peroxides or dissolved oxygen. | • Use high-purity, freshly opened solvents.• Consider sparging solvents with an inert gas (e.g., nitrogen).• As a last resort for method development, test the addition of a small amount of an antioxidant like ascorbic acid.[8] | |
| Appearance of Extra Peaks in Chromatogram | Formation of Degradation Products: The sample has degraded due to stress factors. | • Review the sample handling procedure for exposure to light, heat, or reactive chemicals.• Compare the chromatogram to a freshly prepared standard.• A known impurity is trans-4-[(3,5-dibromo-2-hydroxybenzylidene)amino]cyclohexanol (Impurity A).[5] Check for its presence. |
| Shifting Retention Times | Mobile Phase Issues: pH of the mobile phase is not optimal or is inconsistent. | • Ensure the mobile phase is buffered and its pH is stable and appropriate for the analyte's pKa.• Prepare fresh mobile phase daily. |
| Analyte Instability in Solution: The compound is degrading in the sample diluent over time. | • Analyze samples immediately after preparation.• Conduct a solution stability study to determine how long the analyte is stable in your chosen diluent. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol outlines the preparation of a standard stock solution for use in quantitative analysis, such as HPLC.
-
Weighing: Accurately weigh the required amount of this compound reference standard in a controlled environment, minimizing exposure to light and humidity.
-
Dissolution: Transfer the weighed powder to a Class A amber volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or a 90:10 water/methanol mixture) to dissolve the compound completely.[6] Gentle sonication can be used if necessary.
-
Dilution: Once dissolved, dilute to the final volume with the same solvent.
-
Mixing: Mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Store the stock solution in a tightly capped amber container at 2-8°C. Prepare fresh working standards by diluting the stock solution as needed.
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2] The following is a general protocol based on ICH guidelines.[1][2]
| Stress Condition | Methodology |
| Acid Hydrolysis | 1. Dissolve Dembrexine HCl in a suitable solvent.2. Add 0.1 M HCl to the solution.[1]3. Keep the solution at room temperature or heat (e.g., 60°C) for a specified period (e.g., 1-24 hours).[4]4. Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Dissolve Dembrexine HCl in a suitable solvent.2. Add 0.1 M NaOH to the solution.[1]3. Keep the solution at room temperature for a specified period.4. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Dissolve Dembrexine HCl in a suitable solvent.2. Add 3% hydrogen peroxide (H₂O₂).[2][4]3. Keep the solution at room temperature for a specified period.4. Analyze the sample. |
| Thermal Degradation | 1. Place the solid Dembrexine HCl powder in a hot air oven at a high temperature (e.g., 70°C) for a set duration (e.g., 12-24 hours).[4]2. Alternatively, reflux a solution of the compound for a set time.3. Dissolve the stressed solid sample or cool the solution before analysis. |
| Photodegradation | 1. Expose a solution of Dembrexine HCl to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[1]2. Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).3. Analyze both the exposed and control samples. |
Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The duration and intensity of stress conditions may need to be optimized.[2]
Visualizations
Caption: Workflow for Preparing Dembrexine HCl Samples.
Caption: Major Degradation Pathways for Dembrexine HCl.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. This compound Research Compound [benchchem.com]
Selecting appropriate vehicle for in vivo administration of Dembrexine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo administration of Dembrexine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known solubilities of this compound in common solvents?
A1: this compound is described as slightly soluble in water, freely soluble in methanol, and soluble in DMSO.[1][2] Quantitative data in many common in vivo vehicles is limited, necessitating a careful approach to formulation development.
Q2: Can I administer this compound orally?
A2: Yes, oral administration is a common route for this compound, particularly in veterinary medicine where it is supplied as a powder to be mixed with feed.[3] For preclinical research in rodents, oral gavage can be used. Due to its low aqueous solubility, it is often administered as a suspension.
Q3: Is it possible to administer this compound via injection (e.g., intravenously, intraperitoneally)?
A3: Parenteral administration is possible but requires careful formulation due to the compound's limited water solubility. A common approach for poorly soluble compounds is to first dissolve them in an organic solvent like DMSO and then dilute this stock solution with a compatible aqueous vehicle. However, this method carries the risk of precipitation.
Q4: What are the potential challenges when preparing this compound for in vivo administration?
A4: The primary challenge is its low solubility in aqueous vehicles, which can lead to:
-
Precipitation of the compound upon dilution of a stock solution.
-
Difficulty in achieving the desired concentration for injection.
-
Inconsistent dosing if the compound is not uniformly suspended.
Q5: Are there any excipients that can improve the solubility of this compound?
A5: While specific data for this compound is limited, cyclodextrins have been shown to improve the solubility of structurally similar compounds like Bromhexine hydrochloride.[4] The use of co-solvents and surfactants may also be beneficial, but this requires empirical testing to determine compatibility and efficacy.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation of this compound formulations.
Problem: Precipitation occurs when diluting a DMSO stock solution with an aqueous vehicle (e.g., saline, PBS).
| Possible Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | 1. Decrease the final concentration: The most straightforward solution is to lower the target concentration of this compound in the final formulation. 2. Increase the proportion of organic co-solvent: If the experimental model allows, increasing the percentage of DMSO or using other co-solvents like PEG400 may keep the compound in solution. However, be mindful of the potential toxicity of the vehicle itself. 3. Use a solubilizing excipient: Consider incorporating a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD) into the aqueous diluent. |
| pH Shift | The pH of the final solution can affect the solubility of a hydrochloride salt. Measure the pH after dilution and adjust if necessary using a biocompatible buffer. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Try gently warming the solution. However, be cautious as heat can also degrade the compound. |
| Incorrect Mixing Procedure | 1. Add the stock solution to the vehicle slowly: Add the DMSO stock dropwise to the vigorously stirring aqueous vehicle. This can help to disperse the compound rapidly and prevent localized high concentrations that lead to precipitation. 2. Use sonication: Brief sonication can help to dissolve small amounts of precipitate and create a more uniform dispersion. |
Problem: The prepared suspension for oral gavage is not uniform.
| Possible Cause | Troubleshooting Steps |
| Inadequate Wetting of the Powder | Before adding the bulk of the vehicle, create a paste by triturating the this compound powder with a small amount of the vehicle. This ensures that all particles are adequately wetted. |
| Particle Agglomeration | Use a mortar and pestle to reduce the particle size of the powder before preparing the suspension. This will increase the surface area and facilitate more uniform dispersion. |
| Insufficient Viscosity of the Vehicle | Increase the concentration of the suspending agent (e.g., methylcellulose) to increase the viscosity of the vehicle. This will help to keep the particles suspended for a longer period. |
| Lack of Homogenization | Use a homogenizer to create a more uniform and stable suspension. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈Br₂ClNO₂ | [2] |
| Molecular Weight | 415.55 g/mol | [2] |
| Appearance | White or almost white, crystalline powder | [1] |
Table 2: Solubility of this compound
| Solvent/Vehicle | Solubility | Source |
| Water | Slightly soluble | [1] |
| Methanol | Freely soluble | [1] |
| Anhydrous Ethanol | Slightly soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension in a vehicle of 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Weighing balance
-
Spatula
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar and pestle to ensure a fine and uniform particle size.
-
Prepare a paste: Transfer the powder to a beaker and add a small volume of the 0.5% methylcellulose vehicle. Mix with a spatula to form a smooth paste.
-
Gradually add the remaining vehicle: While continuously stirring, slowly add the rest of the 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.
-
Homogenize the suspension (optional but recommended): For a more uniform and stable suspension, use a homogenizer.
-
Storage: It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: Preparation of a this compound Solution for Parenteral Administration (Investigational)
This protocol is a general guideline for preparing a solution for injection and requires optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the required amount of this compound in the minimum necessary volume of anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilute the stock solution: In a sterile vial, place the required volume of sterile saline or PBS.
-
Slowly add the stock solution: While vigorously vortexing the aqueous vehicle, add the DMSO stock solution dropwise.
-
Observe for precipitation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Troubleshooting precipitation: If precipitation occurs, refer to the Troubleshooting Guide. You may need to lower the final concentration, use a co-solvent, or consider a different formulation strategy.
-
Use immediately: Due to the potential for delayed precipitation and degradation in aqueous solutions, it is highly recommended to use the prepared solution immediately.
Mandatory Visualizations
References
- 1. This compound Monohydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Cyclodextrins: Efficient biocompatible solubilizing excipients for bromhexine liquid and semi-solid drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence interference in Dembrexine hydrochloride imaging
This technical support center provides troubleshooting guidance for researchers encountering autofluorescence interference in imaging experiments involving Dembrexine hydrochloride. As this compound is a non-fluorescent mucolytic agent, this guide focuses on mitigating endogenous autofluorescence from biological samples, which can obscure the signal from your specific fluorescent labels.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures or molecules when they absorb light.[1] It is a common source of background noise in fluorescence microscopy that can interfere with the detection of specific signals from your fluorescent probes, leading to a poor signal-to-noise ratio.[2][3]
Q2: Is this compound fluorescent?
A2: Current scientific literature does not indicate that this compound is a fluorescent compound. It is primarily known as a mucolytic agent used in respiratory research.[4][5] Therefore, any fluorescence observed in an unstained sample treated with this compound is likely originating from the biological sample itself (endogenous autofluorescence).
Q3: What are the common sources of autofluorescence in my tissue or cell samples?
A3: Autofluorescence can originate from several sources within your sample:
-
Endogenous Molecules: Naturally fluorescent molecules are abundant in tissues. These include structural proteins like collagen and elastin, metabolic cofactors like NADH and flavins (FAD), and age-related pigments like lipofuscin.[1][2][6]
-
Fixation Methods: Aldehyde-based fixatives, such as formaldehyde (in formalin) and glutaraldehyde, are known to induce autofluorescence by cross-linking proteins.[7][8] Glutaraldehyde typically causes more intense autofluorescence than formaldehyde.[7]
-
Red Blood Cells: The heme groups in red blood cells are a significant source of broad-spectrum autofluorescence.[6][7][9]
-
Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[1][6]
-
Dead Cells: Dead or dying cells tend to be more autofluorescent than healthy cells.[1][6]
Q4: How can I determine if the signal I'm seeing is from my fluorescent probe or from autofluorescence?
A4: The most critical control is an unstained sample .[1] Prepare a control sample that undergoes all the same processing steps (e.g., fixation, permeabilization) as your experimental samples but without the addition of any fluorescent labels or antibodies.[6] Imaging this unstained control under the same microscope settings will reveal the intensity, location, and spectral properties of the inherent autofluorescence.[1]
Troubleshooting Guide
Q5: My unstained, negative control sample is brightly fluorescent. What are my first steps?
A5: This confirms you have an autofluorescence issue. The first steps involve optimizing your sample preparation and experimental design:
-
Review Your Fixation Protocol: Aldehyde-induced autofluorescence is very common.[7] Reduce fixation time to the minimum necessary for adequate tissue preservation.[8][10] If your experiment allows, consider switching to a non-aldehyde, chilled organic solvent fixative like methanol or ethanol.[7][9]
-
Perfuse Your Tissues: If working with animal models, perfusing the tissue with PBS prior to fixation is the most effective way to remove red blood cells, a major source of heme-related autofluorescence.[7][8][9]
-
Choose Fluorophores Wisely: Autofluorescence is often strongest in the blue, green, and yellow regions of the spectrum (350-550 nm).[6] If possible, select fluorescent probes that emit in the far-red or near-infrared range (above 650 nm) to spectrally separate your signal from the background.[9][11]
Q6: I can't distinguish my specific signal from a diffuse, hazy background across the entire tissue section. What can I do?
A6: This often points to fixation-induced autofluorescence or issues with sample processing.
-
Try a Chemical Quenching Agent: After fixation, you can treat your samples with a chemical agent to reduce autofluorescence.
-
Sodium Borohydride (NaBH₄): This agent can be effective for reducing aldehyde-induced autofluorescence.[9][12] However, results can be variable, and it may damage tissue integrity or antigenicity in some cases.[9][13]
-
Commercial Reagents: Products like Vector® TrueVIEW® are designed to quench autofluorescence from non-lipofuscin sources like collagen and red blood cells.[6][14]
-
Q7: My background fluorescence appears as bright, distinct granules, especially in older tissues. How can I address this?
A7: This granular pattern is characteristic of lipofuscin, an age-related pigment that accumulates in lysosomes.[9][13]
-
Use Sudan Black B (SBB): SBB is a lipophilic (fat-loving) dye that is highly effective at quenching lipofuscin-based autofluorescence.[13][15] It physically binds to the lipofuscin granules and masks their fluorescence.[3] Note that SBB can sometimes introduce its own background in the far-red channel, which should be considered when designing multicolor experiments.[13]
-
Use Commercial Alternatives: Reagents such as TrueBlack® are specifically designed to quench lipofuscin with less off-target background fluorescence compared to SBB.[13][16]
Q8: My autofluorescence spectrum directly overlaps with my chosen fluorophore, and I cannot change my experimental probe. Are there any advanced options?
A8: Yes, if you have access to the appropriate equipment, you can use advanced imaging and analysis techniques:
-
Photobleaching: Before you apply your fluorescent labels, you can intentionally expose your sample to high-intensity light from the microscope's lamp or laser.[17] This can destroy many of the endogenous fluorophores, reducing the background signal before your specific signal is even added.[18][19]
-
Spectral Imaging and Linear Unmixing: This is a powerful computational technique.[20] It requires a microscope with a spectral detector that can capture the entire emission spectrum from each pixel. You first capture the emission spectrum of the autofluorescence from an unstained control sample. Then, the software can mathematically "subtract" this autofluorescence "fingerprint" from your fully stained experimental images, isolating the true signal from your probe.[1][21][22]
Data Presentation
Table 1: Spectral Characteristics of Common Endogenous Fluorophores
This table summarizes the approximate excitation and emission maxima for common sources of autofluorescence in biological tissues.
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location / Notes |
| Collagen | 300 - 400 | 390 - 450 | Extracellular matrix; strong blue/green emission.[7][9][23] |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix; broader emission than collagen.[2][23] |
| NADH | 340 - 360 | 440 - 470 | Mitochondria, cytoplasm; key metabolic cofactor.[2][24] |
| Flavins (FAD) | 440 - 470 | 520 - 540 | Mitochondria; key metabolic cofactor.[2][24] |
| Tryptophan | 280 - 290 | 340 - 360 | Abundant amino acid in most proteins.[2][24] |
| Lipofuscin | 360 - 480 | 500 - 695 | Lysosomes; age-related pigment with very broad emission.[9][13] |
| Heme / Porphyrins | ~400 (Soret band) | 600 - 700 | Red blood cells; broad autofluorescence.[6][9] |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Primary Target | Advantages | Disadvantages |
| Optimized Fixation | Aldehyde-induced | Simple, no extra reagents needed.[8] | May not be sufficient for all tissue types; may compromise morphology.[10] |
| PBS Perfusion | Red Blood Cells (Heme) | Highly effective at removing blood-related signal.[8] | Only possible for animal studies at the time of sacrifice.[9] |
| Far-Red Fluorophores | General Autofluorescence | Avoids the most intense region of autofluorescence.[9] | Requires appropriate filters and detectors on the microscope. |
| Sodium Borohydride | Aldehyde-induced | Simple chemical treatment.[12] | Can have variable effectiveness; may damage tissue or epitopes.[9][13] |
| Sudan Black B | Lipofuscin | Very effective for age-related pigments.[15] | Can introduce background in far-red channels; must be filtered.[3][13] |
| Photobleaching | General Autofluorescence | No chemical reagents needed; effective.[17][19] | Can be time-consuming; potential for photodamage to the sample.[12] |
| Spectral Unmixing | All (computationally) | Highly effective; can separate overlapping signals.[20][21] | Requires specialized spectral detector and software.[22] |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining to Quench Lipofuscin Autofluorescence
This protocol is applied after completing your standard immunofluorescence staining protocol, just before coverslipping.
-
Materials:
-
Procedure:
-
Complete your entire immunofluorescence staining protocol, ending with the final washes after the secondary antibody incubation.
-
Briefly rinse the slides in PBS.
-
Immerse the slides in the filtered 0.1% SBB solution in a staining jar. Incubate for 10-20 minutes at room temperature in the dark.[3][16] The optimal time may need to be determined for your specific tissue type.
-
Briefly wash the slides in 70% ethanol to remove excess SBB dye.[12]
-
Wash the slides thoroughly in PBS three times for 5 minutes each to remove residual ethanol and SBB.[12]
-
Mount the coverslip using an aqueous mounting medium. Avoid using mounting media containing organic solvents or detergents, as they can dissolve the SBB.[16]
-
Protocol 2: Photobleaching to Reduce General Autofluorescence
This protocol is performed before you begin your immunolabeling steps.
-
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp, white light LED).
-
Your hydrated and permeabilized tissue sections on slides.
-
-
Procedure:
-
Prepare your samples on microscope slides up to the point just before applying your blocking solution or primary antibodies.
-
Place the slide on the microscope stage.
-
Expose the sample to broad-spectrum, high-intensity light. You can do this by opening the field diaphragm and aperture and using a filter cube that allows broad excitation (like a DAPI cube).[17]
-
Continue this exposure for an extended period. The required time is highly variable (from minutes to hours) and depends on the sample type and the intensity of your light source.[12][18]
-
Periodically check the level of autofluorescence by eye or with the camera until it is significantly reduced.
-
Once the background is sufficiently bleached, proceed with your standard immunofluorescence protocol, starting with the blocking step.[17]
-
Protocol 3: Spectral Unmixing for Computational Removal of Autofluorescence
This is a generalized workflow. The exact steps are highly dependent on your microscope's acquisition and analysis software (e.g., from Leica, Zeiss, Olympus, etc.).
-
Procedure:
-
Prepare an Autofluorescence Control: Prepare an unstained slide that has gone through all the same fixation and processing steps as your experimental slides.
-
Acquire the Autofluorescence "Fingerprint":
-
Place the unstained slide on the microscope.
-
Using the spectral detector, acquire a "lambda stack" or "spectral image." This captures the full emission spectrum at each pixel.
-
In the software, define a region of interest (ROI) over the autofluorescent tissue and save its average emission spectrum to a spectral library. This is your autofluorescence "fingerprint."[25]
-
-
Acquire Images of Your Stained Sample:
-
Switch to your fully stained experimental slide.
-
Acquire a lambda stack of your sample using the same settings. This image will contain a linear combination of the autofluorescence spectrum and the spectra of your fluorescent probes.[21]
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing tool in your software.
-
Provide the software with the reference spectra for all components in the image: the autofluorescence fingerprint you just saved, and the known reference spectra for your fluorescent dyes (e.g., Alexa Fluor 488, Cy5). These are often pre-loaded in the software or can be measured from single-stained controls.
-
The software will then computationally re-assign the intensity at each pixel to the most likely source, generating separate images for each fluorophore and one for the autofluorescence, effectively removing the background.[22]
-
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating autofluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
Caption: Experimental workflow for Sudan Black B (SBB) quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound Research Compound [benchchem.com]
- 5. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. labcompare.com [labcompare.com]
- 8. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autofluorescence Quenching | Visikol [visikol.com]
- 17. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. scispace.com [scispace.com]
- 19. biorxiv.org [biorxiv.org]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. resources.revvity.com [resources.revvity.com]
Optimizing extraction of Dembrexine hydrochloride from biological matrices
Welcome to the technical support center for the extraction of Dembrexine hydrochloride from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most prevalent methods for extracting this compound, a basic compound, from biological matrices such as plasma, urine, and tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] These techniques are effective in separating the analyte from complex matrix components prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Q2: Which type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?
A2: For a basic compound like this compound, mixed-mode SPE cartridges, such as cation-exchange (e.g., MCX), are often highly effective.[3] These sorbents utilize a dual retention mechanism (ion exchange and reversed-phase) to provide high selectivity for basic compounds, leading to cleaner extracts. Reversed-phase sorbents (e.g., C8 or C18) can also be used, but sample pH adjustment is critical to ensure the analyte is in its neutral, non-ionized form for optimal retention.[3][4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[5][6] To minimize these effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method, such as a well-optimized SPE protocol, to remove interfering endogenous components from the matrix.[1]
-
Chromatographic Separation: Adjust your HPLC/UPLC method to achieve baseline separation of this compound from co-eluting matrix components.[6]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound. This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect observed in the unknown samples.[6]
Q4: What are the typical validation parameters I should assess for my this compound analytical method?
A4: A validated analytical method ensures reliable and accurate results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7][8]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate SPE Sorbent | For this compound (a basic compound), ensure you are using a sorbent with a suitable retention mechanism. Consider a mixed-mode cation exchange (MCX) sorbent for better retention and cleaner extracts. If using reversed-phase (C8, C18), ensure the sample pH is adjusted to suppress ionization.[3][4] |
| Incorrect Sample pH | The ionization state of this compound is pH-dependent. For reversed-phase SPE, adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral form for efficient retention. For cation-exchange SPE, a lower pH is required to ensure the analyte is protonated.[3][10] |
| Overly Aggressive Wash Step | The wash solvent may be too strong, causing premature elution of the analyte. Reduce the organic content of the wash solvent or switch to a weaker solvent. For example, if a 20% methanol wash is causing loss, try a 5% methanol wash or an aqueous buffer.[3][11] |
| Incomplete Elution | The elution solvent may not be strong enough to fully desorb the analyte from the SPE sorbent. For reversed-phase, increase the organic content of the elution solvent. For cation-exchange, use a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction.[3][12] Also, ensure a sufficient volume of elution solvent is used.[12] |
| Sample Overloading | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during loading and low recovery. Use a cartridge with a larger sorbent mass or reduce the sample volume/concentration.[11] |
| Incorrect LLE Solvent or pH | For LLE of a basic drug like this compound, the aqueous sample should be alkalinized (e.g., pH 9-10) to neutralize the amine group, making it more soluble in an organic extraction solvent (e.g., ethyl acetate, dichloromethane).[2] |
Poor Chromatographic Performance
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | This is common for basic, amine-containing compounds like this compound due to secondary interactions with silanol groups on the column. Add a competitor base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Ensure the mobile phase pH is appropriate to control the ionization state of the analyte.[13] |
| Broad Peaks | This can be caused by a number of factors including low mobile phase flow rate, leaks in the system, or a contaminated guard column. Check system for leaks, increase flow rate if appropriate, and replace the guard column.[13] |
| Baseline Drift or Noise | This can be caused by temperature fluctuations, mobile phase contamination, or detector lamp instability. Ensure the mobile phase is properly degassed, use high-purity solvents, and allow the system to fully equilibrate.[14] |
| Variable Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, or insufficient column equilibration can lead to shifting retention times. Prepare fresh mobile phase daily, use a column oven for temperature control, and ensure the column is fully equilibrated before starting a run.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for a mixed-mode cation exchange SPE. Optimization may be required.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds. This step both precipitates proteins and adjusts the pH to ensure the analyte is protonated.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol provides a general procedure for the extraction of a basic drug from a urine matrix.
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add an internal standard.
-
Add 200 µL of 1 M sodium hydroxide to adjust the pH to >9. Vortex to mix.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Cap the tube and vortex or mechanically shake for 10-15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any interfacial material.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data that should be targeted during method validation for this compound analysis. The values are representative and may vary based on the specific matrix, instrumentation, and protocol used.
Table 1: Typical SPE Method Performance
| Parameter | Target Value |
| Extraction Recovery | > 85% |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| LOQ in Plasma | 1-10 ng/mL |
Table 2: Typical LLE Method Performance
| Parameter | Target Value |
| Extraction Recovery | > 70% |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| LOQ in Urine | 5-25 ng/mL |
Visualizations
References
- 1. waters.com [waters.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specartridge.com [specartridge.com]
- 11. silicycle.com [silicycle.com]
- 12. welch-us.com [welch-us.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative In Vivo Analysis of Dembrexine Hydrochloride and Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and In Vivo Effects
Dembrexine hydrochloride is primarily recognized as a mucolytic and secretolytic agent. Its mechanism involves the disruption of the sputum fiber network by fragmenting mucopolysaccharide chains, which leads to a reduction in mucus viscosity.[1] Furthermore, this compound has been shown to enhance the secretion of serous cells in the respiratory tract glands and stimulate the activity of type II alveolar cells, leading to increased surfactant production.[1] This dual action of breaking down mucus and increasing surfactant contributes to improved respiratory compliance and more efficient mucus clearance.[1] It also exhibits anti-inflammatory and anti-tussive properties.[2][3]
Carbocisteine , on the other hand, is classified as a mucoregulator. Instead of directly breaking down mucus, it works by restoring the balance between the production of sialomucins and fucomucins, which are key glycoproteins that determine the viscoelastic properties of bronchial mucus.[4][5] By stimulating the intracellular activity of sialyl transferase, Carbocisteine leads to the production of less viscous mucus.[4] In addition to its mucoregulatory effects, Carbocisteine has demonstrated significant antioxidant and anti-inflammatory activities in vivo, reducing inflammatory cell infiltration and the levels of pro-inflammatory mediators in the lungs.[4][6]
Quantitative In Vivo Data: Carbocisteine in a COPD Mouse Model
The following table summarizes the quantitative effects of Carbocisteine in a Chronic Obstructive Pulmonary Disease (COPD) mouse model induced by lipopolysaccharide (LPS) and cigarette smoke (CS).
| Parameter Measured | Animal Model | Treatment Group | Result | Significance | Reference |
| Muc5b/Muc5ac Ratio in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Restored ratio (significantly higher than COPD model group) | P<0.001 | [7][8] |
| Muc5b Protein in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased overproduction | P<0.01 | [7][8] |
| Muc5ac Protein in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased overproduction | P<0.001 | [7][8] |
| Total Inflammatory Cells in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Attenuated inflammatory cell infiltration | - | [7] |
| IL-6 in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Reduced levels compared to COPD model group | - | [7] |
| Keratinocyte-derived Cytokine (KC) in BALF | C57BL/6J Mice (COPD model) | High-dose Carbocisteine (225 mg/kg/d) | Reduced levels compared to COPD model group | - | [7] |
Note: Quantitative in vivo data for this compound on similar parameters is not available in the reviewed literature.
Experimental Protocols
In Vivo COPD Mouse Model for Carbocisteine Efficacy
This protocol outlines the methodology used to evaluate the in vivo effects of Carbocisteine in a mouse model of COPD.[7][8]
-
Animal Model: C57BL/6J mice are used to establish the COPD model.
-
Induction of COPD:
-
On day 1 and day 14, mice receive an intratracheal instillation of lipopolysaccharide (LPS).
-
For 12 weeks, mice are exposed to cigarette smoke (CS) for 2 hours, twice a day.
-
-
Treatment Groups:
-
Control Group: Healthy mice receiving a control vehicle (e.g., carboxymethylcellulose).
-
COPD Model Group: Mice subjected to LPS and CS exposure, receiving the control vehicle.
-
Carbocisteine Treatment Groups: COPD model mice receiving oral gavage of Carbocisteine at low (112.5 mg/kg/d) and high (225 mg/kg/d) doses for the 12-week duration.
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Collection: BALF is collected to analyze inflammatory cell counts (total and differential) and the concentration of cytokines (e.g., IL-6, KC) using ELISA.
-
Mucin Analysis: The levels of Muc5ac and Muc5b proteins in the BALF are quantified to determine the Muc5b/Muc5ac ratio.
-
Histopathology: Lung tissue is collected for histological examination to assess inflammatory cell infiltration and structural changes.
-
Pulmonary Function Tests: Lung function parameters are measured to assess the overall respiratory status.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Measurement of Mucolytic Enzymes in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 4. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Secretolytic Activity of Dembrexine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretolytic and mucolytic properties of Dembrexine hydrochloride and its structural and functional analogs, Bromhexine and its active metabolite, Ambroxol. The information presented herein is supported by experimental data to aid in the research and development of novel mucoactive agents.
Introduction to Secretolytic Agents
Effective mucociliary clearance is a cornerstone of respiratory health. In numerous pulmonary diseases, the hypersecretion of viscous mucus impairs this mechanism, leading to airway obstruction and an increased risk of infection. Secretolytic and mucolytic agents aim to restore airway clearance by altering the properties of respiratory mucus. This compound, a phenolic benzylamine, along with its well-known analogs Bromhexine and Ambroxol, are prominent compounds in this therapeutic class. This guide delves into a comparative analysis of their secretolytic activities, supported by experimental findings.
Comparative Efficacy: Experimental Data
Direct preclinical studies offering a head-to-head quantitative comparison of Dembrexine, Ambroxol, and Bromhexine are limited. However, available in vitro and clinical data provide valuable insights into their relative secretolytic and mucolytic performance.
Table 1: In Vitro Comparison of Mucolytic Effects on Equine Tracheobronchial Mucus
| Compound | Concentration | Change in Viscosity vs. Saline Control | Change in Elasticity vs. Saline Control | Statistical Significance (p-value) |
| Dembrexine | 0.5% | Decrease | Decrease | p = 0.503 (Not Significant) |
| Bromhexine | 0.3% | Decrease | Decrease | p = 0.336 (Not Significant) |
| N-acetylcysteine (NAC) | High Concentrations | Significant Decrease | Significant Decrease | p < 0.05 |
Data adapted from an in vitro study on mucokinetic drugs on horse mucus.[1]
This study suggests that under these in vitro conditions, the mucolytic effects of Dembrexine and Bromhexine were not statistically significant compared to a saline control, whereas the classical mucolytic agent N-acetylcysteine demonstrated significant activity.[1]
Table 2: Summary of Preclinical and Clinical Efficacy of Ambroxol and Bromhexine
| Parameter | Ambroxol | Bromhexine | Key Findings |
| Sputum Viscosity Reduction | Significant reduction observed in clinical trials.[2] | Significant reduction observed in clinical trials.[2] | Direct comparative studies suggest Ambroxol may have a more potent effect.[3] |
| Mucociliary Transport Rate | Increased in preclinical and clinical studies. | Shown to increase mucociliary transport. | Ambroxol is generally considered to have a more pronounced secretomotor effect. |
| MUC5AC Mucin Expression | Downregulates MUC5AC gene expression.[2] | Less evidence for direct MUC5AC regulation. | Ambroxol's ability to inhibit mucin gene expression suggests a more comprehensive mechanism of action.[2] |
| Surfactant Production | Stimulates surfactant secretion by type II pneumocytes.[2] | Some studies suggest an increase in surfactant production.[4] | Ambroxol's effect on surfactant is a well-documented aspect of its multifaceted action.[2] |
| Enhancement of Antibiotic Penetration | Increases antibiotic concentrations in lung secretions. | Increases antibiotic concentrations in lung secretions. | Both compounds show potential for adjunctive therapy in bacterial respiratory infections. |
Mechanism of Action and Signaling Pathways
Dembrexine, Bromhexine, and Ambroxol share a common mechanism of altering the composition and viscosity of respiratory mucus. However, nuances in their molecular interactions and downstream signaling effects contribute to potential differences in their overall efficacy.
This compound is understood to fragment the sputum fiber network and increase pulmonary surfactant.[5] Bromhexine acts as a secretolytic by increasing the production of serous mucus, making phlegm thinner and less viscous.[4] Ambroxol, the active metabolite of Bromhexine, not only shares these properties but also exhibits a broader range of actions, including the stimulation of surfactant release and the downregulation of the MUC5AC mucin gene.[2] This latter effect is potentially mediated through the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[2] The nuclear factor kappa B (NF-κB) signaling pathway is another critical regulator of mucin gene expression and is a likely target for both Ambroxol and Bromhexine.[2]
Caption: Comparative Mechanisms of Action of Dembrexine and its Analogs.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of secretolytic agents.
In Vitro Mucus Viscoelasticity Measurement
Objective: To quantify the effect of a compound on the viscous and elastic properties of mucus.
Methodology:
-
Sample Collection: Collect mucus samples (e.g., equine tracheobronchial secretions, human sputum) from relevant subjects.
-
Sample Preparation: If necessary, dilute mucus samples with a physiological solution (e.g., 0.9% saline) or the test compound at various concentrations.
-
Rheological Analysis:
-
Use a dynamic viscosimeter or rheometer to measure the viscoelastic properties of the prepared mucus samples.
-
Apply a controlled stress or strain to the sample and measure the resulting deformation or stress.
-
Determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.
-
-
Data Analysis: Compare the changes in G' and G'' for the compound-treated samples against a vehicle control (e.g., saline). Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed effects.
References
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of Dembrexine Hydrochloride Metabolites
For researchers, scientists, and drug development professionals engaged in the study of Dembrexine hydrochloride, understanding the analytical behavior of its metabolites is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comprehensive comparison of the cross-reactivity of Dembrexine metabolites in common analytical platforms, supported by experimental data and detailed protocols. Due to the limited availability of direct cross-reactivity data for Dembrexine metabolites, this guide leverages data from its close structural and metabolic analog, Bromhexine, to provide a scientifically grounded comparison.
This compound, a mucolytic agent, undergoes extensive metabolism in the body, leading to the formation of various derivatives. The accurate detection and quantification of these metabolites are crucial for understanding the drug's disposition. However, immunoassays, often used for high-throughput screening, are susceptible to cross-reactivity from structurally related compounds, which can lead to inaccurate results. This guide explores these challenges and presents alternative analytical strategies.
The Metabolic Fate of Dembrexine
Dembrexine's metabolism is characterized by two primary pathways: stereoisomerization and conjugation. The parent compound, the trans-isomer, can be converted to its cis-isomer. Additionally, both isomers can undergo Phase II metabolism to form more water-soluble glucuronide and sulfate conjugates, which are then excreted.
Given the close structural similarity of Dembrexine to Bromhexine, it is highly probable that its primary metabolites are analogous to those of Bromhexine. The major metabolites of Bromhexine have been identified as (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB).
Immunoassay Cross-Reactivity: A Qualitative Comparison
Immunoassays, such as ELISA, rely on the specific binding of antibodies to a target analyte. However, antibodies can also bind to other structurally similar molecules, a phenomenon known as cross-reactivity. This can lead to false-positive results or an overestimation of the target analyte's concentration.
While specific quantitative cross-reactivity data for Dembrexine metabolites in commercially available immunoassays are not readily found in the public domain, a qualitative assessment can be made based on structural similarities.
Table 1: Qualitative Cross-Reactivity Potential of Dembrexine Metabolites in a Hypothetical Dembrexine-Specific Immunoassay
| Compound | Structural Similarity to Dembrexine | Expected Cross-Reactivity | Rationale |
| Dembrexine (trans-isomer) | 100% | High (Target Analyte) | The antibody is raised against this molecule. |
| cis-Dembrexine | High | High | As a stereoisomer, it shares the same chemical formula and connectivity, differing only in the spatial arrangement of atoms. Many polyclonal and some monoclonal antibodies may not distinguish between stereoisomers. |
| (E)-4-hydroxy-Dembrexine | Moderate to High | Moderate to High | The addition of a hydroxyl group introduces a minor structural change. The degree of cross-reactivity will depend on the epitope recognized by the antibody. If the hydroxylation site is not part of the epitope, cross-reactivity could be high. |
| (E)-3-hydroxy-Dembrexine | Moderate to High | Moderate to High | Similar to the 4-hydroxy metabolite, the impact on antibody binding depends on the location of the epitope. |
| Glucuronide/Sulfate Conjugates | Low to Moderate | Low | The addition of a large, polar glucuronide or sulfate group significantly alters the molecule's size, shape, and charge, likely reducing its affinity for the antibody. |
| Bromhexine | High | High | As the parent compound with a very similar core structure, high cross-reactivity is expected in an immunoassay not specifically designed to differentiate between them. |
| Ambroxol | High | High | A major metabolite of Bromhexine and structurally very similar to Dembrexine, Ambroxol is likely to show significant cross-reactivity. |
High-Fidelity Alternatives: Chromatographic Methods
To circumvent the challenges of immunoassay cross-reactivity, more specific and quantitative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended alternatives. These techniques separate compounds based on their physicochemical properties before detection, allowing for the unambiguous identification and quantification of the parent drug and its individual metabolites.
Table 2: Comparison of Analytical Methods for Dembrexine and its Metabolites
| Feature | Immunoassay (e.g., ELISA) | HPLC-UV | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio |
| Specificity | Potentially low due to cross-reactivity | High | Very High |
| Sensitivity | High | Moderate | Very High |
| Quantification | Semi-quantitative to quantitative | Quantitative | Quantitative |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Complexity | Low | Moderate | High |
| Ideal Application | High-throughput screening | Routine quantification | Definitive identification and quantification |
Experimental Protocols
For researchers aiming to conduct their own cross-reactivity studies or to accurately quantify Dembrexine and its metabolites, the following protocols for HPLC and LC-MS/MS provide a robust starting point.
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dembrexine and Structurally Similar Compounds
This protocol is adapted from established methods for the analysis of Bromhexine and related substances.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
For urine samples, a solid-phase extraction (SPE) clean-up is recommended.
-
Acidify the urine sample with hydrochloric acid.
-
Apply the sample to a conditioned C18 SPE cartridge.
-
Wash the cartridge with water and then a low-concentration methanol solution.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Cross-Reactivity Assessment:
-
Prepare standard solutions of Dembrexine and its potential cross-reactants (e.g., cis-Dembrexine, Bromhexine, Ambroxol) at various concentrations.
-
Analyze each standard individually to determine its retention time.
-
Analyze mixtures of the compounds to assess the resolution between peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Definitive Quantification of Dembrexine Metabolites
This highly sensitive and specific method is considered the gold standard for metabolite quantification.
-
LC System:
-
UHPLC or HPLC system.
-
Column: C18, sub-2 µm particle size, 2.1 mm x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program to separate the analytes.
-
-
MS/MS System:
-
Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. This provides high specificity.
-
-
Sample Preparation:
-
Protein precipitation for plasma or serum samples (e.g., with acetonitrile).
-
Centrifuge and inject the supernatant.
-
For urine samples, a dilute-and-shoot approach or SPE may be used.
-
-
Data Analysis:
-
Quantify each analyte by comparing its peak area to that of a stable isotope-labeled internal standard.
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound metabolites in immunoassays is a significant consideration for researchers. While quantitative data is scarce, the structural similarity to Bromhexine and Ambroxol suggests a high likelihood of interference from its primary metabolites in assays not specifically designed to differentiate them.
A Head-to-Head Comparison of Dembrexine and Other Mucolytics in Equine Models
For Researchers, Scientists, and Drug Development Professionals
The management of respiratory diseases in horses often involves the use of mucolytic agents to improve mucus clearance and alleviate clinical signs. Dembrexine, a secretolytic agent, is frequently used in equine medicine. This guide provides an objective comparison of Dembrexine with other mucolytics, primarily N-acetylcysteine (NAC) and Bromhexine, based on available experimental data from equine models.
Executive Summary
Direct head-to-head in vivo comparative studies of Dembrexine against other mucolytics in equine models are limited in the current scientific literature. However, existing in vitro and clinical studies provide valuable insights into their individual efficacy and mechanisms of action.
-
Dembrexine has demonstrated efficacy in reducing the amount and viscosity of respiratory mucus in horses with equine asthma.[1] Its proposed mechanism involves altering the constituents and viscosity of abnormal mucus and improving the efficiency of the respiratory clearance mechanism.[2][3]
-
N-acetylcysteine (NAC) has shown significant efficacy in reducing mucus accumulation and airway inflammation in an equine model of head confinement.[4][5][6] It acts by breaking down disulfide bonds in mucoproteins, thereby reducing mucus viscosity.[7][8]
-
An in vitro study comparing Dembrexine, Bromhexine, and NAC on equine mucus demonstrated that while all three agents reduced viscosity and elasticity, only NAC at higher concentrations showed a statistically significant difference compared to saline.[9][10]
This guide will delve into the quantitative data, experimental protocols, and proposed mechanisms of action for each of these mucolytic agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies. Due to the differing experimental models, a direct comparison of absolute values is not appropriate. Instead, the data highlights the individual efficacy of each compound under specific experimental conditions.
Table 1: In Vitro Comparison of Mucolytic Effects on Equine Mucus
| Parameter | N-acetylcysteine (NAC) | Bromhexine (0.3%) | Dembrexine (0.5%) | Saline (0.9%) |
| Change in Viscosity | Significant reduction at higher concentrations (p<0.05) vs. saline[9][10] | Drop in viscosity, not significantly different from saline (p=0.336)[9][10] | Drop in viscosity, not significantly different from saline (p=0.503)[9][10] | 39-49% reduction[9][10] |
| Change in Elasticity | Similar trend to viscosity[9][10] | Drop in elasticity, not significantly different from saline (p=0.260)[9][10] | Drop in elasticity, not significantly different from saline (p=0.560)[9][10] | 31-43% reduction[9][10] |
Table 2: Efficacy of N-acetylcysteine (NAC) in an Equine Head Confinement Model
| Parameter | Confined Head (CH) Group | NAC Treated Group | p-value |
| Endoscopic Mucus Score | Significantly higher than NAC group[4][5][6] | Significantly lower than CH group[4][5][6] | p = 0.03[4] |
| BAL Fluid Total Cell Count (cells/μL) | 34,291 ± 2624[4][5][6] | Significantly lower than CH[4][5][6] | p = 0.0001[4] |
| BAL Fluid Neutrophil Count (cells/μL) | 18,601 ± 3193[4][5][6] | Significantly lower than CH[4][5][6] | p = 0.001[4] |
| BAL Fluid Neutrophil Percentage (%) | 53.8 ± 8[4][5][6] | 20.08 ± 8[4][5][6] | p = 0.01[4] |
Table 3: Efficacy of Dembrexine in Horses with Equine Asthma
| Parameter | Treatment Group (Dembrexine) | Control Group (Placebo) | p-value |
| Tracheal Mucus Score | Significant decrease[1] | No significant change[1] | p < 0.01[1] |
| Damping Factor of Tracheal Mucus | Significant increase (indicating decreased viscosity)[1] | No significant change[1] | p = 0.04[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the key studies cited.
In Vitro Rheological Study on Horse Mucus
-
Objective: To evaluate the mucolytic activity of NAC, Bromhexine, and Dembrexine on equine tracheobronchial secretions in vitro.[9][10]
-
Sample Collection: Mucus samples were collected from 60 adult horses with clinical signs of Inflammatory Airway Disease (IAD) at the time of slaughter.[9][10]
-
Methodology:
-
A dynamic viscosimeter was used to measure the variations in viscosity and elasticity of the mucus samples.
-
The mucolytic agents were added to the mucus samples at specified concentrations: NAC (2.5%, 5%, 10%, 20%), Bromhexine (0.3%), and Dembrexine (0.5%).[9][10]
-
The effects of the mucolytic agents were compared to the effects of physiological saline solution (0.9%).
-
-
Endpoint Analysis: Statistical analysis was performed to determine significant differences in viscosity and elasticity between the treatment groups and the saline control.[9][10]
Efficacy of N-acetylcysteine in an Equine Head Confinement Model
-
Objective: To assess the impact of NAC on mucus accumulation and inflammation in horses subjected to prolonged head confinement, a model for transport-related respiratory stress.[4][5][6]
-
Animals: Six healthy crossbred horses.[5]
-
Study Design: A prospective, placebo-controlled, crossover design was used.[4][5] The horses were studied under four conditions:
-
Not Confined (NC): Baseline measurements.
-
Placebo (P): Head confinement with placebo treatment.
-
Confined Head (CH): 18 hours of head confinement without treatment.[4][5][6]
-
N-Acetylcysteine (NAC): 18 hours of head confinement with NAC treatment (15 mg/kg/day PO for 3 days prior to confinement).[4][5]
-
-
Methodology:
-
Endoscopy was performed to evaluate mucus accumulation in the trachea.
-
Bronchoalveolar lavage (BAL) was performed to collect fluid for cytological analysis.
-
-
Endpoint Analysis: Endoscopic scores and BAL fluid cell counts (total cells, neutrophils, lymphocytes, and macrophages) were compared between the different conditions.[4][5][6]
Efficacy of Dembrexine in Horses with Equine Asthma
-
Objective: To investigate the efficacy of Dembrexine as a mucolytic drug in horses diagnosed with mild to severe equine asthma.[1]
-
Animals: Sixteen horses with equine asthma in the treatment group and eight in the control group.[1]
-
Study Design: A randomized, placebo-controlled clinical trial.[1]
-
Methodology:
-
Horses in the treatment group received Dembrexine orally at a dose of 0.3 mg/kg twice daily for 28 days.[1]
-
Control horses received a placebo (glucose powder).[1]
-
Examinations, including respiratory endoscopy and collection of tracheal mucus for rheological analysis, were performed on days 0, 14, and 28.[1]
-
-
Endpoint Analysis: Tracheal mucus score and the damping factor of tracheal mucus (an indicator of viscosity) were compared between the treatment and control groups over time.[1]
Mechanisms of Action & Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for Dembrexine and N-acetylcysteine based on the available literature.
Caption: Proposed mechanism of action for Dembrexine.
Caption: Mechanism of action for N-acetylcysteine (NAC).
Experimental and Logical Workflows
The diagrams below outline the workflows of the key comparative and clinical studies discussed.
Caption: Workflow for the in vitro rheological study.
Caption: Workflow for the Dembrexine clinical trial.
Conclusion
Based on the available evidence, both Dembrexine and N-acetylcysteine demonstrate mucolytic effects in equine models, albeit through different mechanisms and in different disease contexts. The in vitro data suggests that at higher concentrations, NAC may have a more pronounced effect on reducing mucus viscosity and elasticity compared to Dembrexine and Bromhexine. However, in vivo studies confirm the clinical efficacy of both Dembrexine in equine asthma and NAC in a head confinement model.
For researchers and drug development professionals, these findings highlight the need for direct, head-to-head in vivo comparative studies in well-defined equine respiratory disease models. Such studies would provide a more definitive comparison of the efficacy of these mucolytic agents and aid in the selection of the most appropriate treatment for specific clinical presentations. Future research should also focus on elucidating the detailed signaling pathways involved in the action of Dembrexine to identify potential targets for novel drug development.
References
- 1. Tracheobronchial mucus viscoelasticity during environmental challenge in horses with recurrent airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstchoiceequine.com [firstchoiceequine.com]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of N‐acetylcysteine in decreasing airway inflammation and mucus accumulation in horses with 18 hours of head confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of N-acetylcysteine in decreasing airway inflammation and mucus accumulation in horses with 18 hours of head confinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. firstchoiceequine.com [firstchoiceequine.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Benchmarking Dembrexine Hydrochloride: A Comparative Guide to Novel Mucolytic Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dembrexine hydrochloride's potency and mechanism of action against novel secretagogues, Erdosteine and Fudosteine. While direct quantitative comparisons of potency are limited by the availability of public data for this compound, this document offers a framework for such evaluation through detailed experimental protocols and a qualitative analysis of their distinct mechanisms.
Executive Summary
This compound is a well-established mucolytic agent, primarily used in veterinary medicine, that enhances the secretion of serous fluid in the respiratory tract, thereby reducing mucus viscosity.[1] In recent years, novel secretagogues such as Erdosteine and Fudosteine have emerged with multifaceted mechanisms that include direct mucolytic activity, antioxidant properties, and anti-inflammatory effects. This guide serves to delineate the known attributes of these compounds, providing a foundation for further comparative research.
Data Presentation: A Framework for Potency Comparison
A direct quantitative comparison of the secretagogue potency of this compound with novel agents is challenging due to the lack of publicly available EC50 or ED50 values for its secretagogue effects. The table below is presented as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.
| Compound | Target/Mechanism | Potency (EC50/ED50) | In Vitro Model | In Vivo Model | Key Findings |
| This compound | Stimulates serous cell secretion; potential modulation of NF-κB and MAPK pathways[2] | Data not available | Primary tracheal epithelial cells | Animal models of respiratory disease | Reduces mucus viscosity and enhances mucociliary clearance.[1] |
| Erdosteine | Active metabolite (Metabolite 1) with free sulfhydryl group breaks disulfide bonds in mucoproteins.[3][4] | Data not available | Sputum viscometry | Animal models of bronchitis | Reduces sputum viscosity and elasticity, and possesses antioxidant and anti-inflammatory properties.[3][5][6] |
| Fudosteine | Inhibits MUC5AC mucin gene expression via inhibition of ERK and p38 MAPK pathways.[7] | Data not available | NCI-H292 cells | LPS-induced inflammation in rats | Reduces MUC5AC mucin hypersecretion.[7] |
Mechanism of Action and Signaling Pathways
This compound and the novel secretagogues, Erdosteine and Fudosteine, employ distinct molecular mechanisms to achieve their mucolytic and secretagogue effects.
This compound: The primary mechanism of this compound is the stimulation of secretion from serous cells within the airway glands.[1] This increases the watery component of mucus, leading to reduced viscosity. Additionally, some evidence suggests it may modulate inflammatory responses through the NF-κB and MAPK signaling pathways.[2]
Erdosteine: Erdosteine is a prodrug that is converted to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl group.[3] This group directly breaks the disulfide bonds that cross-link mucin fibers, leading to a reduction in mucus viscosity.[3][4]
Fudosteine: Fudosteine acts by inhibiting the production of MUC5AC, a major gel-forming mucin.[7][8] It achieves this by downregulating the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation-induced mucin gene expression.[7]
Experimental Protocols
To facilitate direct comparison of these secretagogues, the following experimental protocols are provided.
In Vitro Mucin Secretion Assay
This protocol is designed to quantify the amount of mucin secreted from airway epithelial cells in culture following treatment with a secretagogue.
1. Cell Culture:
-
Culture human bronchial epithelial (HBE) cells or a mucin-secreting cell line (e.g., NCI-H292) on permeable supports (e.g., Transwell® inserts) until a confluent, differentiated mucociliary epithelium is formed.
2. Treatment:
-
Wash the apical surface of the cultured cells with a balanced salt solution to remove accumulated mucus.
-
Add fresh medium containing the test compound (this compound, Erdosteine, or Fudosteine) at various concentrations to the apical and/or basolateral compartments. Include a vehicle control.
-
Incubate for a defined period (e.g., 1-24 hours) at 37°C in a humidified incubator.
3. Sample Collection:
-
Collect the apical medium containing the secreted mucins.
-
Lyse the cells to measure intracellular mucin content for normalization.
4. Mucin Quantification (ELISA):
-
Coat a 96-well plate with the collected apical medium.
-
Block non-specific binding sites.
-
Add a primary antibody specific for the mucin of interest (e.g., anti-MUC5AC or anti-MUC5B).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantify mucin concentration against a standard curve of purified mucin.
5. Data Analysis:
-
Normalize secreted mucin levels to total protein content or intracellular mucin levels.
-
Plot a dose-response curve and determine the EC50 value for each compound.
Sputum Viscometry Assay
This assay measures the effect of a compound on the viscosity of sputum, providing a direct assessment of its mucolytic activity.
1. Sputum Collection:
-
Collect sputum samples from patients with chronic respiratory diseases.
-
Pool and homogenize the samples.
2. Treatment:
-
Aliquot the homogenized sputum.
-
Add the test compound (this compound, Erdosteine, or Fudosteine) at various concentrations. Include a vehicle control.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
3. Viscosity Measurement:
-
Measure the viscosity of the treated sputum samples using a rheometer or viscometer.
4. Data Analysis:
-
Calculate the percentage reduction in viscosity compared to the vehicle control for each compound concentration.
-
Plot a dose-response curve and determine the EC50 value.
Conclusion
While this compound has a history of use as a secretagogue, a comprehensive understanding of its potency in direct comparison to novel agents like Erdosteine and Fudosteine requires further investigation. The experimental protocols and mechanistic frameworks provided in this guide are intended to facilitate such research. The distinct mechanisms of action—serous cell stimulation for Dembrexine, direct mucin disulfide bond cleavage for Erdosteine, and inhibition of mucin gene expression for Fudosteine—suggest that these compounds may have different profiles of efficacy in various respiratory pathologies. Future studies generating quantitative potency data will be crucial for optimizing the therapeutic application of these secretagogues in respiratory medicine.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Erdosteine | Erdosteine [erdosteine.net]
- 7. Effect of fudosteine on mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fudosteine? [synapse.patsnap.com]
A Comparative Analysis of the Secretomotor Effects of Dembrexine, Ambroxol, and Bromhexine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretomotor and mucolytic properties of three active pharmaceutical ingredients: Dembrexine, Ambroxol, and Bromhexine. The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the nuances of these related mucoactive compounds.
Introduction to Secretomotor and Mucolytic Agents
Effective mucociliary clearance is a fundamental defense mechanism of the respiratory system. In various pulmonary diseases, the overproduction of viscous mucus can impair this process, leading to airway obstruction and an increased risk of infection. Mucoactive agents are designed to improve the clearance of mucus through various mechanisms. Secretolytic agents increase the secretion of serous mucus, making it less viscous, while secretomotor agents enhance the transport of mucus by stimulating ciliary activity. Mucolytics, in the stricter sense, break down the polymeric structure of mucus. Dembrexine, Ambroxol, and Bromhexine exhibit overlapping properties in these categories.
Comparative Overview of Mechanisms of Action
Bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, is a prodrug that is metabolized in the liver to its active form, Ambroxol.[1] Ambroxol is also administered directly and is recognized for its secretolytic and secretomotor properties.[2] Dembrexine, a phenolic benzylamine, is primarily used in veterinary medicine, particularly in horses, for its secretolytic effects.[3]
Bromhexine:
-
Secretolytic Effect: Stimulates the serous glands of the respiratory tract to produce a more watery and less viscous mucus.[4]
-
Mucolytic Effect: Believed to depolymerize mucopolysaccharide fibers within the mucus, further reducing its viscosity.[4]
-
Secretomotor Effect: By thinning the mucus, it enhances the efficiency of the mucociliary clearance mechanism.[4]
Ambroxol: As the active metabolite of Bromhexine, Ambroxol shares its mechanisms but also exhibits additional properties:
-
Surfactant Stimulation: It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial epithelium.[5]
-
Anti-inflammatory and Antioxidant Effects: Ambroxol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and possesses antioxidant activity.[2]
-
Ciliary Stimulation: It enhances mucociliary clearance by increasing the ciliary beat frequency.[6]
-
Modulation of Mucin Gene Expression: Research indicates that Ambroxol can downregulate the expression of the MUC5AC mucin gene, a primary component of airway mucus, potentially through the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor kappa B (NF-κB) signaling pathways.[5]
Dembrexine:
-
Mucolytic Effect: Alters the constituents and viscosity of abnormal respiratory mucus by fragmenting the sputum fiber network.
-
Secretolytic Effect: Improves the efficiency of the respiratory tract's clearance mechanisms.[3]
-
Anti-tussive Action: A secondary cough-suppressing effect has been observed in laboratory animals.[3]
Quantitative Data on Secretomotor Effects
Direct comparative studies of all three compounds under identical conditions are limited. The following table summarizes available quantitative data from different studies.
| Parameter | Dembrexine | Ambroxol | Bromhexine | Source |
| Mucus Viscosity | Drop in viscosity observed in vitro (horse mucus), but not significantly different from saline solution. | Statistically significant reduction in sputum viscosity in patients with bronchial stasis. | Reduction in sputum viscosity observed in patients with chronic bronchitis. | [5] |
| Mucus Elasticity | Drop in elasticity observed in vitro (horse mucus), but not significantly different from saline solution. | - | - | |
| Bronchial Flow Resistance | - | 25% reduction in average bronchial flow resistance in patients with chronic obstructive bronchitis. | No significant change in lung function parameters in patients with chronic obstructive bronchitis. | [7] |
| Forced Expiratory Volume (FEV1) | - | 14% average improvement in patients with chronic obstructive bronchitis. | No significant change in lung function parameters in patients with chronic obstructive bronchitis. | [7] |
Experimental Protocols
In Vitro Measurement of Mucus Rheology (Viscosity and Elasticity)
This protocol is based on the methodology used for assessing the effects of mucolytic agents on equine tracheobronchial secretions.
-
Objective: To quantify the in vitro effects of Dembrexine, Ambroxol, and Bromhexine on the viscoelastic properties of mucus.
-
Materials:
-
Tracheobronchial mucus samples collected from subjects (e.g., horses with inflammatory airway disease).
-
Test compounds: Dembrexine, Ambroxol, Bromhexine solutions at desired concentrations.
-
Control solution (e.g., 0.9% physiological saline).
-
Dynamic viscosimeter.
-
-
Procedure:
-
Sample Collection: Collect mucus samples from the trachea.
-
Sample Preparation: Pool and gently homogenize the mucus samples to ensure consistency.
-
Treatment: Divide the homogenized mucus into aliquots and mix with the test compound solutions or the control solution at a defined ratio (e.g., 1:1).
-
Incubation: Incubate the mixtures at a physiologically relevant temperature (e.g., 37°C) for a specified period.
-
Rheological Measurement: Use a dynamic viscosimeter to measure the viscosity and elasticity of each sample.
-
Data Analysis: Compare the percentage change in viscosity and elasticity of the compound-treated samples to the control samples.
-
Clinical Evaluation of Secretomotor Effects in Patients
This protocol is based on a double-blind, randomized clinical trial design for evaluating the efficacy of secretomotor agents in patients with chronic obstructive bronchitis.[7]
-
Objective: To assess the in vivo effects of Dembrexine, Ambroxol, and Bromhexine on lung function and symptoms in patients with chronic obstructive respiratory diseases.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study.
-
Patient Population: Patients diagnosed with chronic obstructive bronchitis with stable symptoms.
-
Intervention:
-
Test group(s): Administration of Dembrexine, Ambroxol, or Bromhexine at therapeutic doses for a defined period (e.g., 4 weeks).
-
Control group: Administration of a placebo.
-
-
Outcome Measures:
-
Primary: Change in lung function parameters, including mean bronchial flow resistance and forced expiratory volume in one second (FEV1).
-
Secondary:
-
Changes in static lung volumes.
-
Arterial blood gas analysis.
-
Subjective assessment of sputum characteristics (e.g., volume, viscosity, ease of expectoration) using a validated scoring system.
-
Adverse event monitoring.
-
-
-
Procedure:
-
Baseline Assessment: Perform baseline measurements of all outcome parameters before the start of treatment.
-
Randomization and Blinding: Randomly assign patients to the treatment or placebo groups. Both patients and investigators should be blinded to the treatment allocation.
-
Treatment Period: Administer the assigned intervention for the specified duration.
-
Follow-up Assessments: Repeat the outcome measurements at predefined intervals during and at the end of the treatment period.
-
Data Analysis: Compare the changes from baseline in the outcome measures between the treatment and placebo groups using appropriate statistical methods.
-
Signaling Pathways
The secretomotor and mucolytic effects of these agents are mediated through complex signaling pathways that influence mucus production, composition, and ciliary function.
Ambroxol and Bromhexine Signaling
Ambroxol, the active metabolite of Bromhexine, has been shown to modulate signaling pathways involved in mucin gene expression. The Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways are key regulators of MUC5AC, a major mucin in the airways. By potentially inhibiting these pathways, Ambroxol may reduce the production of this gel-forming mucin.
Dembrexine Experimental Workflow
The primary mechanism of Dembrexine involves the direct fragmentation of the sputum fiber network, leading to a reduction in mucus viscosity. An experimental workflow to assess this would focus on the rheological properties of mucus after treatment.
Conclusion
Dembrexine, Ambroxol, and Bromhexine are effective mucoactive agents that improve mucus clearance through various mechanisms. Ambroxol, as the active metabolite of Bromhexine, appears to have a more multifaceted and potent effect, including the stimulation of surfactant production and modulation of mucin gene expression, which is supported by clinical data showing improved lung function in patients. Dembrexine has demonstrated efficacy in reducing mucus viscosity and elasticity in vitro, although direct comparative data with Ambroxol is lacking.
For researchers and drug development professionals, the choice of agent for further investigation may depend on the specific therapeutic goal. The more complex mechanism of action of Ambroxol may offer advantages in certain respiratory diseases. However, further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy of these three compounds.
References
- 1. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mucociliary Clearance as a Biomarker for Dembrexine Hydrochloride's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dembrexine hydrochloride with other leading mucolytic agents, focusing on the validation of mucociliary clearance (MCC) as a primary biomarker for its therapeutic efficacy. The following sections present experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to support researchers in the field of respiratory drug development.
Introduction to this compound and the Role of Mucociliary Clearance
This compound is a secretolytic and mucolytic agent used in the management of respiratory diseases in veterinary medicine, particularly in horses.[1][2] Its therapeutic effect is attributed to its ability to reduce the viscosity of respiratory mucus and enhance its clearance from the airways.[2][3] This is achieved by stimulating the secretion of a less viscous mucus and potentially by breaking down the mucopolysaccharide fiber network within the mucus.[2][3]
Mucociliary clearance (MCC) is a critical innate defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and cellular debris from the airways.[4][5] The efficiency of MCC is a direct indicator of respiratory health and is considered a primary biomarker for evaluating the efficacy of mucoactive drugs.[4][6] Impaired MCC is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[4][7]
Comparative Analysis of this compound and Alternatives
This section compares the performance of this compound with other commonly used mucolytic and secretolytic agents: Bromhexine hydrochloride, Ambroxol hydrochloride, and N-acetylcysteine (NAC). The comparison is based on their effects on validated biomarkers of therapeutic efficacy, primarily mucociliary clearance and related clinical outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical and in vitro studies. Due to the limited number of head-to-head clinical trials, data is compiled from separate studies and should be interpreted with consideration of the different methodologies employed.
| Drug | Biomarker/Outcome | Study Population | Dosage | Baseline Value | Post-treatment Value | Percentage Change/Improvement | p-value | Citation |
| This compound | Cough Frequency (coughs/observation period) | Horses with respiratory disease | 0.3 mg/kg, twice daily | Not specified | Significantly decreased | Not specified | < 0.05 | [8] |
| This compound | Time to Resolution of Cough (days) | Horses with respiratory disease | 0.3 mg/kg, twice daily | Not specified | Significantly decreased | Not specified | < 0.05 | [8] |
| This compound | Time to Resolution of Nasal Discharge (days) | Horses with respiratory disease | 0.3 mg/kg, twice daily | Not specified | Significantly decreased | Not specified | < 0.05 | [8] |
| Ambroxol hydrochloride | Mucociliary Clearance (unspecified method) | Patients with chronic obstructive lung disease | 60 mg/day | Not specified | Improved | Not specified | Not specified | [9] |
| Ambroxol hydrochloride + Theophylline | Mucociliary Clearance (unspecified method) | Patients with chronic obstructive lung disease | 60 mg Ambroxol + 700 mg Theophylline/day | Not specified | Markedly improved | Significantly better than Ambroxol alone | < 0.05 | [9] |
| N-acetylcysteine (NAC) | Nasal Mucociliary Clearance Time (Saccharin Test, minutes) | Healthy volunteers | 600 mg, single dose | 8.5 (± 2.1) | 6.9 (± 1.8) | ~18.8% decrease | 0.021 | [10][11] |
| N-acetylcysteine (NAC) | Nasal Mucociliary Clearance Time (Saccharin Test, minutes) | Patients with chronic sinusitis | 200 mg, three times daily for 10 days | 18.4 (± 2.73) | 11.24 (± 2.51) | ~38.9% decrease | < 0.05 | [12][13] |
| Placebo | Nasal Mucociliary Clearance Time (Saccharin Test, minutes) | Healthy volunteers | N/A | 8.3 (± 1.9) | 8.1 (± 2.0) | No significant change | 0.723 | [10][11] |
| Drug | In Vitro Parameter | Sample Type | Concentration | Effect on Viscosity | Effect on Elasticity | p-value | Citation |
| This compound | Viscosity & Elasticity | Equine mucopurulent tracheobronchial secretions | 0.5% | Drop, but not statistically significant compared to saline | Drop, but not statistically significant compared to saline | p=0.503 (viscosity), p=0.560 (elasticity) | [14] |
| Bromhexine hydrochloride | Viscosity & Elasticity | Equine mucopurulent tracheobronchial secretions | 0.3% | Drop, but not statistically significant compared to saline | Drop, but not statistically significant compared to saline | p=0.336 (viscosity), p=0.260 (elasticity) | [14] |
| N-acetylcysteine (NAC) | Viscosity & Elasticity | Equine mucopurulent tracheobronchial secretions | 2.5%, 5%, 10%, 20% | Statistically significant reduction at higher concentrations | Statistically significant reduction at higher concentrations | < 0.05 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Mucociliary Clearance (MCC) by Gamma Scintigraphy
Gamma scintigraphy is the gold standard for the quantitative assessment of mucociliary clearance in both human and veterinary research.[4][6][8]
Objective: To quantify the rate of removal of radiolabeled particles from the lungs as a measure of MCC.
Materials:
-
Gamma camera
-
Nebulizer for aerosol generation
-
Radiolabeled particles (e.g., Technetium-99m labeled sulfur colloid or human serum albumin microspheres)[13]
-
Collimator appropriate for the radioisotope
-
Data acquisition and analysis software
Procedure:
-
Radiolabeling: Prepare the radiolabeled particles according to established protocols, ensuring appropriate particle size for deposition in the airways (typically 1-5 µm).
-
Subject Preparation: The subject (human or animal) should be in a resting state. For animal studies, sedation may be required, although its potential effects on MCC should be considered.[15]
-
Aerosol Administration: The radiolabeled aerosol is administered via a nebulizer connected to a facemask or endotracheal tube. The duration of inhalation is typically controlled to achieve a sufficient level of radioactivity for imaging.
-
Image Acquisition: Immediately following aerosol administration, the subject is positioned under the gamma camera. Dynamic images are acquired continuously or at frequent intervals (e.g., every minute for the first 30 minutes, then less frequently) for a period of up to 24 hours. Anterior and posterior images are typically acquired to allow for attenuation correction.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the lungs on the initial images.
-
The total counts within the lung ROIs are measured for each time point.
-
The percentage of initial radioactivity remaining in the lungs is plotted against time.
-
MCC is quantified by calculating the clearance rate, often expressed as the percentage of particles cleared per hour or the time taken to clear 50% of the initial deposited particles (T50).
-
Measurement of Nasal Mucociliary Clearance by Saccharin Test
The saccharin test is a simple, non-invasive, and cost-effective method for assessing nasal mucociliary clearance time.[10][11][14][16][17]
Objective: To measure the time taken for a saccharin particle placed in the anterior nasal cavity to be transported to the nasopharynx, providing an estimate of nasal MCC velocity.
Materials:
-
Saccharin particles (approximately 1 mm in diameter)
-
Otoscope or nasal speculum
-
Stopwatch
Procedure:
-
Subject Preparation: The subject should be seated comfortably and instructed not to sniff, cough, or sneeze during the test.
-
Particle Placement: A single saccharin particle is placed on the anterior part of the inferior turbinate, approximately 1 cm from the anterior end, under direct vision using an otoscope or nasal speculum.[10][14]
-
Timing: The stopwatch is started immediately after the placement of the saccharin particle.
-
Endpoint: The subject is instructed to report as soon as they perceive a sweet taste. The time at which the sweet taste is first perceived is recorded as the saccharin transit time (STT).
-
Data Analysis: The STT in minutes is recorded as the measure of nasal mucociliary clearance. A shorter STT indicates a more efficient MCC.
In Vitro Measurement of Mucus Viscosity by Rheometry
Rheometry is used to quantify the viscoelastic properties of mucus, providing insights into its flow characteristics.[3][12][18][19]
Objective: To measure the viscosity and elasticity of mucus samples to assess the effect of mucolytic agents.
Materials:
-
Rheometer (cone-and-plate or parallel-plate geometry)
-
Sputum or mucus samples
-
Buffer solution (e.g., phosphate-buffered saline)
-
Micropipettes
Procedure:
-
Sample Preparation: Sputum or mucus samples are collected and, if necessary, treated with the test compound (e.g., Dembrexine, NAC) or a placebo control. Samples are typically allowed to equilibrate to the desired temperature (e.g., 37°C).
-
Rheometer Setup: The rheometer is calibrated and the appropriate geometry (cone-and-plate or parallel-plate) is installed. The gap between the plates is set according to the manufacturer's instructions.
-
Sample Loading: A small volume of the mucus sample is carefully loaded onto the lower plate of the rheometer.
-
Measurement: The viscoelastic properties of the sample are measured using oscillatory shear tests. This typically involves applying a small, oscillating strain to the sample and measuring the resulting stress. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are determined over a range of frequencies.[15]
-
Data Analysis: The viscosity and elasticity of the mucus samples are calculated from the G' and G'' values. The effects of the mucolytic agents are determined by comparing the rheological properties of the treated samples to those of the control samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows described in this guide.
Signaling Pathway of this compound
Caption: Fig 1: Postulated anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Biomarker Validation
Caption: Fig 2: Experimental workflow for validating a biomarker for this compound.
Discussion and Future Directions
The available evidence suggests that this compound is an effective mucolytic agent, with clinical data in horses demonstrating its ability to improve signs of respiratory disease.[8] The primary biomarker for its therapeutic effect is mucociliary clearance, which can be quantitatively assessed using techniques such as gamma scintigraphy.
However, a significant gap in the current literature is the lack of head-to-head clinical trials directly comparing the effect of this compound on mucociliary clearance with other leading mucolytics like Bromhexine, Ambroxol, and N-acetylcysteine using a standardized methodology. While in vitro data on mucus viscosity provides some comparative insights, clinical validation is crucial.[14]
Future research should focus on conducting randomized, controlled clinical trials in the target species to directly measure the impact of this compound on mucociliary clearance using gamma scintigraphy. Such studies should include a placebo control and an active comparator to establish its relative efficacy. Furthermore, correlating the changes in mucociliary clearance with clinical outcomes will be essential for fully validating it as a surrogate endpoint for therapeutic efficacy.
The potential anti-inflammatory properties of this compound, possibly through the inhibition of the NF-κB signaling pathway, also warrant further investigation.[18] Elucidating these molecular mechanisms could provide additional biomarkers for its therapeutic effect and broaden its clinical applications.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of drugs on mucus clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scintigraphics.co.uk [scintigraphics.co.uk]
- 7. Effect of airway clearance therapies on mucociliary clearance in adults with cystic fibrosis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bddpharma.com [bddpharma.com]
- 9. [Modification of mucociliary clearance by a combination of theophylline with ambroxol and of ambroxol in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.mu-varna.bg [journals.mu-varna.bg]
- 11. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of a beta adrenergic drug and a secretolytic agent on regional mucociliary clearance in patients with COLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Nasal Mucociliary Clearance Using Saccharin Test Versus Charcoal Test Among Filipinos in a Tertiary Government Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. gpnotebook.com [gpnotebook.com]
- 18. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
Unraveling the Anti-Inflammatory Properties of Mucolytic Drugs: A Comparative Analysis
For Immediate Release
A deep dive into the anti-inflammatory profiles of common mucolytic agents—N-acetylcysteine (NAC), erdosteine, carbocisteine, and ambroxol—reveals distinct mechanisms of action beyond their mucus-clearing capabilities. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to illuminate their differential effects on key inflammatory pathways and markers, offering a valuable resource for future therapeutic development.
While primarily prescribed to alter the viscoelastic properties of mucus in respiratory diseases, a growing body of evidence highlights the significant anti-inflammatory and antioxidant activities of mucolytic drugs. These properties are increasingly recognized as central to their clinical benefits, particularly in chronic inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD). This report provides a comparative analysis of the anti-inflammatory profiles of four widely used mucolytics, supported by experimental data and detailed methodologies.
Comparative Efficacy on Inflammatory Markers
The anti-inflammatory effects of these mucolytic agents are often attributed to their ability to modulate pro-inflammatory cytokines and inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
N-acetylcysteine (NAC)
A well-studied antioxidant, NAC's anti-inflammatory effects are largely linked to its ability to replenish intracellular glutathione (GSH), a major cellular antioxidant. By scavenging reactive oxygen species (ROS), NAC can dampen inflammatory signaling. Experimental data demonstrates that NAC can suppress the production of key pro-inflammatory cytokines. For instance, in in vitro studies using alveolar macrophages from patients with idiopathic pulmonary fibrosis, NAC has been shown to dose-dependently suppress the production of Tumor Necrosis Factor-alpha (TNF-α), its soluble receptors, and Transforming Growth Factor-beta 1 (TGF-β1)[1]. At a concentration of 10 mM, NAC significantly reduced both spontaneous and lipopolysaccharide (LPS)-stimulated production of TNF-α[1].
Erdosteine
Erdosteine, a thiol derivative, exhibits its anti-inflammatory effects through its active metabolite, Metabolite 1 (Met 1), which possesses a free sulfhydryl group. This structure allows it to act as a potent antioxidant and interfere with inflammatory processes. Studies have shown that erdosteine can inhibit the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells, pretreatment with erdosteine inhibited the degradation of IκBα, a key step in the activation of NF-κB[2]. This inhibition of NF-κB activation subsequently leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β)[2]. Comparative studies in animal models of sepsis-induced acute lung injury suggest that erdosteine may have a stronger effect on regulating apoptosis than NAC[3][4]. A meta-analysis of clinical trials in COPD patients also indicated that erdosteine may be more effective than NAC and carbocisteine in reducing the risk of exacerbations[1][5].
Carbocisteine
Carbocisteine's anti-inflammatory action is also linked to the inhibition of pro-inflammatory cytokine production and the NF-κB pathway. In a study using human tracheal epithelial cells infected with rhinovirus, carbocisteine was found to reduce the baseline and virus-induced secretion of IL-6 and IL-8[6][7]. Furthermore, carbocisteine has been shown to attenuate TNF-α-induced inflammation in human alveolar epithelial cells by suppressing both the NF-κB and ERK1/2 MAPK signaling pathways[8].
Ambroxol
Ambroxol, a metabolite of bromhexine, demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and exerting antioxidant effects. In human mononuclear cells, ambroxol has been shown to markedly inhibit the production of IL-1 and TNF at concentrations of 10-100 µg/ml without causing toxicity[9]. Further studies in murine models of acute lung injury have shown that ambroxol can reduce the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid[10][11]. Its mechanism of action is also linked to the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway[12].
Quantitative Data Summary
The following tables summarize the quantitative effects of these mucolytic drugs on key anti-inflammatory markers from various in vitro studies. It is important to note that direct comparisons are challenging due to variations in experimental models, cell types, and stimuli used across different studies.
Table 1: Effect of Mucolytic Drugs on Pro-Inflammatory Cytokine Production
| Drug | Cell Type | Stimulus | Cytokine | Concentration of Drug | % Inhibition / Fold Change | Reference |
| N-acetylcysteine | Alveolar Macrophages (IPF patients) | LPS (100 ng/ml) | TNF-α | 10 mM | Significant reduction | [1] |
| Erdosteine | RAW 264.7 Macrophages | LPS | IL-6 | Not specified | Inhibition observed | [2] |
| Erdosteine | RAW 264.7 Macrophages | LPS | IL-1β | Not specified | Inhibition observed | [2] |
| Carbocisteine | Human Tracheal Epithelial Cells | Rhinovirus 14 | IL-6 | Not specified | Reduction from ~400 pg/ml to ~200 pg/ml (baseline) and from ~1200 pg/ml to ~600 pg/ml (infected) | [6][7] |
| Carbocisteine | Human Tracheal Epithelial Cells | Rhinovirus 14 | IL-8 | Not specified | Reduction from ~600 pg/ml to ~300 pg/ml (baseline) and from ~1800 pg/ml to ~900 pg/ml (infected) | [6][7] |
| Carbocisteine | A549 Cells | TNF-α (10 ng/ml) | IL-6 | 1000 µmol/L | Significant reduction | [8] |
| Carbocisteine | A549 Cells | TNF-α (10 ng/ml) | IL-8 | 1000 µmol/L | Significant reduction | [8] |
| Ambroxol | Human Mononuclear Cells | Endotoxin | IL-1 | 10-100 µg/ml | Marked inhibition | [9] |
| Ambroxol | Human Mononuclear Cells | Endotoxin | TNF | 10-100 µg/ml | Marked inhibition | [9] |
Table 2: Effect of Mucolytic Drugs on NF-κB Signaling Pathway
| Drug | Cell Type | Stimulus | Assay Method | Effect on NF-κB | Reference |
| Erdosteine | RAW 264.7 Macrophages | LPS | Western Blot (IκBα degradation) | Inhibited IκBα degradation | [2] |
| Carbocisteine | A549 Cells | TNF-α | Western Blot (NF-κB phosphorylation) | Suppressed NF-κB phosphorylation | [8] |
| Carbocisteine | HEK 293 Cells | TNF-α | Luciferase Reporter Assay | Dose-dependently ameliorated NF-κB activation | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. copdnewstoday.com [copdnewstoday.com]
- 2. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Erdosteine and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ambroxol inhibits interleukin 1 and tumor necrosis factor production in human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Dembrexine Hydrochloride
For the conscientious researcher, scientist, and drug development professional, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dembrexine hydrochloride, a mucolytic agent used in respiratory research, requires careful handling and disposal due to its inherent toxicity. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and aquatic ecosystems.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides in-depth information regarding the hazards, handling, and emergency measures specific to this compound.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| Toxic if swallowed | Acute toxicity (Oral), Category 3 | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 2 | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Prevent Incompatibilities: Never mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents unless a specific, validated neutralization protocol is being followed.
Step 2: Waste Accumulation and Storage
-
Designated Storage: Store all this compound waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The date of waste accumulation should also be clearly visible.
-
Container Integrity: Ensure all waste containers are kept securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before they can be considered for non-hazardous disposal. This is achieved by triple rinsing the container with a suitable solvent (e.g., water or an appropriate organic solvent in which this compound is soluble).
-
Rinsate Collection: Crucially, the first rinseate is considered hazardous waste and must be collected and disposed of in the designated liquid hazardous waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste to minimize environmental release.
-
Final Disposal: Once properly decontaminated and air-dried, the empty container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Step 4: Final Disposal
-
Approved Waste Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's designated and licensed hazardous waste disposal vendor.[1] This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Protocols for Handling Dembrexine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Dembrexine hydrochloride. Adherence to these procedural guidelines is essential to ensure personnel safety and regulatory compliance in the laboratory environment. This compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Ensure gloves have been tested against ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs). Change gloves every 30-60 minutes or immediately upon contamination. - Gown: A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the outer glove. - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes or aerosol generation, chemical splash goggles or a full-face shield should be worn. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is required when handling the powder outside of a certified chemical fume hood or other containment device. A fit test is mandatory for all respirator users. |
| Working with Solutions | - Gloves: Single pair of chemotherapy-rated nitrile gloves. - Gown: Disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields. Chemical splash goggles are recommended if there is a risk of splashing. |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above and inspect for any defects.
-
Gather all required equipment and reagents, including a calibrated analytical balance, spatulas, weighing paper, and appropriate solvent.
-
-
Handling:
-
Don the required PPE in the correct order: gown, respirator (if needed), eye protection, and then gloves (inner pair followed by outer pair).
-
Perform all manipulations of the dry powder, including weighing and aliquoting, within the chemical fume hood to minimize inhalation exposure.
-
If preparing a solution, add the powder to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Segregate all waste as described in the Disposal Plan below.
-
Doff PPE in a manner that prevents self-contamination: remove the outer gloves first, followed by the gown, eye protection, inner gloves, and finally the respirator (if worn).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, and bench protectors, must be collected in a clearly labeled, sealed polyethylene bag designated for "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions and solvent rinsates containing this compound should be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container. Do not pour this waste down the drain.
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a puncture-resistant sharps container that is also labeled as "Hazardous Chemical Waste."
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department or a licensed hazardous waste contractor. Follow all local, state, and federal regulations for the disposal of hazardous waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
